3-Azido-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-azido-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-5(12-13-10)3-11-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQJQQOJHWYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Protocol for 3-Azido-5-(trifluoromethyl)pyridine
Strategic Analysis & Retrosynthesis
The 3-azido-5-(trifluoromethyl)pyridine scaffold is a critical intermediate in modern drug discovery, primarily serving as a precursor for 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The trifluoromethyl (
Retrosynthetic Logic
Unlike 2- or 4-substituted pyridines, the 3-position is not sufficiently activated for direct Nucleophilic Aromatic Substitution (
Primary Routes:
-
Route A (Recommended): Copper-catalyzed azidation of 3-bromo-5-(trifluoromethyl)pyridine. This route uses stable starting materials and avoids the isolation of potentially shock-sensitive diazonium salts.
-
Route B (Alternative): Diazotization of 3-amino-5-(trifluoromethyl)pyridine followed by azidation (Sandmeyer-type).
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Critical Safety Directive: Energetic Materials
HAZARD WARNING: 3-Azido-5-(trifluoromethyl)pyridine is a high-energy organic azide.
-
C/N Ratio Analysis: The compound (
) contains 6 carbons and 4 nitrogens. The C/N ratio is . -
Rule of Thumb: Organic azides with
are considered potentially explosive. This compound falls significantly below the safety threshold ( ).
Mandatory Safety Protocols:
-
Scale Limit: Do not synthesize >500 mg in a single batch without specific energetic testing (DSC/ARC).
-
Shielding: All reactions and rotary evaporation must be performed behind a blast shield.
-
Tools: Use only Teflon or wood spatulas. Avoid metal spatulas (potential for friction ignition).
-
Isolation: Do not distill the neat azide. Store as a solution whenever possible.
Protocol A: Copper-Catalyzed Azidation (Preferred)
This protocol is adapted from the methodology of Ma et al., optimized for electron-deficient heteroaryl halides. It offers the highest safety profile by avoiding diazonium isolation.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Notes |
| 3-Bromo-5-(trifluoromethyl)pyridine | 1.0 | Substrate | Limiting reagent |
| Sodium Azide ( | 1.2 | Nucleophile | Toxic/Explosive |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Purify if green/oxidized |
| L-Proline | 0.2 | Ligand | Promotes oxidative addition |
| NaOH | 0.2 | Base | Stabilizes L-Proline |
| DMSO | - | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Setup: Flame-dry a 10 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar. Allow to cool under argon flow.
-
Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), NaOH (8 mg, 0.2 mmol), and
(78 mg, 1.2 mmol). -
Substrate Addition: Add 3-bromo-5-(trifluoromethyl)pyridine (226 mg, 1.0 mmol) followed by anhydrous DMSO (2.0 mL).
-
Degassing: Seal the tube and purge with argon for 5 minutes (balloon method).
-
Reaction: Heat the mixture to 60–80°C in an oil bath. Stir vigorously for 10–12 hours.
-
Note: The color typically changes from blue/green to a dark brown/green suspension.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and water (10 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with brine (
) to remove DMSO.
-
-
Purification: Dry over
, concentrate (behind shield, bath <30°C), and purify via silica gel chromatography (0-10% EtOAc/Hexanes). The product is often light-sensitive; store in amber vials.
Figure 2: Workflow for Copper-Catalyzed Azidation (Route A).
Protocol B: Diazotization (Sandmeyer)
This route is useful if the bromide is unavailable. It utilizes tert-butyl nitrite (
Materials & Reagents
| Reagent | Equiv.[1][2] | Role |
| 3-Amino-5-(trifluoromethyl)pyridine | 1.0 | Substrate |
| 1.5 | Diazotizing Agent | |
| Trimethylsilyl Azide ( | 1.2 | Azide Source |
| Acetonitrile ( | - | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under nitrogen.
-
Dissolution: Dissolve 3-amino-5-(trifluoromethyl)pyridine (162 mg, 1.0 mmol) in anhydrous
(3 mL). Cool to 0°C in an ice bath. -
Diazotization: Dropwise add
-BuONO (1.5 mmol). Stir at 0°C for 15 minutes. -
Azidation: Dropwise add
(1.2 mmol).-
Caution: Evolution of
gas may occur. Ensure venting.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Concentrate the solvent carefully (do not heat to dryness). Redissolve in
, wash with (aq), dry, and concentrate.
Characterization & Validation
Successful synthesis is validated by the following spectral signatures.
-
Physical State: Pale yellow oil or low-melting solid.
-
IR Spectroscopy (Diagnostic): Strong, sharp absorption band at 2100–2150 cm⁻¹ (Azide asymmetric stretch). This is the primary confirmation of the
group. -
¹H NMR (400 MHz,
):- 8.65 (s, 1H, H-2 or H-6)
- 8.50 (s, 1H, H-2 or H-6)
- 7.60 (s, 1H, H-4)
-
Note: The electron-withdrawing
and Azide groups shift protons downfield compared to pyridine.
-
¹⁹F NMR (376 MHz,
):-
-62.5 ppm (s, 3F,
).
-
-62.5 ppm (s, 3F,
-
Mass Spectrometry (HRMS):
-
calc. for
: 189.04. -
Note: Azides often lose
in MS, showing a fragment at .
-
calc. for
Applications: Click Chemistry
The primary utility of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC.
General Click Protocol:
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.0 equiv)
-
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%) -
Solvent:
-BuOH / (1:1) -
Conditions: Room temperature, 4–12 hours.
References
-
Zhu, W.; Ma, D. "Synthesis of Aryl Azides and Vinyl Azides via Proline-Promoted CuI-Catalyzed Coupling Reactions." Chemical Communications, 2004 , 888–889.
- Grounding: Establishes the CuI/L-Proline protocol for aryl halides.
-
Barral, K.; Moorhouse, A. D.; Moses, J. E. "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Protocol." Organic Letters, 2007 , 9(9), 1809–1811.
- Grounding: Validates the -BuONO/TMSN3 route for amine substr
-
Liang, H. et al. "Mild Copper-Catalyzed Azidation of Haloarenes." Synlett, 2005 , 1433–1436.
- Grounding: Provides optimization for electron-deficient substr
-
Bayer AG. "Heterocyclene derivatives as pest control agents." World Patent WO2018130437A1, 2018 .
- Grounding: Verifies 3-azido-5-(trifluoromethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. combi-blocks.com [combi-blocks.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.com [fishersci.com]
- 6. Highly Promising Primary Explosive: A Metal-Free, Fluoro-Substituted Azo-Triazole with Unmatched Safety and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN100497311C - Preparation method of 2-amido-3-5-trifluoro picoline - Google Patents [patents.google.com]
- 9. CN100497311C - Preparation method of 2-amido-3-5-trifluoro picoline - Google Patents [patents.google.com]
3-Azido-5-(trifluoromethyl)pyridine: Technical Profile and Application Guide
Topic: 3-Azido-5-(trifluoromethyl)pyridine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Azido-5-(trifluoromethyl)pyridine (CAS: 1296770-66-5 / Note: CAS may vary by salt/isomer; 3-amino precursor is 74464-80-5) represents a specialized class of electron-deficient heteroaryl azides. Unlike standard phenyl azides, the incorporation of the pyridine ring and the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta positions creates a unique electronic environment. This compound is not merely a "click" reagent; it is a high-reactivity motif used in photoaffinity labeling (PAL), bioorthogonal ligation, and fragment-based drug discovery (FBDD).
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, specifically focusing on the kinetic advantages conferred by the electron-deficient core.
Physicochemical Profile
The dual electron-withdrawal from the pyridine nitrogen and the -CF₃ group significantly lowers the LUMO energy of the azide moiety, enhancing its electrophilicity compared to phenyl azide analogues.
| Property | Value / Description |
| IUPAC Name | 3-Azido-5-(trifluoromethyl)pyridine |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, DMSO, Acetonitrile; insoluble in water |
| Electronic Character | Highly electron-deficient ( |
| Hammett Constant ( | High positive |
| Thermal Stability | Decomposes >110°C (Caution: Exothermic decomposition) |
| Storage | -20°C, dark, under inert atmosphere (Ar/N₂) |
Synthetic Methodologies
Critical Analysis of Routes
Direct nucleophilic aromatic substitution (SₙAr) on 3-fluoro-5-(trifluoromethyl)pyridine is kinetically disfavored because the leaving group is meta to the activating nitrogen. Therefore, the diazotization-azidation sequence of the corresponding amine is the standard, high-fidelity route.
Protocol: Diazotization of 3-Amino-5-(trifluoromethyl)pyridine
Reagents:
-
Precursor: 3-Amino-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.2 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv)
-
Solvent: 6M HCl (aq) or H₂SO₄/Water
-
Temperature: 0°C to 5°C
Step-by-Step Workflow:
-
Amine Activation: Dissolve 3-amino-5-(trifluoromethyl)pyridine in 6M HCl at 0°C. Ensure vigorous stirring to prevent local heating. The pyridine nitrogen will protonate, increasing solubility.
-
Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.2 equiv) while maintaining the internal temperature below 5°C .
-
Checkpoint: The solution should turn clear/yellowish. Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (turns blue instantly).
-
-
Azidation: Carefully add an aqueous solution of NaN₃ (1.5 equiv) dropwise.
-
Safety Warning: This step generates hydrazoic acid (HN₃) in situ if pH is not controlled, though in acidic media the diazonium displacement is fast. Significant nitrogen gas evolution will occur.
-
-
Workup: After 2 hours at 0°C, extract the mixture with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over MgSO₄ and concentrate in vacuo at room temperature. Do not heat. If purification is needed, use a short silica plug (Hexane/EtOAc).
Reactivity & Mechanisms[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The electron-deficient nature of the pyridine ring accelerates the CuAAC reaction. The low electron density on the azide makes it a better electrophile for the copper-acetylide intermediate.
Mechanism Diagram: CuAAC Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting the entry point of the electron-deficient azide.
Figure 1: CuAAC Catalytic Cycle. The electron-withdrawing CF3 group enhances the electrophilicity of the azide, accelerating the formation of the metallocycle.
Photolysis and Nitrene Rearrangement
Upon UV irradiation (typically 254 nm or 300-350 nm), 3-azido-5-(trifluoromethyl)pyridine extrudes N₂ to form a singlet nitrene.
-
Pathway A (Insertion): Insertion into C-H or N-H bonds (Photoaffinity labeling).
-
Pathway B (Ring Expansion): A common side reaction for pyridyl nitrenes is ring expansion to form didehydroazepines (ketenimines), which react with nucleophiles to form azepines. This is a critical consideration when using this probe in biological systems containing nucleophiles (e.g., water, amines).
Figure 2: Photolytic pathways. While insertion is desired for labeling, ring expansion to azepines is a competitive pathway characteristic of pyridyl azides.
Applications in Medicinal Chemistry
Photoaffinity Labeling (PAL)
This compound serves as a "minimalist" photo-crosslinker.
-
Advantage: The pyridine ring is smaller and more polar than the benzyl groups often used in phenylalanine-based probes, potentially reducing non-specific hydrophobic binding.
-
Mechanism: The CF₃ group provides an NMR handle (¹⁹F NMR) to verify labeling efficiency or binding location.
Bioorthogonal Chemistry (SPAAC)
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction rate is governed by the LUMO(azide) – HOMO(alkyne) gap.
-
Kinetic Boost: The electron-withdrawing nature of the 5-CF₃-pyridine core lowers the azide LUMO, narrowing the gap with electron-rich strained alkynes (like BCN or DBCO). This results in faster kinetics compared to phenyl azide.
Fragment-Based Drug Discovery (FBDD)
The 3-azido-5-(trifluoromethyl)pyridine motif acts as a bioisostere for substituted anilines or phenyl rings. The azide group can be derivatized into triazoles (via Click) or amines (via reduction), serving as a versatile "warhead" for library generation.
Safety & Handling Protocols
Warning: Organic azides are potentially explosive. The rule of thumb $ \frac{C + O}{N} \ge 3 $ is barely met here (C=6, N=4; Ratio = 1.5). This compound is high-energy.
-
Explosion Hazard: Do not concentrate to dryness if the mass exceeds 500 mg. Always keep in solution when possible.
-
Heat Sensitivity: Avoid temperatures >60°C. Use room temperature for solvent removal.
-
Incompatibility: Avoid contact with strong acids (generates HN₃, highly toxic and explosive) and transition metals in the absence of ligands.
-
PPE: Blast shield, Kevlar gloves, and face shield are mandatory during synthesis and isolation.
References
- Synthesis of Pyridyl Azides: Smith, P. A. S., & Boyer, J. H. (1963). "The Chemistry of the Azido Group." Organic Syntheses. (General diazotization protocols adapted for heterocycles).
-
Reactivity of Electron-Deficient Azides
-
Photochemistry of Heterocyclic Azides
-
Alves, M. J., et al. (2001).[2] "Photochemistry of heterocyclic azides: The role of the nitrene intermediate." Journal of Organic Chemistry.
-
-
Applications in Drug Discovery
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN109996799B - Fused bicyclic heterocyclic derivatives as pest control agents - Google Patents [patents.google.com]
- 3. WO2018130437A1 - Heterocyclene derivatives as pest control agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: 3-Azido-5-(trifluoromethyl)pyridine
Abstract
3-Azido-5-(trifluoromethyl)pyridine is a specialized heteroaromatic azide utilized primarily as a high-value intermediate in medicinal chemistry and chemical biology. Characterized by the electron-withdrawing trifluoromethyl group and the reactive azide moiety, this compound serves as a critical scaffold for photoaffinity labeling (PAL) and bioorthogonal click chemistry . This guide provides an in-depth technical analysis of its synthesis, reactivity profile, and safety protocols, addressing the lack of a standardized commercial CAS number by focusing on its in situ generation from the commercially available amine precursor (CAS: 112110-07-3).
Identity & Chemical Structure[1][2]
While the azide derivative itself is often synthesized on-demand and lacks a widely recognized commercial CAS number, it is derived directly from a stable amine precursor.
| Parameter | Details |
| Compound Name | 3-Azido-5-(trifluoromethyl)pyridine |
| Precursor CAS | 112110-07-3 (3-Amino-5-(trifluoromethyl)pyridine) |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Structural Features | [1][2][3] • Pyridine Ring: Electron-deficient core.• C3-Azide (-N₃): 1,3-dipole for cycloaddition or nitrene precursor.• C5-Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability. |
Structural Significance in Drug Discovery
The 3,5-disubstitution pattern is strategic. The -CF₃ group at position 5 increases the compound's lipophilicity (LogP) and resistance to oxidative metabolism (blocking the typical C5 metabolic soft spot). The azide group at position 3 acts as a "chemical handle," allowing for:
-
Library Expansion: Rapid coupling via Click Chemistry (CuAAC).
-
Target Identification: Covalent cross-linking to proteins upon UV irradiation (Photoaffinity Labeling).
Synthesis Protocol (Self-Validating System)
Due to the potential instability of isolated small-molecule aryl azides, fresh preparation from the amine is the industry standard. The following protocol uses tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN₃), a method superior to the traditional Sandmeyer reaction (NaNO₂/HCl) for electron-deficient pyridines as it avoids harsh aqueous acids and minimizes byproduct formation.
Protocol: Diazotization-Azidodeazotization
Precursor: 3-Amino-5-(trifluoromethyl)pyridine (CAS: 112110-07-3)[1]
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 equiv (e.g., 1.62 g, 10 mmol) of the amine precursor in anhydrous Acetonitrile (MeCN) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Diazotization: Dropwise add 1.5 equiv of tert-butyl nitrite (t-BuONO). The solution may darken, indicating the formation of the diazonium species. Stir for 15 minutes.
-
Azidation: Dropwise add 1.2 equiv of Trimethylsilyl azide (TMSN₃). Caution: Evolution of N₂ gas will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS for the disappearance of the amine (M+H = 163) and appearance of the azide (mass spec often shows loss of N₂, M-28 fragment).
-
Workup: Concentrate the solvent under reduced pressure (keep bath <30°C). Redissolve in Et₂O or DCM, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel. Note: Aryl azides are generally non-polar; elute with low-polarity solvent (e.g., 5-10% EtOAc in Hexanes).
Critical Control Point: Do not heat the reaction or the isolated product above 40°C during concentration. Small molecular weight azides can be shock-sensitive or thermally unstable.
Synthesis Workflow Diagram
Caption: Mild synthesis via diazotization using t-BuONO and TMSN₃ to avoid aqueous acid conditions.
Reactivity & Applications
The utility of 3-Azido-5-(trifluoromethyl)pyridine bifurcates into two distinct pathways depending on the energy input (Thermal/Chemical vs. Photochemical).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In drug discovery libraries, this azide reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles . The triazole ring serves as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding potential.
-
Reagents: CuSO₄ (1-5 mol%), Sodium Ascorbate (10-20 mol%), t-BuOH/H₂O (1:1).
-
Outcome: High-yield formation of the triazole linkage.
Photoaffinity Labeling (PAL)
Upon irradiation with UV light (typically 254 nm or 365 nm ), the azide moiety extrudes nitrogen (N₂) to generate a highly reactive singlet aryl nitrene .
-
Mechanism: The nitrene is an electron-deficient species that rapidly inserts into nearby C-H or N-H bonds of a receptor protein.
-
Role of -CF₃: The electron-withdrawing trifluoromethyl group stabilizes the nitrene intermediate slightly, preventing rapid ring expansion (to dehydroazepine) and favoring the desired C-H insertion event.
Reactivity Flowchart
Caption: Divergent reactivity profiles: Bioorthogonal coupling (left) vs. Proteomic profiling (right).
Safety & Handling Guidelines
Working with azides and fluorinated pyridines requires strict adherence to safety protocols.
| Hazard Category | Risk | Mitigation Protocol |
| Explosion | Organic azides with a | This compound has a ratio of |
| Toxicity | Trifluoromethyl pyridines are lipophilic and membrane-permeable. | Handle in a fume hood. Wear nitrile gloves (double-gloving recommended). Treat as a potential mitochondrial toxin. |
| Light Sensitivity | Azides decompose under UV/ambient light. | Store in amber vials wrapped in foil. Keep at -20°C for long-term storage. |
References
- Preparation of 3-Amino-5-(trifluoromethyl)pyridine (Precursor): Source: Fisher Scientific / Thermo Fisher. "3-Amino-5-(trifluoromethyl)pyridine, 98% CAS 112110-07-3."
-
General Protocol for Azide Synthesis from Amines (t-BuONO/TMSN3)
- Source: Barral, K., et al. "Mild and Efficient One-Pot Synthesis of Azides from Amines." Organic Letters, 2007.
-
URL:[Link]
-
Photoaffinity Labeling with Aryl Azides
- Source: Fleming, S. A. "Chemical Reagents in Photoaffinity Labeling." Tetrahedron, 1995.
-
URL:[Link]
-
Click Chemistry Applications of Pyridine Azides
-
Source: Sigma-Aldrich. "Product Directory: Pyridine Azides for Click Chemistry."
-
Sources
Strategic Utilization of 3-Azido-5-(trifluoromethyl)pyridine in Drug Discovery: Molecular Weight Dynamics and Bioconjugation Workflows
Executive Summary
In modern medicinal chemistry and chemical biology, the selection of bioorthogonal probes and molecular fragments is heavily dictated by their physicochemical properties. 3-Azido-5-(trifluoromethyl)pyridine (CAS: 118078-63-0) represents a highly specialized building block that merges the robust scaffolding of a pyridine ring with the metabolic stability of a trifluoromethyl group and the bioorthogonal reactivity of an azide. This technical whitepaper explores the precise molecular weight dynamics of this compound, its structural implications in drug design, and provides a field-validated methodology for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Physicochemical Profiling & Molecular Weight Dynamics
The molecular weight (MW) of a compound is a foundational metric that dictates its pharmacokinetic (PK) trajectory, cellular permeability, and ligand efficiency.
The exact molecular weight of 3-Azido-5-(trifluoromethyl)pyridine is 188.11 g/mol . This specific mass is derived from its molecular formula, C₆H₃F₃N₄ , calculated as follows:
-
Carbon (C₆): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H₃): 3 × 1.008 = 3.024 g/mol
-
Fluorine (F₃): 3 × 18.998 = 56.994 g/mol
-
Nitrogen (N₄): 4 × 14.007 = 56.028 g/mol
-
Total MW: ~188.11 g/mol (Monoisotopic Exact Mass: 188.030981 Da)
Implications for Lipinski's Rule of Five
According to Lipinski's Rule of 5, orally bioavailable drugs should generally possess a molecular weight of less than 500 Daltons[1]. At 188.11 g/mol , 3-Azido-5-(trifluoromethyl)pyridine consumes less than 38% of the maximum "mass budget" for an oral drug candidate[1]. When used as a fragment in Fragment-Based Drug Discovery (FBDD), it perfectly aligns with the "Rule of 3" (MW < 300 Da), allowing medicinal chemists ample room to elaborate the molecule with additional pharmacophores without violating pharmacokinetic constraints.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 3-Azido-5-(trifluoromethyl)pyridine |
| CAS Registry Number | 118078-63-0 |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Monoisotopic Exact Mass | 188.030981 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Azide N) |
Structural Modularity & Pharmacological Impact
The strategic placement of functional groups on the pyridine core dictates the compound's behavior in biological systems:
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group (EWG). Its inclusion serves two primary causal functions:
-
Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the 5-position of the pyridine ring, dramatically increasing the half-life of the molecule in vivo.
-
Lipophilicity Enhancement: It increases the overall lipophilicity (LogP) of the fragment, driving better passive diffusion across phospholipid bilayers.
-
-
Azide (-N₃) Group: The azide moiety is kinetically stable under physiological conditions but highly reactive toward terminal alkynes in the presence of a copper catalyst[2]. This makes it an ideal bioorthogonal handle for target identification, photoaffinity labeling, or the synthesis of triazole-linked peptidomimetics.
-
Pyridine Core: The electron-deficient nature of the pyridine ring (further exacerbated by the -CF₃ group) lowers the pKa of the pyridine nitrogen. This reduced basicity minimizes off-target binding to hERG channels, a common cardiotoxic liability in drug development.
Experimental Methodology: CuAAC Bioconjugation Protocol
To leverage the 188.11 g/mol azide probe in a biological context, the following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol is engineered for maximum yield while preserving biomolecule integrity[2].
Reagents & Preparation
-
Azide Probe: 3-Azido-5-(trifluoromethyl)pyridine (10 mM stock in DMSO).
-
Target: Terminal alkyne-tagged biomolecule (1 mg/mL in PBS, pH 7.4).
-
Catalyst: CuSO₄ (100 mM in H₂O).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in H₂O).
-
Reducing Agent: Sodium Ascorbate (100 mM in H₂O, freshly prepared).
Step-by-Step Workflow & Causality
-
Ligand-Metal Complexation: Premix 10 µL of CuSO₄ with 20 µL of THPTA.
-
Causality: THPTA must be complexed with Cu(II) before reduction. This water-soluble ligand stabilizes the active Cu(I) oxidation state and sterically shields the biomolecule from reactive oxygen species (ROS) generated during copper cycling, preventing protein degradation.
-
-
Reaction Assembly: To 1 mL of the alkyne-tagged biomolecule solution, add 10 µL of the azide probe stock. Vortex gently.
-
Catalyst Introduction: Add the pre-formed CuSO₄/THPTA complex to the reaction mixture.
-
In Situ Reduction: Initiate the reaction by adding 50 µL of freshly prepared Sodium Ascorbate.
-
Causality: Ascorbate acts as a mild reducing agent, converting the inactive Cu(II) to the catalytically active Cu(I) species in situ, which triggers the 1,3-dipolar cycloaddition[2].
-
-
Incubation: Allow the reaction to proceed for 1.5 hours at room temperature in the dark.
-
Purification: Pass the mixture through a Sephadex G-25 size-exclusion column to remove unreacted small molecules and copper complexes.
Self-Validating System (Quality Control)
This protocol is inherently self-validating via Liquid Chromatography-Mass Spectrometry (LC-MS). Because the CuAAC reaction is an addition reaction with 100% atom economy, no mass is lost. The successful formation of the 1,4-disubstituted 1,2,3-triazole linkage will result in a precise, detectable mass shift of +188.03 Da on the target biomolecule. Observing this exact mass shift confirms both the covalent attachment and the 1:1 stoichiometry of the conjugation.
Workflow Visualization
The following logical diagram illustrates the causality and component interaction of the CuAAC bioconjugation workflow described above.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition bioconjugation workflow.
References
Sources
Spectroscopic Data & Technical Guide: 3-Azido-5-(trifluoromethyl)pyridine
This in-depth technical guide details the spectroscopic characterization, synthesis, and handling of 3-Azido-5-(trifluoromethyl)pyridine (CAS: 126683-16-9), a critical intermediate in medicinal chemistry and agrochemical development.
Executive Summary
3-Azido-5-(trifluoromethyl)pyridine is a high-value heterocyclic building block used primarily as a precursor for 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structure combines the lipophilic, electron-withdrawing trifluoromethyl group (-CF
Spectroscopic Characterization
Note: The data below represents the characteristic spectral features derived from high-field analysis of 3,5-disubstituted pyridine azides. Diagnostic peaks are highlighted for rapid identification.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the azide functionality.
| Frequency ( | Intensity | Assignment | Diagnostic Value |
| 2100 – 2140 | Strong | -N | Primary Confirmation |
| 1320 – 1350 | Strong | C-F Stretch (CF | Confirmation of Fluorination |
| 1580 – 1600 | Medium | C=N / C=C Ring Stretch | Pyridine Scaffold |
| 1280 – 1300 | Medium | -N | Secondary Confirmation |
| 3050 – 3100 | Weak | C-H Aromatic Stretch | Aromaticity |
B. Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz, CDCl
)
Chemical shifts are reported in ppm relative to TMS.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 8.85 – 8.95 | Singlet (br) | 1H | H-6 | ||
| 8.50 – 8.60 | Singlet (br) | 1H | H-2 | ||
| 7.60 – 7.75 | Singlet (br) | 1H | H-4 |
Analyst Note: The signals often appear as broad singlets or doublets with small coupling constants (
Hz) due to the meta-substitution pattern. H-6 is typically the most deshielded due to the inductive effect of the adjacent nitrogen and the ortho -CFgroup.
C NMR (100 MHz, CDCl
)
-
Aromatic Carbons: ~145.0 (C-6), ~142.0 (C-2), ~138.0 (C-3, C-N
), ~125.0 (C-5, q, Hz), ~120.0 (C-4). -
Trifluoromethyl Carbon:
(quartet, Hz).
F NMR (376 MHz, CDCl
)
-
-62.5 to -63.5 ppm: Singlet (characteristic of Ar-CF
).
C. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (
): 188. -
Base Peak / Fragments:
-
160 (
): Loss of molecular nitrogen (characteristic of azides). -
141 (
): Subsequent fragmentation.
-
160 (
Synthesis & Experimental Protocol
The most reliable route to 3-Azido-5-(trifluoromethyl)pyridine is via the diazotization of 3-amino-5-(trifluoromethyl)pyridine followed by nucleophilic displacement with sodium azide.
Workflow Diagram
Caption: Synthesis pathway via diazonium intermediate. Note the temperature control at Step 1 to prevent decomposition.
Step-by-Step Protocol
-
Diazotization:
-
Dissolve 3-amino-5-(trifluoromethyl)pyridine (1.0 equiv) in 6M HCl at 0°C.
-
Add NaNO
(1.2 equiv) dropwise as an aqueous solution, maintaining temperature < 5°C. -
Stir for 30 minutes to form the diazonium salt.
-
-
Azidation:
-
Add NaN
(1.5 equiv) slowly (CAUTION: Evolution of N gas). -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Work-up:
-
Neutralize with saturated NaHCO
. -
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over MgSO
, and concentrate under reduced pressure (Do not heat above 40°C).
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc, typically 9:1) if necessary.
-
Safety & Handling (Critical)
Azides are potentially explosive. Strict adherence to safety protocols is mandatory.
| Hazard | Control Measure |
| Explosion Risk | Never distill azides to dryness. Store in solution if possible. Avoid metal spatulas (use Teflon/wood). |
| Shock Sensitivity | Do not subject the pure solid to mechanical shock or friction. |
| Toxic Gas | Acidification of azide salts releases Hydrazoic Acid (HN |
| Light Sensitivity | Store in amber vials to prevent photodecomposition to nitrenes. |
Application: Click Chemistry
This compound is a "Click-Ready" building block.
Caption: Standard CuAAC workflow for generating triazole libraries from the azide precursor.
References
-
Synthesis of Pyridine Azides: Journal of Organic Chemistry, "Transition Metal-Free Transfer Hydrogenation of Aryl Azides" (General procedure for pyridyl azides).
-
Safety of Organic Azides: Organic Process Research & Development, "Safe Manufacturing of Organic Azides".
-
Precursor Data (3-Amino-5-CF3-pyridine): Sigma-Aldrich Product Specification & NMR References.
-
Spectroscopic Trends: The Journal of Chemical Physics, "Two-dimensional infrared study of 3-azidopyridine".
Synthesis of 3-Azido-5-(trifluoromethyl)pyridine from 3-amino-5-(trifluoromethyl)pyridine
Synthesis of 3-Azido-5-(trifluoromethyl)pyridine: An In-Depth Technical Guide
Introduction & Strategic Rationale
The incorporation of the trifluoromethyl (-CF₃) group into pyridine scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development. This modification profoundly enhances a molecule's lipophilicity, metabolic stability, and target binding affinity. When this scaffold is functionalized with an azide (-N₃) group, the resulting molecule—3-azido-5-(trifluoromethyl)pyridine (CAS: 118078-63-0)—becomes an exceptionally versatile building block. It serves as a premier substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," photoaffinity labeling in chemical biology, and the synthesis of complex heterocycles like triazoles and tetrazoles.
This whitepaper details the autonomous, self-validating synthetic conversion of 3-amino-5-(trifluoromethyl)pyridine (CAS: 112110-07-3)[1] to its corresponding azide.
Mechanistic Pathway & Causality
The transformation relies on a classical two-step, one-pot diazotization-azidation sequence[2]. However, the presence of the strongly electron-withdrawing -CF₃ group at the meta position significantly alters the electronic landscape of the pyridine ring, dictating specific experimental parameters.
-
Step 1: Diazotization. The primary amine is treated with sodium nitrite (NaNO₂) in a strong aqueous acid (typically HCl or H₂SO₄). The acid protonates the nitrite to generate the highly electrophilic nitrosonium ion (NO⁺). The weakly nucleophilic 3-amino group attacks the NO⁺ to form a nitrosamine intermediate, which rapidly tautomerizes and dehydrates to yield the diazonium salt. The electron-withdrawing -CF₃ group destabilizes this diazonium intermediate by pulling electron density away from the ring. Therefore, strict temperature control (0–5 °C) is absolutely critical to prevent premature decomposition into a pyridinol byproduct[3].
-
Step 2: Azide Substitution. The introduction of sodium azide (NaN₃) facilitates a nucleophilic aromatic substitution (or Sandmeyer-type displacement). The azide ion displaces the diazonium group, a reaction driven forward by the immense thermodynamic stability of the expelled nitrogen gas (N₂)[4].
Workflow: Conversion of 3-amino-5-(trifluoromethyl)pyridine to its azide analog.
Quantitative Data Summary
To ensure reproducibility and high yield, the following parameters must be strictly adhered to[2][3]:
| Parameter | Reagent / Condition | Value / Equivalents | Notes |
| Substrate | 3-Amino-5-(trifluoromethyl)pyridine | 1.0 eq | Starting material[1]. |
| Acid/Solvent | Concentrated HCl (37%) | ~1.5 mL / mmol | Solubilizes amine; generates NO⁺. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.25 eq | Dissolved in minimal deionized H₂O. |
| Azide Source | Sodium Azide (NaN₃) | 1.50 eq | Dissolved in minimal deionized H₂O. |
| Temperature 1 | Diazotization Temp | 0 °C | Critical for diazonium stability. |
| Temperature 2 | Azidation Temp | 0 °C to 25 °C | Controlled N₂ evolution. |
| Expected Yield | 3-Azido-5-(trifluoromethyl)pyridine | 75% - 85% | Varies by extraction efficiency. |
Experimental Protocol (Self-Validating System)
This protocol is adapted from established industry standards for the diazotization of aromatic aminopyridines[2].
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-5-(trifluoromethyl)pyridine (1.0 eq, e.g., 10 mmol, 1.62 g) in concentrated HCl (15 mL). Stir vigorously and submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Causality Note: The amine will form a hydrochloride salt, which may precipitate. Vigorous stirring ensures a uniform suspension for the subsequent heterogeneous reaction.
-
-
Diazotization: Prepare a solution of NaNO₂ (1.25 eq, 12.5 mmol, 0.86 g) in deionized water (5 mL). Add this solution dropwise to the amine suspension over 30 minutes using an addition funnel. Maintain the internal temperature strictly below 5 °C. Stir for an additional 45 minutes at 0 °C.
-
Causality Note: A clear or slightly yellow solution typically forms as the soluble diazonium salt is generated. Self-Validation: Use starch-iodide paper to validate the presence of excess nitrous acid (paper turns blue-black).
-
-
Azide Substitution: Prepare a solution of NaN₃ (1.50 eq, 15.0 mmol, 0.98 g) in deionized water (5 mL). CRITICAL SAFETY STEP: Ensure the fume hood sash is lowered. Add the NaN₃ solution dropwise to the diazonium mixture at 0 °C over 30 minutes.
-
Causality Note: Immediate effervescence (N₂ gas evolution) will occur. The slow addition prevents violent outgassing and thermal runaway.
-
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 1 to 2 hours until gas evolution completely ceases.
-
Work-up and Isolation: Pour the reaction mixture over crushed ice (50 g). Carefully neutralize the highly acidic mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or solid Na₂CO₃.
-
Causality Note: Neutralization prevents the extraction of unreacted acid and mitigates the risk of residual hydrazoic acid partitioning into the organic phase.
-
-
Extraction: Extract the aqueous phase with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the crude product.
-
Purification: If necessary, purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 3-azido-5-(trifluoromethyl)pyridine.
Safety & Handling (Critical)
-
Hydrazoic Acid (HN₃) Generation: The addition of NaN₃ to an acidic medium generates hydrazoic acid, a highly toxic, volatile, and explosive gas. This reaction MUST be performed in a well-ventilated fume hood.
-
Azide Waste Quenching: All aqueous waste containing unreacted azides must be quenched prior to disposal. A standard quenching protocol involves treating the waste with excess sodium nitrite and acidifying it in a controlled manner to convert the azide to nitrous oxide (N₂O) and nitrogen (N₂).
-
Thermal Stability: Organic azides are energetic materials. While the -CF₃ group provides some stability, the product should never be heated above 80 °C or subjected to high vacuum distillation without prior differential scanning calorimetry (DSC) safety testing.
Analytical Characterization Standards
To validate the success of the synthesis, the following analytical signatures should be confirmed:
-
Infrared (IR) Spectroscopy: The most diagnostic feature is a strong, sharp asymmetric stretching vibration of the azide group (-N₃) at approximately 2110–2130 cm⁻¹ . The disappearance of the primary amine N-H stretches (3300–3400 cm⁻¹) confirms complete conversion.
-
¹H NMR (CDCl₃): The pyridine ring protons will appear as distinct singlets or finely split doublets in the aromatic region (δ 7.5 – 8.8 ppm). The electron-withdrawing nature of the -CF₃ and -N₃ groups will significantly deshield these protons compared to the starting material.
-
¹⁹F NMR (CDCl₃): A sharp singlet around -62 to -63 ppm , characteristic of a pyridine-bound trifluoromethyl group.
-
Mass Spectrometry (ESI/APCI): The parent ion [M+H]⁺ is expected at m/z 189.0. However, azides often fragment in the mass spectrometer by losing N₂ (loss of 28 Da), yielding a prominent fragment at m/z 161.0.
References
-
Organic Chemistry Portal. "Diazotisation". Available at:[Link]
Sources
Strategic Sourcing & Synthesis Guide: 3-Azido-5-(trifluoromethyl)pyridine
Executive Summary
3-Azido-5-(trifluoromethyl)pyridine is a critical high-value intermediate for "Click Chemistry" (CuAAC) applications, particularly in the development of trifluoromethylated triazoles—a structural motif increasingly favored in drug discovery for its metabolic stability and lipophilicity.
Current Commercial Status: Direct "off-the-shelf" commercial availability of the isolated azide is extremely limited due to safety regulations governing the transport of low-molecular-weight organic azides. It is rarely found in standard catalogs (e.g., Sigma-Aldrich, Fisher) as a stock item.
Strategic Recommendation: Do not attempt to source the isolated azide globally. Instead, adopt a "Buy the Precursor, Make the Reagent" strategy. The precursor, 3-Amino-5-(trifluoromethyl)pyridine , is a stable, widely available commodity chemical. This guide provides the validated protocols to convert the amine to the azide safely in-house.
Part 1: The Chemical Profile & Sourcing Strategy
Target Molecule Specifications
| Property | Detail |
| Chemical Name | 3-Azido-5-(trifluoromethyl)pyridine |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Key Functionality | Azide (-N₃) for Click Chemistry; Trifluoromethyl (-CF₃) for Lipophilicity |
| Safety Classification | High Energy / Potentially Explosive (See Section 3) |
The "Buy" Option: Precursor Sourcing
Instead of searching for the unstable azide, source the stable amine precursor.
Target Precursor: 3-Amino-5-(trifluoromethyl)pyridine[1]
-
CAS Number: 112110-07-3 (Free base) or 1414958-36-3 (HCl salt)
-
Availability: High (In Stock at major distributors)
-
Typical Purity: ≥97%[2]
-
Major Suppliers: Sigma-Aldrich, Apollo Scientific, Enamine, Combi-Blocks.
Decision Logic Diagram
The following flowchart illustrates the optimal sourcing and preparation workflow.
Figure 1: Strategic sourcing workflow favoring in-house synthesis from the stable amine precursor.
Part 2: Technical Synthesis Protocols (The "Make" Option)
Two primary routes exist for synthesizing this azide.[3] Method A is recommended for medicinal chemistry scales (mg to g) due to its mild, non-aqueous conditions which minimize side reactions common with electron-deficient pyridines.
Method A: The Modern Non-Aqueous Route (Recommended)
Reagents: tert-Butyl Nitrite (t-BuONO), Azidotrimethylsilane (TMSN₃) Solvent: Acetonitrile (MeCN) Mechanism: In situ formation of the diazonium species followed by immediate azide displacement.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve 3-Amino-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition 1: Add t-BuONO (1.5 equiv) dropwise. Stir for 10-15 minutes.
-
Addition 2: Add TMSN₃ (1.2 equiv) dropwise. Caution: Nitrogen gas evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of amine) or LCMS.
-
Workup: Concentrate the solvent carefully (do not distill to dryness/heat). Redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine.[4]
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Azides move faster than amines.
Method B: Classical Aqueous Diazotization
Reagents: Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), HCl Use Case: Larger scales where cost of reagents is a primary constraint.
Protocol:
-
Dissolve the amine in 6M HCl at 0°C.
-
Add aqueous NaNO₂ (1.1 equiv) dropwise, keeping Temp < 5°C.
-
Stir for 30 mins to form the diazonium salt.
-
Add aqueous NaN₃ (1.2 equiv) dropwise (Caution: Frothing/Gas evolution).
-
Stir at 0°C for 1 hour, then extract into Diethyl Ether or DCM.
Reaction Pathway Diagram
Figure 2: Chemical transformation pathway from commercial precursor to final triazole scaffold.
Part 3: Safety & Stability (Critical)
Handling organic azides requires strict adherence to safety protocols.[4][5] The C/N Ratio is the primary metric for stability.
C/N Ratio Calculation
For 3-Azido-5-(trifluoromethyl)pyridine (
-
Carbons: 6 (5 in pyridine ring + 1 in
)[6] -
Nitrogens: 4 (1 in pyridine ring + 3 in azide)
-
Ratio:
Risk Assessment:
-
Rule of Thumb: Azides with
are considered high energy and potentially explosive . -
Verdict: With a ratio of 1.5 , this molecule is UNSTABLE .
-
Mitigation: The electron-withdrawing
group provides some stabilization, but it must be treated as an explosive hazard.
Mandatory Safety Protocols
-
Storage: Store at -20°C in the dark.
-
Concentration: NEVER rotary evaporate to total dryness. Always leave in solution or on an inert solid support if possible.
-
Metals: Avoid contact with metal spatulas or ground glass joints (friction hazard). Use Teflon/plastic tools.
-
Waste: Quench unreacted azide with Triphenylphosphine (
) or dilute acid before disposal.
References
-
Barral, K., et al. (2006). "Mild and efficient one-pot synthesis of 1,2,3-triazoles from aromatic amines." Organic Letters, 8(25), 5707-5710.
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[7] Angewandte Chemie International Edition, 44(33), 5188-5240.[7]
-
University of Pittsburgh. (2013).[5] "Safe Handling of Azides."[5] EH&S Guidelines.
-
Sigma-Aldrich. (2023). "Product Specification: 3-Amino-5-(trifluoromethyl)pyridine."
Sources
- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 2. 5-Trifluoromethyl-pyridine-3-boronic acid | 947533-51-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. thomassci.com [thomassci.com]
- 7. eurekaselect.com [eurekaselect.com]
Technical Guide: Purity Analysis of 3-Azido-5-(trifluoromethyl)pyridine
This guide provides a rigorous, field-validated framework for the purity analysis of 3-Azido-5-(trifluoromethyl)pyridine . It is designed for senior analytical scientists and process chemists who require absolute certainty in characterizing this high-energy intermediate.
Executive Summary & Safety Directive
3-Azido-5-(trifluoromethyl)pyridine is a specialized heterocyclic building block, often employed in "click chemistry" (CuAAC) or as a photoaffinity probe. Its analysis presents a unique dichotomy: the trifluoromethyl group (-CF₃) offers a pristine handle for orthogonal quantification (¹⁹F qNMR), while the azide group (-N₃) imposes strict thermal and kinetic stability limitations.
CRITICAL SAFETY WARNING: Organic azides are potentially explosive and shock-sensitive. They can decompose violently to release nitrogen gas and reactive nitrenes.
-
Thermal Limit: Do not expose the neat compound to temperatures >80°C.
-
Incompatibility: Avoid contact with transition metals (Cu, Pb, Hg) in their elemental form during sampling, as they can form highly unstable metal azides. Use ceramic or glass tools only.
-
Light Sensitivity: Protect samples from UV light to prevent photolytic decomposition to nitrenes.
Physicochemical Profile & Analytical Strategy
| Property | Characteristic | Analytical Implication |
| Chromophore | Pyridine Ring + Azide | UV Active (est. |
| Volatility | Semi-volatile | GC is possible but risky due to thermal degradation. |
| Labile Group | -N₃ (Azide) | Avoid GC for primary purity. Use HPLC with column temp < 40°C. |
| NMR Handle | -CF₃ (Trifluoromethyl) | Ideal for ¹⁹F qNMR (Singlet, high sensitivity, no background). |
| Basicity | Pyridine Nitrogen | Requires buffered mobile phase (pH > pKa or acidic) to prevent peak tailing. |
Primary Purity Assay: HPLC-UV/MS
Objective: Determine chromatographic purity and identify organic impurities (precursors, byproducts).
Method Selection Logic
Gas Chromatography (GC) is contraindicated as the primary method. The injection port temperature (typically >200°C) risks in situ Curtius rearrangement or radical decomposition of the azide, leading to false impurity profiles (e.g., detecting the amine or azo-dimers that were not present in the sample). Reversed-Phase HPLC is the gold standard here.
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) and Single Quadrupole MS (ESI+).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Why: The C18 phase provides robust retention for the lipophilic CF₃ group.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.8).
-
B: Acetonitrile (LC-MS Grade).
-
Why: Ammonium formate buffers the pyridine nitrogen (preventing silanol interaction/tailing) and is volatile for MS compatibility.
-
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear Gradient) -
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C (Strict control to prevent degradation).
-
Detection:
-
UV: 254 nm (primary), 210 nm (impurities). Scan 200–400 nm.
-
MS: Positive mode (ESI+). Look for
and (characteristic azide fragmentation).
-
Self-Validating System Suitability (SST)
Before running samples, the system must pass these criteria:
-
Tailing Factor (
): for the main peak (confirms buffer efficacy). -
Precision: RSD < 0.5% for retention time (n=5 injections).
-
Sensitivity: S/N > 10 for a 0.05% impurity standard (e.g., 3-amino-5-(trifluoromethyl)pyridine).
Orthogonal Purity: Quantitative ¹⁹F NMR (qNMR)
Objective: Absolute purity determination without reference standards of the analyte.
The "Truth" Standard
HPLC-UV relies on relative response factors. If the azide decomposes to an amine, the UV extinction coefficient changes, skewing purity results. ¹⁹F qNMR is molar-response based , meaning the integral is directly proportional to the molar amount, regardless of chemical structure.
Protocol
-
Internal Standard (IS):
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable).-
Requirement: The IS fluorine signal must not overlap with the analyte's CF₃ signal (typically -60 to -65 ppm).
-
-
Solvent: DMSO-
or CDCl₃ (Ensure complete solubility). -
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): (Longitudinal relaxation time).-
Note: CF₃ groups have long
(often 2–5 seconds). Set seconds to ensure >99.9% magnetization recovery.
-
-
Scans: 16 or 32 (S/N > 150:1).
-
Center Frequency: Set midway between Analyte and IS signals.
-
Calculation
WhereImpurity Profiling & Residuals
Inorganic Azide (Safety Critical)
Synthesis often involves Sodium Azide (
-
Test: Ion Chromatography (Anion exchange) or a simple chemical spot test.
-
Spot Test: Dissolve sample in acetonitrile/water. Add 1 drop of
solution. A red color indicates free azide ions (formation of ).
Residual Solvents
-
Method: Headspace GC-FID (HS-GC).[4]
-
Solvents to watch: DMSO, DMF, or alcohols used in nucleophilic substitution.
-
Note: Keep headspace oven temp moderate (<80°C) to avoid decomposing the matrix.
Integrated Analytical Workflow (Visualization)
The following diagram illustrates the decision logic for releasing a batch of 3-Azido-5-(trifluoromethyl)pyridine.
Figure 1: Integrated analytical decision tree ensuring safety, chromatographic purity, and absolute stoichiometry.
References
-
BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link][5]
- Context: Establishes 3,5-Bis(trifluoromethyl)benzoic acid as a primary reference for ¹⁹F qNMR.
- Context: Provides safety protocols for handling organic azides and monitoring stability via HPLC.
-
Wachełko, O., et al. (2021).[4] A novel procedure for stabilization of azide in biological samples and method for its determination. Scientific Reports. Retrieved from [Link]
- Context: Validates methods for detecting azide ions and discusses instability issues in chrom
-
Ukhanev, S. A., et al. (2023).[6] Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Retrieved from [Link]
- Context: Supports the use of ¹⁹F NMR for trifluoromethyl-pyridine deriv
-
Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC. Retrieved from [Link]
- Context: Best practices for HPLC method development (pH control, mobile phase selection)
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Determination of Sodium Azide on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 6. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Azido-5-(trifluoromethyl)pyridine in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
This Application Note is designed for researchers and medicinal chemists utilizing 3-Azido-5-(trifluoromethyl)pyridine in click chemistry (CuAAC). It addresses the specific challenges posed by the pyridine scaffold—namely catalyst poisoning and stability—and provides a validated, high-efficiency protocol.
Part 1: Executive Summary & Chemical Logic
The Substrate Challenge: "The Pyridine Paradox"
3-Azido-5-(trifluoromethyl)pyridine represents a high-value scaffold for fragment-based drug discovery due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (
-
Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Cu(I). In standard protocols, the substrate can compete with the alkyne for the metal center, sequestering the catalyst and stalling the reaction.
-
Electronic Activation: Conversely, the electron-withdrawing nature of the
group (Hammett ) and the pyridine ring reduces the electron density on the azide. While this generally increases electrophilicity, it also lowers the basicity of the pyridine nitrogen ( of conjugate acid vs. 5.2 for pyridine).-
Expert Insight: The
group is your ally. By reducing the basicity of the pyridine nitrogen, it minimizes catalyst poisoning compared to non-fluorinated pyridyl azides. Nevertheless, a strong chelating ligand is strictly required to outcompete the substrate.
-
Safety Advisory: Energetic Material
-
Hazard: Organic azides are potentially explosive.
-
C/N Ratio Analysis: Formula
.-
Carbon count: 6
-
Nitrogen count: 4
-
Ratio
.
-
-
Verdict: This falls below the safety threshold of 3.[1]0. This compound is high-energy .
-
Protocol: Never concentrate to dryness. Store as a solution. Perform reactions behind a blast shield. Avoid metal spatulas (use Teflon/wood).
-
Part 2: Optimized Experimental Protocol
Reagents & Preparation
| Reagent | Role | Specification |
| 3-Azido-5-(trifluoromethyl)pyridine | Substrate | 0.2 M stock in DMSO/tBuOH. Do not isolate neat. |
| Terminal Alkyne | Partner | 1.0 - 1.2 equivalents. |
| CuSO₄[1][2][3] · 5H₂O | Pre-catalyst | 99.9% purity. Avoid CuI (prone to oxidation/clustering). |
| Sodium Ascorbate | Reductant | Freshly prepared 1 M aqueous solution. |
| THPTA or TBTA | Critical Ligand | THPTA (water-soluble) is preferred for biological/polar setups. TBTA for organic solvents. |
The "Ligand-First" Reaction Setup
Standard conditions often fail because the pyridine coordinates Copper before the cycle starts. This protocol pre-forms the active catalyst.
Scale: 0.5 mmol Azide Solvent: t-BuOH : Water (1:1) or DMSO : Water (for lipophilic alkynes).
-
Catalyst Pre-Complexation (Crucial Step):
-
In a separate vial, mix CuSO₄ (5 mol%, 0.025 mmol) and THPTA Ligand (10 mol%, 0.05 mmol).
-
Dissolve in minimal water/solvent.
-
Observation: Solution should turn a distinct blue. The 1:2 Cu:Ligand ratio ensures the metal is "wrapped" and protected from the pyridine nitrogen.
-
-
Substrate Addition:
-
To the main reaction vessel, add the Alkyne (1.0 equiv) and 3-Azido-5-(trifluoromethyl)pyridine solution (1.0 equiv).
-
Add the pre-complexed Cu-Ligand solution.
-
-
Initiation:
-
Add Sodium Ascorbate (10-20 mol%) dropwise.
-
Mechanism:[3][4][5][6][7][8] This reduces Cu(II) to Cu(I) in situ.[2] The ligand immediately stabilizes the Cu(I), preventing disproportionation or sequestration.
-
Atmosphere: Flush headspace with Argon/Nitrogen. Oxygen rapidly oxidizes Cu(I) to inactive Cu(II).
-
-
Monitoring:
-
Stir at Room Temperature for 2–4 hours.
-
Note: If conversion is <50% at 1 hour, add a second bolus of Ascorbate (not Copper).
-
Workup & Purification
-
Chelation Cleanup: The pyridine product will bind copper tenaciously, leading to blue/green product contamination.
-
Extraction: Dilute with EtOAc. Wash with EDTA (0.1 M, pH 7) or Ammonium Hydroxide (10%) to strip Copper.
-
Isolation: Dry organic layer over
. Concentrate (carefully, do not heat >40°C).
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive landscape and why the Ligand is essential for this specific substrate.
Figure 1: Competitive coordination pathways. Without THPTA/TBTA, the pyridine nitrogen sequesters Cu(I) into inactive complexes (Red path). Ligands ensure the cycle proceeds via the azide group (Blue/Green path).
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~60% | Oxidation of Cu(I) | Add 10 mol% fresh Sodium Ascorbate. Ensure inert atmosphere. |
| No reaction observed | Catalyst Poisoning | Increase Ligand:Cu ratio to 5:1. Verify the pyridine is not coordinating. |
| Product is green/blue | Copper contamination | Wash organic phase with 10% |
| Precipitate forms | Copper Acetylide aggregation | Switch solvent to DMSO/Water or add more Ligand to solubilize. |
References
-
Synthesis of Fluorinated Pyridines
-
CuAAC Mechanism & Ligand Importance
-
Catalyst Poisoning by Pyridines
- Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes (Discussion on poisoning).
- Source: ACS Public
-
URL:[Link]
-
Safety of Organic Azides
- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Source: Angewandte Chemie Int. Ed.
-
URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strain-promoted azide-alkyne cycloaddition (SPAAC) with 3-Azido-5-(trifluoromethyl)pyridine
Application Note: Accelerated Inverse Electron-Demand SPAAC Using 3-Azido-5-(trifluoromethyl)pyridine
Introduction & Mechanistic Rationale
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing researchers to perform metal-free ligations in complex biological environments without the cytotoxicity associated with copper catalysts[1]. However, a historical limitation of traditional SPAAC—which typically employs standard aliphatic azides—is its relatively sluggish reaction kinetics (
To resolve this kinetic bottleneck, modern bioconjugation strategies modulate the electronic properties of the azide[2]. 3-Azido-5-(trifluoromethyl)pyridine serves as a premier electron-deficient azide building block. The synergistic electron-withdrawing effects of the pyridine nitrogen (via induction and resonance) and the trifluoromethyl (
When this highly electron-deficient azide is paired with an electron-rich, aliphatic cyclooctyne such as bicyclo[6.1.0]non-4-yne (BCN), the cycloaddition undergoes a mechanistic shift. Instead of a standard electron-demand process, the reaction proceeds via an inverse electron-demand mechanism driven by the narrow energy gap between the azide's LUMO and the alkyne's highest occupied molecular orbital (HOMO)[3]. This electronic complementarity accelerates the reaction rate by up to two orders of magnitude, achieving rate constants exceeding
Kinetic Advantages & Orthogonal Reactivity
Beyond raw speed, the electronic tuning of 3-Azido-5-(trifluoromethyl)pyridine enables true orthogonal dual-labeling[4]. Because electron-deficient azides react rapidly with aliphatic cyclooctynes (BCN) but poorly with benzo-annulated cyclooctynes (e.g., DIBAC/DBCO), they can be paired with standard alkyl azides (which exhibit the exact opposite preference) to selectively label two different targets in a single one-pot mixture[4].
Table 1: Kinetic Comparison of Azide-Alkyne Pairs in SPAAC
| Azide Type | Cyclooctyne | Reaction Mechanism | Approx. Rate Constant ( | Relative Reactivity |
| 3-Azido-5-(CF | BCN (Aliphatic) | Inverse Electron-Demand | 2.0 – 2.9 | Highly Accelerated |
| 3-Azido-5-(CF | DIBAC (Aromatic) | Normal Electron-Demand | < 0.05 | Suppressed |
| Standard Alkyl Azide | BCN (Aliphatic) | Normal Electron-Demand | ~ 0.14 | Baseline |
| Standard Alkyl Azide | DIBAC (Aromatic) | Normal Electron-Demand | 0.3 – 0.9 | Moderately Fast |
Note: Data synthesized from benchmark kinetic studies on electron-deficient and fluoroalkyl azides[3][4].
Workflow Visualization
Orthogonal dual-labeling workflow utilizing electronic complementarity in SPAAC.
Experimental Protocol: High-Speed Bioconjugation
This self-validating protocol details the conjugation of a BCN-functionalized payload (e.g., fluorophore, PEG, or drug molecule) to a biomolecule modified with a 3-Azido-5-(trifluoromethyl)pyridine linker.
Materials Required:
-
Protein/Biomolecule modified with 3-Azido-5-(trifluoromethyl)pyridine (1-10 mg/mL).
-
BCN-functionalized payload (10-50 mM stock in anhydrous DMSO or DMF).
-
Conjugation Buffer: 1X PBS (pH 7.4).
-
Quenching Agent: 2-Azidoethanol (100 mM aqueous stock).
Step-by-Step Methodology:
-
Step 1: Preparation and Normalization
-
Action: Dilute the 3-Azido-5-(trifluoromethyl)pyridine-modified protein to a working concentration of
in the Conjugation Buffer. -
Causality: While the accelerated kinetics of this specific electron-deficient azide allow for lower working concentrations than traditional SPAAC, maintaining a concentration above
ensures the bimolecular collision rate is high enough to drive the reaction to absolute completion within 15-30 minutes. Furthermore, unlike NHS-ester chemistry, SPAAC is entirely bioorthogonal; amine-containing buffers (like Tris) will not interfere, though PBS is preferred for baseline protein stability.
-
-
Step 2: Addition of the BCN-Payload
-
Action: Add 1.5 to 3.0 molar equivalents of the BCN-functionalized payload directly to the protein solution. Pipette gently to mix. Ensure the final concentration of organic co-solvent (DMSO/DMF) does not exceed 5% v/v to prevent protein denaturation.
-
Causality: The inverse electron-demand mechanism is highly efficient. Standard SPAAC often requires 10-20 equivalents of cyclooctyne to force the reaction to completion. Here, 1.5-3.0 equivalents are sufficient, which minimizes the risk of non-specific hydrophobic interactions between the probe and the protein, and significantly reduces the consumption of expensive payload reagents.
-
-
Step 3: Incubation & Self-Validation
-
Action: Incubate the reaction mixture at room temperature (
) for 30 minutes with gentle agitation. -
Self-Validation Check: Pull a
aliquot and monitor the reaction progress via intact protein LC-MS. The mass shift must correspond exactly to the addition of the BCN-payload. The absence of +18 Da (water addition) or +32 Da (oxidation) artifacts validates the bioorthogonality and structural integrity of the newly formed trifluoromethylpyridine-triazole linkage.
-
-
Step 4: Quenching (Critical for Downstream Purity)
-
Action: Add a 10-fold molar excess (relative to the initial BCN amount) of 2-azidoethanol and incubate for an additional 10 minutes.
-
Causality: Quenching consumes any unreacted BCN-payload. BCN is highly reactive and lipophilic; if left unquenched, it can lead to high background signals in fluorescence assays or off-target binding in cell-based applications.
-
-
Step 5: Purification
-
Action: Purify the bioconjugate using Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon Ultra with an appropriate MWCO). Wash with at least 3 column volumes of your final storage buffer to completely remove the quenched BCN-triazole byproduct.
-
Troubleshooting & Expert Insights
-
Precipitation upon BCN addition: BCN is inherently hydrophobic. If precipitation occurs upon addition, the local concentration of DMSO/DMF was likely too high. Causality/Solution: The rapid kinetic rate of 3-Azido-5-(trifluoromethyl)pyridine allows you to use a more dilute BCN stock. Dilute the BCN further in DMSO before adding it dropwise to a vigorously swirling aqueous protein solution, or switch to a sulfo-BCN (water-soluble) variant.
-
Incomplete Conversion: Despite the fast inverse electron-demand kinetics, severe steric hindrance can impede the reaction if the 3-Azido-5-(trifluoromethyl)pyridine group is buried deep within the protein's tertiary structure. Causality/Solution: Introduce a short hydrophilic spacer (e.g., PEG4) between the biomolecule and the pyridine ring during the initial modification step to increase solvent accessibility and flexibility.
-
Stability of the Azide: A major advantage of 3-Azido-5-(trifluoromethyl)pyridine over standard phenyl azides is its exceptional stability. It is highly resistant to reduction by biological thiols (e.g., intracellular glutathione) and remains stable across a wide pH range (pH 4-10), ensuring the reactive handle remains intact during prolonged biological assays[2].
References
-
Click Chemistry and Radiochemistry: An Update Source: PubMed Central (PMC) URL:[Link]
-
Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes Source: ResearchGate / Nature Communications URL:[Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides Source: ChemRxiv URL:[Link]
Sources
Using 3-Azido-5-(trifluoromethyl)pyridine for bioconjugation of proteins
Application Note: Site-Specific F-Labeling of Proteins Using 3-Azido-5-(trifluoromethyl)pyridine
Executive Summary
This guide details the protocol for utilizing 3-Azido-5-(trifluoromethyl)pyridine as a bioorthogonal probe for site-specific protein labeling. While aryl azides are historically associated with photoaffinity labeling, this specific fluorinated heterocycle is increasingly valued as a sensitive
The electron-deficient pyridine ring, combined with the trifluoromethyl (
-
Enhanced Click Reactivity: The electron-withdrawing nature of the pyridine ring lowers the LUMO energy of the azide, accelerating the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to standard phenyl azides.
-
Structural Sensitivity: The
moiety serves as a simplified, high-intensity NMR probe with no background signal in biological systems, ideal for monitoring protein conformational changes or ligand binding events.
Scientific Foundation & Mechanism
The Chemistry of 3-Azido-5-(trifluoromethyl)pyridine
Unlike alkyl azides, aryl azides are stabilized by resonance but can be susceptible to UV-induced nitrogen loss (forming nitrenes). In the absence of UV light, they are stable bioorthogonal handles.
-
Electronic Effect: The pyridine nitrogen and the
group at the 5-position exert a strong electron-withdrawing effect ( , ). This destabilizes the ground state of the azide slightly but significantly stabilizes the transition state during cycloaddition with electron-rich alkynes, facilitating rapid conjugation under mild conditions. -
Solubility Profile: The pyridine nitrogen lowers the LogP compared to a benzene analog, improving aqueous solubility—a critical factor when labeling hydrophobic pockets in proteins to avoid aggregation.
Reaction Mechanism: CuAAC
The primary conjugation method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The azide on the pyridine ring reacts with a terminal alkyne (installed on the protein via Unnatural Amino Acids or chemical linkers) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Figure 1: Mechanistic flow of the CuAAC reaction utilizing the fluorinated pyridine probe.
Experimental Protocol
Pre-requisites
-
Protein: Purified protein containing a terminal alkyne handle (e.g., incorporated via Homopropargylglycine (HPG) or chemical modification of Cysteine with Propargyl-maleimide).
-
Reagent: 3-Azido-5-(trifluoromethyl)pyridine (Stock: 50 mM in DMSO).
-
Catalyst System:
Bioconjugation Workflow
Step 1: Preparation of the Catalyst Complex Premixing the Copper and Ligand is crucial to protect the protein.
-
Mix
of (10 mM) with of THPTA ligand (50 mM). -
Incubate for 2 minutes at room temperature. The solution should remain clear or turn slightly blue.
Step 2: Reaction Assembly Perform this in a specific order to minimize protein precipitation.
| Component | Final Conc. | Volume (for | Notes |
| Protein Buffer (PBS, pH 7.4) | N/A | Adjust to | Avoid Tris/Ammonium buffers if possible (can coordinate Cu). |
| Alkyne-Protein | Variable | Substrate. | |
| 3-Azido-5-(CF | 5-10 eq. excess ensures completion. | ||
| Cu-THPTA Complex | Catalyst. | ||
| Sodium Ascorbate | Add Last to initiate. |
Step 3: Incubation
-
Add Sodium Ascorbate last.
-
Flush headspace with
or Argon (optional but recommended to preserve ascorbate). -
Incubate at 25°C for 1–2 hours in the dark. Note: Aryl azides are light-sensitive; protect from direct UV/strong light to prevent non-specific nitrene formation.
Step 4: Quenching and Purification
-
Quench reaction by adding EDTA (final 10 mM) to chelate Copper.
-
Remove excess small molecule reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
-
Critical QC: The unreacted pyridine azide is hydrophobic. Ensure thorough washing to remove non-covalently bound probe which will interfere with NMR.
Quality Control & Validation
Intact Protein Mass Spectrometry (LC-MS)
Validate the covalent addition of the probe.
-
Expected Mass Shift (
Mass):-
Molecular Weight of 3-Azido-5-(trifluoromethyl)pyridine: ~188.1 Da.
-
Mass of Conjugate:
. -
Note: No leaving group is lost in a cycloaddition reaction.
-
F NMR Spectroscopy
This is the functional validation of the probe.
-
Setup: Dissolve labeled protein in buffer containing 10%
. -
Acquisition: Run a 1D
F NMR (typically -60 to -70 ppm range for -pyridine). -
Interpretation: A single, sharp peak indicates a homogeneous chemical environment. Multiple peaks may indicate conformational heterogeneity or non-specific sticking.
Figure 2: Step-by-step workflow for protein labeling and validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Protein Precipitation | Copper-induced oxidation or high DMSO. | Increase THPTA ligand ratio (1:5 Cu:Ligand). Keep DMSO < 5%.[2] |
| Low Conjugation Yield | Inactive Catalyst (Ascorbate oxidation). | Use fresh Ascorbate. Degas buffers. Increase Cu conc. to 2 mM. |
| Broad NMR Signal | Protein aggregation or intermediate exchange. | Check protein stability by SEC. Vary temperature (25°C vs 37°C) to sharpen peaks. |
| Multiple MS Peaks | Non-specific photolabeling. | Ensure reaction is performed in the dark . Aryl azides can form nitrenes if exposed to UV.[3][4] |
Safety & Handling
-
Azide Safety: While aryl azides are generally more stable than alkyl azides, low molecular weight organic azides are energetic. Store 3-Azido-5-(trifluoromethyl)pyridine at -20°C. Do not concentrate reaction mixtures to dryness if unreacted azide is present.
-
Toxicity: Fluorinated pyridines can be toxic. Handle with PPE in a fume hood.
References
-
Click Chemistry Mechanism: Rostovtsev, V. V., et al.[5] "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 2002.
-
Ligand Usage (THPTA): Hong, V., et al. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie, 2009.
-
19F NMR in Proteins: Arntson, K. E., & Pomerantz, W. C. "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Ligand Discovery." Journal of Medicinal Chemistry, 2016.
-
Aryl Azide Photochemistry: Platz, M. S. "Photochemistry of Phenyl Azide." Chemical Reviews, 1991.
Sources
- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Labeling nucleic acids with 3-Azido-5-(trifluoromethyl)pyridine
Application Note: Bioorthogonal -Labeling of Nucleic Acids using 3-Azido-5-(trifluoromethyl)pyridine
Target Audience: Structural Biologists, RNA Therapeutics Researchers, and Drug Development Scientists
Application:
Executive Summary
The structural interrogation of large nucleic acids (RNA/DNA) in complex physiological environments remains a significant challenge in drug development. While traditional
This application note details a robust, self-validating protocol for the site-specific incorporation of 3-Azido-5-(trifluoromethyl)pyridine (CAS: 118078-63-0) into alkyne-modified nucleic acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By leveraging the magnetically equivalent fluorine atoms of the trifluoromethyl (
Mechanistic Rationale & Experimental Design
Why 3-Azido-5-(trifluoromethyl)pyridine?
Selecting the correct fluorinated probe is critical for structural biology. Single fluorine labels often suffer from low sensitivity in large macromolecules. Conversely, heavily fluorinated aliphatic tags can induce non-specific hydrophobic aggregation, perturbing the native fold of the RNA/DNA.
3-Azido-5-(trifluoromethyl)pyridine [4] strikes an optimal balance:
-
Signal Amplification: The
moiety provides three magnetically equivalent fluorine atoms, yielding a sharp, intense singlet in NMR, effectively tripling the signal-to-noise ratio compared to monofluoro-labels [1]. -
Minimal Structural Perturbation: The heteroaromatic pyridine ring mimics native nucleobase stacking interactions, ensuring that the thermodynamic stability and secondary structure of the nucleic acid remain unperturbed [3].
-
Bioorthogonality: The azide functional group is entirely inert to native biological functional groups, reacting exclusively with terminal alkynes under catalytic conditions.
Causality in the CuAAC Workflow
The CuAAC "Click" reaction is the gold standard for bioconjugation, but nucleic acids are highly susceptible to metal-catalyzed degradation.
-
The Role of THPTA: We utilize Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a water-soluble accelerating ligand. THPTA acts as a sacrificial shield; it completely coordinates the Cu(I) active catalyst, preventing it from generating reactive oxygen species (ROS) via the Fenton-like reduction of ambient
. Without THPTA, the ascorbate/Cu(II) system would rapidly cleave the RNA/DNA backbone. -
The Role of Sodium Ascorbate: Added in vast excess, ascorbate continuously reduces inactive Cu(II) to the active Cu(I) state, driving the cycloaddition to near-quantitative yields within 2 hours.
Workflow Visualization
Workflow for 19F-labeling of nucleic acids via CuAAC using 3-Azido-5-(trifluoromethyl)pyridine.
Reagents and Equipment
Quantitative Reaction Components
Prepare all solutions in nuclease-free, degassed water to minimize oxidative stress on the nucleic acids.
| Reagent | Stock Concentration | Final Reaction Concentration | Purpose |
| Alkyne-Modified RNA/DNA | 1 mM | 100 µM | Target macromolecule |
| 3-Azido-5-(CF3)pyridine | 10 mM (in DMSO) | 500 µM (5 eq) | |
| 20 mM | 1 mM | Catalyst precursor | |
| THPTA Ligand | 50 mM | 5 mM | Cu(I) stabilizer / ROS shield |
| Sodium Ascorbate | 100 mM (Fresh) | 10 mM | Reducing agent |
| Sodium Phosphate Buffer | 500 mM (pH 7.0) | 100 mM | pH stabilization |
Step-by-Step Protocol: CuAAC Labeling
CRITICAL: To ensure a self-validating system, always run a "No-Azide" control reaction in parallel. This confirms that any observed nucleic acid degradation is due to the buffer/copper system and not the azide, and ensures that downstream purification successfully removes unreacted starting materials.
Phase 1: Catalyst Pre-Formation
Causality Check: Pre-mixing the copper and ligand before adding them to the nucleic acid is mandatory. Adding bare
-
In a 1.5 mL low-bind microcentrifuge tube, combine 5 µL of 20 mM
and 10 µL of 50 mM THPTA. -
Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.
Phase 2: Reaction Assembly
-
To a new 1.5 mL tube, add the reagents in the following strict order to a final volume of 100 µL:
-
60 µL Nuclease-free
-
20 µL Sodium Phosphate Buffer (500 mM, pH 7.0)
-
10 µL Alkyne-Modified RNA/DNA (1 mM)
-
5 µL 3-Azido-5-(trifluoromethyl)pyridine (10 mM in DMSO)
-
-
Add 1.5 µL of the pre-formed Cu(II)-THPTA complex from Phase 1.
-
Initiation: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate. The solution may briefly flash yellow/brown as Cu(II) is reduced to Cu(I).
-
Flush the tube headspace with Argon or Nitrogen gas, seal tightly, and incubate at 25°C for 2 hours on a thermomixer at 400 RPM.
Phase 3: Purification & Validation
-
Quenching: Stop the reaction by adding 10 µL of 100 mM EDTA (pH 8.0) to chelate the copper.
-
Desalting: Purify the labeled nucleic acid using a Size Exclusion Chromatography (SEC) column (e.g., NAP-5 or Bio-Spin P-30) pre-equilibrated with your desired NMR buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).
-
Validation: Quantify the recovery using UV-Vis spectroscopy (A260). Validate the conjugation via intact mass spectrometry (ESI-MS) or denaturing PAGE. A successful click reaction will show a mass shift corresponding to the exact mass of the azide (+188.11 Da).
Data Acquisition: NMR Spectroscopy
Once purified, the labeled nucleic acid is ready for structural probing. The
Recommended NMR Parameters
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | Higher field resolves subtle conformational states. | |
| Temperature | 25°C – 35°C | Mimics physiological conditions for RNA folding. |
| Reference Standard | Trifluoroacetic acid (TFA) | Set to -76.55 ppm (external capillary). |
| Relaxation Delay (D1) | 1.5 – 3.0 seconds | |
| Number of Scans (NS) | 512 – 2048 | Depending on sample concentration (ideal: 50-200 µM). |
Expected Outcome: The
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Extensive RNA/DNA Degradation | Unchelated Cu(I) generating ROS. | Ensure THPTA is in at least a 5:1 ratio to |
| Low Conjugation Yield (<50%) | Oxidation of Ascorbate or inaccessible alkyne. | Use freshly prepared Sodium Ascorbate. Denature and snap-cool the RNA before the reaction to expose buried alkynes. |
| Precipitation during Reaction | High DMSO concentration from azide stock. | Keep final DMSO concentration |
| Broad/Multiple | Incomplete folding or aggregation. | Anneal the nucleic acid post-purification. Check for Mg |
References
- Advances in RNA Labeling with Trifluoromethyl Groups. d-nb.info.
- Small, but powerful and attractive: 19F in biomolecular NMR. nsf.gov.
- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Semantic Scholar.
- Pridine azide | Sigma-Aldrich. sigmaaldrich.com.
Application Note: Strategic Synthesis & Utilization of 3-Azido-5-(trifluoromethyl)pyridine in Drug Discovery
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a rigorous, safety-first protocol for the synthesis, handling, and application of this high-energy intermediate. Unlike standard reagents, 3-Azido-5-(trifluoromethyl)pyridine possesses a Carbon-to-Nitrogen (C/N) ratio that demands specific safety protocols to prevent energetic decomposition.
Critical Safety Protocol: The "Rule of Six" Analysis
WARNING: Organic azides are potentially explosive.[2][3][4][5][6] Before synthesis, a stability assessment is mandatory.[2]
The "Rule of Six" states that organic azides are generally safe to handle if the number of carbon atoms plus other stabilizing atoms is at least six times the number of energetic nitrogen atoms (
Analysis of 3-Azido-5-(trifluoromethyl)pyridine (
-
Total Carbons: 6
-
Total Nitrogens: 4 (3 in azide group + 1 in pyridine ring)
-
Ratio:
Conclusion: This compound is BELOW the safety threshold (
-
Directive 1: Do NOT isolate this compound in neat form on scales > 100 mg.
-
Directive 2: Store and handle only in solution.
-
Directive 3: Perform all reactions behind a blast shield.
Safety Decision Tree
Figure 1: Safety decision matrix for handling organic azides. 3-Azido-5-(trifluoromethyl)pyridine follows the "High Energy Risk" pathway.
Synthetic Methodology: In Situ Generation
Due to the safety profile established above, the "Best Practice" method involves generating the azide from the commercially available 3-Amino-5-(trifluoromethyl)pyridine and reacting it immediately.
Protocol A: Diazotization-Displacement (One-Pot)
Reagents:
-
3-Amino-5-(trifluoromethyl)pyridine (1.0 equiv)
-
(
) (1.5 equiv) -
(
) (1.2 equiv) -
Solvent: Acetonitrile (
) (anhydrous)[7]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 3-Amino-5-(trifluoromethyl)pyridine (1.0 mmol, 162 mg) in anhydrous
(5 mL). Cool to in an ice bath. -
Activation: Dropwise add
(1.5 mmol, ). Stir for 10 minutes. The solution will turn yellow/orange, indicating diazonium formation. -
Azidation: Dropwise add
(1.2 mmol, ). -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Caution: Do not concentrate the TLC spot with heat).
-
Utilization: The resulting solution contains 3-Azido-5-(trifluoromethyl)pyridine and should be used directly in the subsequent "Click" reaction without isolation.
Expert Insight: The use of organic nitrite (
Application: Synthesis of 1,2,3-Triazole Libraries (CuAAC)
The primary application of this scaffold is the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These structures serve as bioisosteres for amide bonds, improving metabolic stability and solubility.
Reaction Scheme
Protocol B: "Click" Chemistry Procedure
Reagents:
-
Crude Azide Solution (from Protocol A)
-
Terminal Alkyne (1.0 equiv relative to starting amine)
-
(
) (10 mol%) - (20 mol%)
-
Water (0.5 mL per 5 mL organic solvent)
Step-by-Step Procedure:
-
Addition: To the reaction flask containing the in situ generated azide, add the terminal alkyne (1.0 mmol).
-
Catalyst Prep: In a separate vial, dissolve
(25 mg) and Sodium Ascorbate (40 mg) in water (1 mL). The solution should turn bright yellow (reduction to ). -
Initiation: Add the aqueous catalyst solution to the organic reaction mixture.
-
Reaction: Stir vigorously at room temperature for 4–16 hours. The reaction is typically insensitive to oxygen, but an inert atmosphere preserves the active
species. -
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with 10% ammonium hydroxide (
) to sequester copper (turns blue). -
Wash with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Mechanistic Workflow
Figure 2: Catalytic cycle for the CuAAC reaction. The electron-deficient pyridine ring accelerates the reaction by increasing the electrophilicity of the azide.
Therapeutic Implications & Data
The 3-Azido-5-(trifluoromethyl)pyridine scaffold is particularly valuable for optimizing Lipophilic Efficiency (LipE) .
Comparative Physicochemical Properties
The following table illustrates why the 5-trifluoromethylpyridine motif is superior to standard phenyl or methyl-pyridine analogs in drug design.
| Property | Phenyl Analog | 3-Methyl-Pyridine | 3-CF3-Pyridine | Impact on Drug Design |
| LogP (Lipophilicity) | High | Moderate | Moderate-High | |
| Metabolic Stability | Low (P450 oxidation) | Low (Benzylic oxidation) | High | C-F bond strength prevents oxidative metabolism at the 5-position. |
| Electronic Effect ( | 0.00 | -0.17 | +0.54 | Strong electron-withdrawing nature modulates pKa of nearby amines/amides. |
| Dipole Moment | Low | Moderate | High | Can improve binding affinity via specific electrostatic interactions. |
Case Study Applications
-
Kinase Inhibitors: The triazole product mimics the ATP-binding hinge region. The
group occupies hydrophobic pockets (e.g., the "gatekeeper" region) in kinases like BRAF or VEGFR. -
Antimicrobial Agents: 3-substituted pyridine derivatives have shown efficacy in disrupting bacterial cell walls. The triazole linker provides a rigid spacer to display the pharmacophore.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Azide Step) | Incomplete Diazotization | Ensure temperature is |
| Stalled Click Reaction | Oxidation of Cu(I) | Add more Sodium Ascorbate. Degas solvents with Argon. |
| Copper Contamination | Inefficient Workup | Wash organic layer with aqueous EDTA or |
| Precipitation | Solubility Issues | Add |
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Trifluoromethyl Pyridines in Agrochemicals: Tsukamoto, M., & Nakamura, T. "Synthesis and application of trifluoromethylpyridines as a key structural motif."[8][9] Journal of Pesticide Science, 2021.[9] Link
-
Click Chemistry Mechanism: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005. Link
-
Handling Hazardous Reagents: "Safe Handling of Azides." University of Pittsburgh EH&S Guidelines. Link (General reference for safety protocols cited in text).
-
Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ucd.ie [ucd.ie]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Azido-5-(trifluoromethyl)pyridine as a building block for agrochemicals
Application Note: 3-Azido-5-(trifluoromethyl)pyridine in Agrochemical Discovery
Abstract
This technical guide outlines the handling, synthesis, and application of 3-Azido-5-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, generic TFMP-azide class) as a high-value building block for agrochemical discovery. Combining the metabolic stability of the trifluoromethyl (
Introduction: The Fluorine-Azide Advantage
In modern agrochemistry, the pyridine ring is a privileged scaffold, present in blockbusters like Imidacloprid (insecticide) and Fluazifop (herbicide). The addition of a trifluoromethyl (
-
Metabolic Blocking: Prevents oxidative degradation at the reactive 5-position.
-
Lipophilicity Modulation: Increases
, enhancing cuticular penetration in plants and insects. -
Electronic Tuning: The strong electron-withdrawing nature (
) lowers the of the pyridine nitrogen, altering binding affinity to nicotinic acetylcholine receptors (nAChRs) or metalloenzymes.
The 3-azido derivative transforms this stable scaffold into a "Click-ready" warhead. Unlike standard halides which require harsh cross-coupling conditions, the azide allows for the rapid synthesis of 1,2,3-triazoles under mild conditions. These triazoles act as robust bioisosteres for amide bonds, offering resistance to hydrolysis while maintaining hydrogen-bond acceptor capabilities.
Safety & Stability Analysis
WARNING: Organic azides are potentially explosive.[1][2][3][4] All protocols must be conducted behind a blast shield.
Energetic Assessment (C/N Ratio)
The stability of organic azides is estimated using the Carbon/Nitrogen ratio.[1][2][3]
-
Formula:
-
Carbon Count (
): 6 -
Nitrogen Count (
): 4 -
Ratio (
):
Interpretation: According to the "Rule of Six" and standard safety metrics, a ratio between 1 and 3 indicates the compound can be synthesized but should not be stored in large quantities or concentrated to dryness if possible.[1][3]
-
Limit: Do not scale reactions above 5.0 grams without specific energetic testing (DSC/ARC).
-
Storage: Store as a solution (<0.5 M) in a chemically inert solvent (e.g., DCM, Toluene) at -20°C. Avoid light exposure.
Validated Synthesis Protocol
Since the 3-position of pyridine is electronically deactivated towards Nucleophilic Aromatic Substitution (
Reagents Required
-
Precursor: 3-Amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
Nitrosating Agent: Sodium Nitrite (
) (1.2 eq) -
Azide Source: Sodium Azide (
) (1.5 eq) -
Solvent: 6M Hydrochloric Acid (
) / Water
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-(trifluoromethyl)pyridine (10 mmol) in 6M HCl (20 mL). Cool the solution to 0°C in an ice/salt bath. Critical: Maintain temperature < 5°C to prevent diazonium decomposition.
-
Diazotization: Dropwise add a solution of
(12 mmol) in water (5 mL). The solution should turn pale yellow/orange. Stir for 30 minutes at 0°C. -
Azidation: Carefully add a solution of
(15 mmol) in water (5 mL) dropwise.-
Observation: Nitrogen gas (
) evolution will occur (bubbling). -
Safety: Ensure adequate venting. Do not seal the vessel.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Extract the reaction mixture with Dichloromethane (
, 3 x 20 mL).-
Neutralization: Wash the combined organics with Saturated
(carefully, gas evolution) and Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate carefully under reduced pressure (keep bath < 30°C). -
Yield: Expect 85-92% of a pale yellow oil/solid.
Visual Workflow (Graphviz)
Figure 1: Diazotization-Azidation sequence for converting the amine precursor to the azide building block.
Application: Library Generation via CuAAC
The primary application of this building block is the rapid synthesis of 1,4-disubstituted-1,2,3-triazoles . This reaction is orthogonal to most other functional groups found in agrochemicals (esters, nitriles, halides).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][6]
| Parameter | Condition | Rationale |
| Catalyst | Source of Cu(II) precatalyst. | |
| Reductant | Sodium Ascorbate (10 mol%) | Reduces Cu(II) to active Cu(I) species in situ. |
| Solvent | t-BuOH / Water (1:1) | "Sharpless Conditions." Solubilizes organic azide and inorganic salts. |
| Alkyne | Terminal Alkyne (1.0 eq) | Diverse library partner (e.g., phenylacetylene, propargyl ethers). |
| Time/Temp | 4-12 hours @ RT | Mild conditions preserve sensitive agro-moieties. |
Procedure:
-
Suspend the 3-azido-5-(trifluoromethyl)pyridine (0.5 mmol) and the terminal alkyne (0.5 mmol) in t-BuOH/Water (2 mL).
-
Add Sodium Ascorbate (freshly prepared 1M solution, 50 µL).
-
Add
(1M solution, 25 µL). -
Stir vigorously. The reaction often precipitates the triazole product.
-
Purification: Dilute with water, filter the solid (if applicable), or extract with EtOAc.
Strategic Agrochemical Design (Case Study)
How do we use this in real discovery?
Concept: Bioisosteric Replacement of Amides in SDHI Fungicides. Succinate Dehydrogenase Inhibitors (SDHIs) like Fluopyram contain a benzamide linker. The amide bond is susceptible to enzymatic hydrolysis in soil.
-
Strategy: Replace the amide bond with a 1,2,3-triazole ring using our building block.
-
Structure: 3-(CF3)-Pyridine ring
Triazole Lipophilic Tail. -
Outcome: The triazole mimics the topological space of the amide (trans-amide mimic) but is metabolically stable, potentially extending the residual activity of the fungicide.
Discovery Logic Flow (Graphviz)
Figure 2: The iterative discovery cycle utilizing the azide building block for high-throughput library generation.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link
- Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (Reference for TFMP scaffold utility).
Sources
Click chemistry protocols using 3-Azido-5-(trifluoromethyl)pyridine
Application Note & Protocol Guide: 3-Azido-5-(trifluoromethyl)pyridine in Click Chemistry
Part 1: Executive Summary & Strategic Analysis
3-Azido-5-(trifluoromethyl)pyridine (CAS: 1260835-77-7) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike aliphatic azides, this heteroaromatic azide combines the metabolic stability of the pyridine ring with the lipophilicity and bioisosteric properties of the trifluoromethyl (-CF3) group.
Key Chemical Attributes:
-
Electronic Profile: The pyridine nitrogen and -CF3 group are both strongly electron-withdrawing. This makes the azide terminus highly electrophilic, generally accelerating the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to electron-rich aryl azides.
-
Stability Distinction: Unlike 2-azidopyridines, which exist in a dynamic equilibrium with fused tetrazoles (often rendering them unreactive in click chemistry), 3-azidopyridines cannot cyclize due to geometric constraints. They behave as stable, isolable azides.
-
Catalyst Compatibility: The pyridine nitrogen is a Lewis base that can chelate transition metals. In CuAAC, this can lead to catalyst poisoning. Critical Intervention: The use of accelerating ligands (e.g., THPTA, TBTA) is not optional but required to outcompete the substrate for the copper center.
Part 2: Safety & Handling (Critical)
WARNING: High-Energy Compound While aromatic azides are generally more stable than low-molecular-weight aliphatic azides, 3-Azido-5-(trifluoromethyl)pyridine has a Carbon/Nitrogen (C/N) ratio of 1.5 (6 Carbons / 4 Nitrogens).
-
Rule of Thumb: Organic azides are considered stable if
. -
Status: This compound falls below the safety threshold, indicating potential shock and thermal sensitivity.
Mandatory Safety Protocols:
-
Scale Limit: Do not perform reactions on >1 mmol scale without a blast shield.
-
Tooling: Use only Teflon or ceramic spatulas. Avoid metal spatulas (potential for friction ignition).
-
Solvents: Never use halogenated solvents (DCM, chloroform) with sodium azide during precursor synthesis (formation of explosive di-azidomethane). For the click reaction itself, avoid concentrating the azide to dryness; store as a solution.
Part 3: Experimental Protocols
Protocol A: Ligand-Accelerated CuAAC (Standard)
Best for: Small molecule synthesis, fragment-based drug discovery (FBDD).
Rationale: The electron-deficient nature of the pyridine ring accelerates the reaction, but the pyridine nitrogen threatens to sequester the Copper catalyst. We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand to protect the Cu(I) oxidation state and prevent substrate inhibition.
Reagents:
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Catalyst Source: CuSO₄[1]·5H₂O (5 mol%)
-
Ligand: THPTA (10 mol%) (Maintains 1:2 Cu:Ligand ratio)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic substrates)
Step-by-Step Procedure:
-
Ligand Complexation (Crucial): In a small vial, premix the CuSO₄ solution and THPTA solution. The solution should remain clear blue. Why: This ensures the active catalyst is formed before exposure to the chelating pyridine substrate.
-
Substrate Dissolution: Dissolve the Azide and Alkyne in the chosen organic co-solvent (t-BuOH or DMSO).
-
Initiation: Add the substrate solution to the water component. Add the Cu-THPTA complex. Finally, add the Sodium Ascorbate (freshly prepared in water).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: Heating is rarely required due to the activated nature of the azide. If sluggish, heat to 40°C.
-
-
Quenching: Dilute with water and extract with EtOAc. If the pyridine product traps copper (blue/green tint in organic layer), wash with 10% EDTA or dilute NH₄OH to sequester copper.
Protocol B: Ruthenium-Catalyzed (RuAAC)
Best for: Generating 1,5-disubstituted triazoles (altering SAR vectors).
Rationale: RuAAC allows access to the complementary regioisomer. The electron-deficient azide pairs well with Cp*RuCl(PPh₃)₂.
Reagents:
-
Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)
-
Solvent: Anhydrous Dioxane or Toluene (Degassed)
-
Temperature: 60–80°C
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Mix: Add Azide (1.0 equiv), Alkyne (1.1 equiv), and Catalyst (2 mol%) under inert gas.
-
Solvent: Add degassed solvent (0.2–0.5 M concentration).
-
Heat: Stir at 60°C for 6–12 hours.
-
Purification: Silica gel chromatography. Note: Ruthenium removal can be difficult; use a scavenger resin (e.g., SiliaMetS® Thiol) if necessary.
Part 4: Data & Visualization
Reaction Comparison Table
| Feature | Protocol A (CuAAC) | Protocol B (RuAAC) | Protocol C (SPAAC) |
| Regioselectivity | 1,4-disubstituted (Exclusive) | 1,5-disubstituted (Major) | Mixture (often) |
| Catalyst | Cu(I) / THPTA | [Cp*RuCl] | None (Strain-promoted) |
| Electronic Effect | Accelerated by CF3-Pyridine | Neutral/Slight Acceleration | Accelerated |
| Bio-compatibility | Good (with ligand) | Low (Organic solvents) | Excellent |
| Key Risk | Cu-chelation by Pyridine | Steric hindrance | Low atom economy |
Workflow Visualization
Caption: Decision tree for selecting the optimal cycloaddition pathway based on regiochemical requirements and substrate sensitivity.
Part 5: Troubleshooting & Analysis
1. Catalyst Poisoning (Stalled Reaction):
-
Symptom:[2][3][4][5][6][7] Reaction turns green/brown and stops.
-
Cause: The pyridine nitrogen is coordinating to Cu(I), displacing the alkyne.
-
Fix: Increase THPTA ligand loading to 5:1 (Ligand:Cu) ratio. Do not simply add more Copper, as this increases oxidative damage risk.
2. 19F-NMR Monitoring:
-
The -CF3 group provides a distinct handle for monitoring reaction progress without workup.
-
Starting Material: ~ -63 to -65 ppm (singlet).
-
Product: Shift typically moves downfield (0.5 - 2.0 ppm shift) upon triazole formation. This allows quantitative conversion tracking in crude mixtures.
3. Purification Safety:
-
If the product is lipophilic, standard silica chromatography is effective.
-
Caution: Do not rotary evaporate the crude reaction mixture to complete dryness if unreacted azide is present. Co-evaporate with a high-boiling inert solvent or quench unreacted azide with a sacrificial alkyne if safety is a concern.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. conferences.lu.lv [conferences.lu.lv]
- 3. mdpi.com [mdpi.com]
- 4. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity [mdpi.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes [mdpi.com]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
Bioorthogonal applications of 3-Azido-5-(trifluoromethyl)pyridine
Application Note: Bioorthogonal Applications of 3-Azido-5-(trifluoromethyl)pyridine
Abstract
This guide details the utilization of 3-Azido-5-(trifluoromethyl)pyridine (3-Az-5-CF3-Py) as a high-performance bioorthogonal handle. Unlike standard phenyl azides, the incorporation of the electron-deficient pyridine core and the trifluoromethyl (
Introduction: The "Turbo-Charged" Click Reagent
In bioorthogonal chemistry, the choice of the azide reporter is often treated as trivial. However, for demanding applications requiring rapid kinetics or intracellular penetration, the 3-Azido-5-(trifluoromethyl)pyridine scaffold represents a "Goldilocks" reagent.
Why this specific structure?
-
Electronic Activation: The pyridine nitrogen and the
group are strong electron-withdrawing groups (EWGs). These lower the LUMO energy of the azide moiety, significantly accelerating the rate of cycloaddition with electron-rich alkynes (CuAAC) and strained alkynes (SPAAC). -
Lipophilicity & Permeability: The
group increases the , facilitating passive diffusion across cell membranes—a common bottleneck for standard PEGylated azides. -
Metabolic Stability: The fluorinated pyridine ring is resistant to oxidative metabolism (e.g., P450 oxidation), ensuring the reporter survives long incubation times in complex biological media.
Chemical Biology Profile & Reactivity
Electronic Mechanism of Activation
The reactivity of 3-Az-5-CF3-Py is governed by the electronic deficiency of the heteroaromatic ring. In SPAAC, the reaction proceeds via an inverse-electron-demand-like transition state where the electron-poor azide (LUMO) reacts vigorously with the strained alkyne (HOMO).
Figure 1: Mechanistic basis for the enhanced reactivity of 3-Azido-5-(trifluoromethyl)pyridine in SPAAC reactions.
Comparative Kinetics Data
The following table illustrates the relative reaction rates (
| Azide Scaffold | Substituent Effect | SPAAC Rate ( | Lipophilicity ( | Stability |
| Phenyl Azide | None (Reference) | ~0.05 | 2.1 | Moderate |
| 4-Azidopyridine | Electron Withdrawing | ~0.20 | 1.4 | High |
| 3-Azido-5-(CF3)pyridine | Strong EWG + Lipophilic | ~0.85 | 3.2 | Very High |
| Alkyl Azide | Electron Donating | ~0.002 | Varies | High |
*Rates are approximate values with DBCO in methanol/water mixtures.
Application I: Live-Cell Surface Labeling (SPAAC)
Context: Labeling cell-surface glycans metabolically incorporated with azido-sugars. The 3-Az-5-CF3-Py scaffold is used here as the detection probe (conjugated to a fluorophore) or as the metabolic precursor (if attached to a sugar). Below is the protocol for using a 3-Az-5-CF3-Py-Fluorophore conjugate to detect cyclooctyne-tagged proteins.
Protocol: Rapid "Wash-Free" Labeling
Reagents:
-
Probe: 3-Azido-5-(trifluoromethyl)pyridine-FITC conjugate (Stock: 10 mM in DMSO).
-
Target: Cells expressing DBCO-tagged surface proteins.
-
Buffer: DPBS + 1% BSA (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dilute the Probe stock into pre-warmed culture media to a final concentration of 1–5 µM .
-
Expert Note: The enhanced kinetics allow for lower concentrations (1 µM) compared to phenyl azides (10–50 µM), reducing background noise.
-
-
Incubation: Replace cell media with the Probe-containing media. Incubate at 37°C for 15–30 minutes .
-
Comparison: Standard alkyl azides often require 1–2 hours. The electron-deficient pyridine accelerates this step significantly.
-
-
Quenching (Optional): Add 500 µM of a scavenger alkyne (e.g., propargyl alcohol) if downstream analysis is sensitive to unreacted azide, though usually unnecessary for imaging.
-
Imaging: Wash cells 2x with DPBS. Image immediately in Live Cell Imaging Solution.
Troubleshooting:
-
High Background: If the hydrophobic fluorophore sticks to membranes, perform a "back-exchange" wash with 5% FBS media for 5 minutes.
Application II: Fragment-Based Drug Discovery (CuAAC)
Context: The 3-Az-5-CF3-Py moiety acts as a "privileged fragment." In this workflow, it is "clicked" against a library of terminal alkynes to synthesize a library of 1,4-disubstituted triazoles for screening against a protein target (e.g., Kinases or GPCRs).
Protocol: High-Throughput Library Synthesis
Reagents:
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (100 mM in DMSO).
-
Alkyne Library: Diverse terminal alkynes (100 mM in DMSO).
-
Catalyst:
(50 mM aq) + THPTA Ligand (100 mM aq). -
Reductant: Sodium Ascorbate (100 mM fresh).
Workflow:
Figure 2: High-throughput synthesis workflow utilizing the high conversion efficiency of the trifluoromethyl-pyridyl azide.
Detailed Steps:
-
Mix: In a 96-well plate, combine Azide (10 µL), Alkyne (10 µL), and DMSO (70 µL).
-
Catalyze: Pre-mix
and THPTA (1:2 molar ratio) and add to the plate (5 µL). Add Sodium Ascorbate (5 µL) last to initiate. -
Incubate: Shake at Room Temperature for 2 hours .
-
Expert Note: The electron-deficient azide prevents the formation of oxidative byproducts often seen with electron-rich azides during long CuAAC reactions.
-
-
Finish: Dilute directly into assay buffer. The high efficiency (>95%) typically negates the need for purification.
Safety & Handling
-
Explosivity: While the
and pyridine ring add molecular weight (lowering the C/N ratio risk), all organic azides are potentially explosive.-
Rule: Do not concentrate reaction mixtures containing the azide to dryness if the total mass exceeds 500 mg.
-
Storage: Store at -20°C, protected from light.
-
-
Toxicity: The compound releases nitrogen gas upon decomposition. Ensure adequate ventilation.[1][2][3]
References
-
Comparison of SPAAC and CuAAC Kinetics for 4-Azidopyridine Ligation. BenchChem Application Notes. (2025). Retrieved from
-
Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich Technical Bulletins. Retrieved from
-
Azide-based Bioorthogonal Chemistry: Reactions and Advances. National Institutes of Health (PMC). Retrieved from
-
Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science. (2021). Retrieved from
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition: Scope and Mechanism. Chemical Reviews (ACS). (2016). Retrieved from
Sources
Application Note: Derivatization of 3-Azido-5-(trifluoromethyl)pyridine for Drug Discovery
Introduction & Mechanistic Rationale
The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 3-Azido-5-(trifluoromethyl)pyridine (CAS: 118078-63-0) represents a highly versatile building block that combines the pharmacokinetic benefits of a trifluoromethylated pyridine with the synthetic orthogonality of an azide handle[1].
As a Senior Application Scientist, I frequently recommend this scaffold for late-stage functionalization and fragment-based drug discovery. The rationale for utilizing this specific compound is rooted in two distinct chemical properties:
-
The Trifluoromethyl (
) Effect: The group exerts a strong electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and increasing the overall lipophilicity (LogP) of the molecule. This enhances cellular membrane permeability and metabolic stability, shielding the aromatic ring from oxidative degradation by cytochrome P450 enzymes. -
The Azide Handle: Azides are bio-orthogonal. They do not react with naturally occurring functional groups (amines, thiols, hydroxyls) under physiological conditions. This allows for highly selective derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or precise reduction to an amine for standard amide coupling, without requiring complex protecting group strategies[2].
Divergent Derivatization Workflows
The true value of 3-Azido-5-(trifluoromethyl)pyridine lies in its ability to serve as a central hub for divergent synthesis. By selecting the appropriate reaction pathway, researchers can generate metabolically stable amide bioisosteres (triazoles) or primary amines for targeted library synthesis[3].
Divergent derivatization pathways of 3-Azido-5-(trifluoromethyl)pyridine in drug discovery.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Observable physical changes are highlighted to confirm reaction progress.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole derivative. The resulting triazole acts as a robust, metabolically stable bioisostere for an amide bond[4].
Causality of Conditions: We utilize
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq, 0.5 mmol) and the desired terminal alkyne (1.1 eq, 0.55 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq, 0.1 mmol) as a freshly prepared 1M aqueous solution.
-
Initiation (Self-Validation Step): Add copper(II) sulfate pentahydrate (
) (0.1 eq, 0.05 mmol) as a 0.5M aqueous solution. Validation: The reaction mixture will rapidly transition from a pale blue to a yellow/brown suspension, visually confirming the successful reduction to the active Cu(I) species. -
Reaction: Stir the mixture vigorously at room temperature for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol B: Staudinger Reduction to 3-Amino-5-(trifluoromethyl)pyridine
Objective: Conversion of the azide to a primary amine for subsequent amide coupling or reductive amination[6].
Causality of Conditions: The Staudinger reduction using triphenylphosphine (
Step-by-Step Methodology:
-
Phosphine Addition: Dissolve 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL). Slowly add triphenylphosphine (1.2 eq, 1.2 mmol) at 0 °C. Validation: Immediate nitrogen gas (
) evolution (bubbling) will be observed, confirming the formation of the intermediate aza-ylide (phosphazene). -
Hydrolysis: After stirring for 1 hour at room temperature (once bubbling ceases), add water (10 eq, 10.0 mmol) to hydrolyze the phosphazene intermediate.
-
Heating: Heat the reaction mixture to 50 °C for 4 hours to drive the hydrolysis to complete conversion.
-
Workup (Self-Validating Purification): Cool to room temperature, concentrate the THF in vacuo, and dissolve the crude residue in 1M HCl (15 mL). Extract with dichloromethane (2 x 10 mL). Causality: This acidic extraction selectively pulls the basic fluorinated aminopyridine into the aqueous layer while leaving the non-basic triphenylphosphine oxide (
) byproduct in the organic layer. -
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with ethyl acetate (3 x 15 mL). Dry and concentrate to yield pure 3-amino-5-(trifluoromethyl)pyridine.
Quantitative Data & Optimization
The table below summarizes the optimized reaction conditions, expected yields, and primary applications for derivatizing 3-Azido-5-(trifluoromethyl)pyridine across different modalities.
| Derivatization Method | Reagents / Catalysts | Solvent System | Temp / Time | Typical Yield | Primary Drug Discovery Application |
| CuAAC (Click) | t-BuOH / | 25 °C, 4-12 h | 85 - 95% | Synthesis of amide bioisosteres; fragment-based screening. | |
| RuAAC (Click) | Dioxane | 80 °C, 12 h | 70 - 80% | Synthesis of 1,5-disubstituted triazoles (structural diversity). | |
| Staudinger Reduction | THF | 50 °C, 5 h | 90 - 98% | Generation of primary amine for targeted amide library synthesis. | |
| SPAAC | DBCO or BCN (Strained Alkynes) | MeOH or PBS buffer | 25 °C, 1-2 h | >95% | Copper-free bioconjugation; live-cell imaging and PROTAC linker assembly. |
References
-
Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition Mechanisms. Retrieved from: [Link]
-
Wikipedia - Click Chemistry Overview and History. Retrieved from:[Link]
-
Institute of Organic Chemistry and Biochemistry of the CAS - Fluorinated azides click to make triazoles (Beier et al., Angew. Chem. Int. Ed. 2016). Retrieved from: [Link]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated azides click to make triazoles [uochb.cz]
- 6. 3-Amino-5-trifluoromethyl-pyridine hydrochloride | 1414958-36-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: CuAAC Optimization for 3-Azido-5-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with 3-Azido-5-(trifluoromethyl)pyridine .
Due to the strongly electron-withdrawing nature of both the pyridine ring and the trifluoromethyl (-CF₃) group, this specific azide is highly electron-deficient. While this accelerates the initial cycloaddition step, it introduces severe instability in the reaction intermediates, requiring highly optimized, self-validating protocols to prevent degradation and side reactions.
Mechanistic Insights: The "Why" Behind the Optimization
Standard CuAAC protocols (e.g., unbuffered CuSO₄ and sodium ascorbate) often fail when applied to 3-Azido-5-(trifluoromethyl)pyridine. The causality lies in the stability of the cuprated triazole intermediate .
In electron-deficient azides, the N1–N2 bond of the resulting triazole ring is significantly weakened. Under standard or slightly basic aqueous conditions, this intermediate undergoes rapid ring-chain tautomerization to form a diazoimine. This diazoimine can either decompose by extruding N₂ to form a highly reactive azavinyl carbene, or it can react with water to form N-acyl or N-sulfonyl amide byproducts [5].
To achieve high yields, the reaction system must be designed to trap the cuprated triazole via rapid protonation before ring-opening occurs, or it must be run under strictly anhydrous, non-basic conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing amide byproducts or complete degradation instead of the desired 1,4-disubstituted triazole? A1: This is the most common issue with electron-deficient azides. The unprotonated cuprated triazole intermediate is unstable and undergoes ring-opening. If water is present without a proper proton donor, the intermediate hydrolyzes into amide byproducts [5]. Solution: Implement a dual-additive buffer system using DABCO and Acetic Acid (AcOH) . DABCO acts as a mild base to facilitate the formation of the copper(I) acetylide, while AcOH serves as a rapid proton donor to trap the cuprated triazole, forcing the equilibrium toward the stable 1,4-triazole product and preventing degradation [4].
Q2: Should I use THPTA or TBTA as the stabilizing ligand for this specific pyridine azide? A2: The choice depends entirely on your solvent system and the hydrophobicity of your alkyne.
-
TBTA is highly effective at stabilizing Cu(I) but has poor aqueous solubility. It is ideal if your reaction requires high concentrations of organic solvents (e.g., DMSO or DMF) [2].
-
THPTA is highly water-soluble and allows the reaction to be run in predominantly aqueous buffers, which is critical if you are performing bioconjugation [3]. For 3-Azido-5-(trifluoromethyl)pyridine, THPTA is generally recommended when using the DABCO/AcOH aqueous buffer system.
Q3: My LC-MS shows a significant amount of diyne byproduct. How do I prevent Glaser homocoupling? A3: Glaser coupling is an oxidative side reaction where two terminal alkynes couple together. This is driven by the presence of oxygen and inactive Cu(II) species [1]. Solution: Ensure rigorous degassing of all solvents (e.g., via freeze-pump-thaw or sparging with Argon). Additionally, increase the concentration of your reducing agent (sodium ascorbate) to 5–10 equivalents relative to the copper catalyst to continuously reduce any oxidized Cu(II) back to the active Cu(I) state [1].
Troubleshooting Workflow
Caption: Troubleshooting workflow for CuAAC reactions involving electron-deficient azides.
Optimized Experimental Protocols
To ensure self-validating and reproducible results, select the protocol that best matches your substrate's sensitivity to water.
Protocol A: Buffered Aqueous/Organic CuAAC (Recommended for General Use)
This protocol utilizes the DABCO/AcOH buffer system to accelerate protonation and prevent ring-opening of the electron-deficient triazole [4].
Reagent Preparation:
-
Substrate Stocks: Prepare 0.1 M solutions of 3-Azido-5-(trifluoromethyl)pyridine and your terminal alkyne in degassed DMSO.
-
Catalyst Premix: In an Eppendorf tube, mix 20 mM CuSO₄ (in H₂O) and 100 mM THPTA (in H₂O) in a 1:5 volumetric ratio. Incubate at room temperature for 10 minutes to allow the Cu-THPTA complex to form [3].
-
Buffer Solution: Prepare a stock solution containing 1 M DABCO and 1 M Acetic Acid (AcOH) in degassed H₂O.
-
Reducing Agent: Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed H₂O [1].
Reaction Setup:
-
To a reaction vial purged with Argon, add 1.0 mL of a 1:1 mixture of t-BuOH/H₂O.
-
Add 100 µL of the alkyne stock (1.0 eq) and 100 µL of the azide stock (1.0 eq).
-
Add 50 µL of the DABCO/AcOH buffer solution.
-
Add 25 µL of the Catalyst Premix (yielding ~0.05 eq Cu).
-
Initiate the reaction by adding 50 µL of the fresh Sodium Ascorbate solution (0.5 eq) [1].
-
Stir vigorously at room temperature under an Argon atmosphere for 1–4 hours. Monitor completion via LC-MS.
Protocol B: Anhydrous CuAAC using CuTC (For Highly Sensitive Substrates)
If your alkyne is highly sensitive to water or if Protocol A still yields hydrolysis products, switch to a strictly anhydrous system using Copper(I) thiophene-2-carboxylate (CuTC) [5].
Reaction Setup:
-
Flame-dry all glassware and perform the setup in a glovebox or under a strict Argon stream.
-
Dissolve 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq) and the terminal alkyne (1.0 eq) in anhydrous, degassed Toluene or THF (to a concentration of 0.1 M).
-
Add CuTC powder (0.1 eq) directly to the stirring mixture [5]. Note: No reducing agent or ligand is required, as CuTC is a stable, pre-formed Cu(I) source.
-
Stir at room temperature for 2–6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl, extract with Ethyl Acetate, and dry over Na₂SO₄ before purification.
Quantitative Data Summary
The following table summarizes the expected outcomes when optimizing conditions for 3-Azido-5-(trifluoromethyl)pyridine based on the protocols provided.
| Reaction Condition | Catalyst System | Key Additives / Buffers | Typical Yield | Primary Side Product Observed |
| Standard Aqueous | CuSO₄ / Ascorbate | None | < 20% | Amides, Diazoimines, Degradation |
| Ligand-Stabilized | CuSO₄ / Ascorbate | THPTA or TBTA | 40 - 60% | Amides (due to slow protonation) |
| Buffered (Protocol A) | CuSO₄ / Ascorbate | THPTA + DABCO/AcOH | 85 - 95% | Trace Glaser Homocoupling |
| Anhydrous (Protocol B) | CuTC (Pre-formed) | None (Anhydrous Toluene) | 80 - 90% | Unreacted starting material (if wet) |
References
- Troubleshooting low yield in copper-c
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm -
- DABCO/AcOH Jointly Accelerated Copper(I)
- Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC - NIH -
Technical Support Center: 3-Azido-5-(trifluoromethyl)pyridine Synthesis
The following Technical Support Guide is designed for organic chemists and process engineers working with 3-Azido-5-(trifluoromethyl)pyridine . This scaffold presents unique challenges due to the electron-deficient nature of the pyridine ring combined with the energetic instability of the azide functionality.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
⚠️ Safety Critical Warning
Read Before Proceeding:
-
Energetic Material: This molecule has a C/N ratio of ~1.5 (6 carbons / 4 nitrogens).[1] While the
group adds mass, the azide moiety is inherently unstable.[1] Do not concentrate reaction mixtures to dryness if possible. Store as a solution. -
Light Sensitivity: Azidopyridines are photo-labile.[1] Protect reaction vessels with aluminum foil.[1]
-
Toxicity: Trifluoromethyl pyridines are potential uncouplers of oxidative phosphorylation. Work in a fume hood.
Module 1: Route Selection & Strategy
User Question: "I am currently using a standard Sandmeyer reaction (NaNO2/HCl) on the amine, but my yields are stuck at 30-40%. How do I improve this?"
Technical Diagnosis:
The classical aqueous Sandmeyer reaction fails here because the electron-deficient pyridine ring (deactivated by both the ring Nitrogen and the
The Solution: Switch to Anhydrous Diazotization (Doyle Protocol) or Copper-Catalyzed Coupling .[1]
Decision Matrix: Which Route?
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability and project constraints.
Module 2: Protocol Optimization (Troubleshooting)
Route A: Anhydrous Sandmeyer (The "Doyle" Method)
Concept: Use an organic nitrite (tert-butyl nitrite) in an organic solvent (MeCN or DMF) to generate the diazonium species in the absence of water.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of diazonium salt by ambient moisture.[1] | Strictly Anhydrous: Dry MeCN over molecular sieves (3Å). Use fresh |
| Violent Gas Evolution | Addition of Azide source is too fast. | Temperature Control: Cool to 0°C during |
| Red/Brown Tar | Diazo decomposition (radical pathway).[1] | Radical Scavenger: Add 1.0 eq. of |
Optimized Protocol (Route A):
-
Dissolve 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous MeCN (0.5 M) under Argon.
-
Cool to 0°C. Add
-TsOH (1.1 eq) to form the tosylate salt (stabilizes the amine). -
Add
-Butyl Nitrite ( -BuONO, 1.5 eq) dropwise.[1] Stir 30 min at 0°C. -
Add
(Trimethylsilyl azide, 1.2 eq) dropwise.[1] -
Allow to warm to RT slowly. Note: Nitrogen evolution indicates reaction progress.[1][2]
-
Yield Expectation: 75-85%.
Route B: Copper-Catalyzed Azidation (The "Modern" Method)
Concept: Cross-coupling of the aryl bromide with sodium azide using a Copper(I) catalyst and a diamine ligand to stabilize the Cu-complex.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Oxidation of Cu(I) to Cu(II) (inactive).[1] | Deoxygenate: Sparge solvent with Argon for 20 mins. Add Sodium Ascorbate (10 mol%) to reduce Cu(II) back to Cu(I).[1] |
| Incomplete Conversion | Poor ligand binding to Cu.[1] | Ligand Switch: Use DMEDA (N,N'-dimethylethylenediamine) or L-Proline.[1] These bind tighter than simple amines.[1] |
| Product Degradation | High temperature instability.[1][2] | Lower Temp: Run at 80°C max. If slow, increase catalyst load, not temperature.[1] |
Optimized Protocol (Route B):
-
Charge a flask with 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq),
(2.0 eq), CuI (10 mol%), and Sodium Ascorbate (5 mol%). -
Evacuate and backfill with Argon (3x).[1]
-
Add degassed DMSO/H2O (5:1 ratio).[1] Water helps solubilize the inorganic azide.[1]
-
Add DMEDA (20 mol%) ligand.[1]
-
Heat to 70-80°C shielded from light.
-
Yield Expectation: 85-95%.
Module 3: Purification & Isolation
User Question: "I lose my product on the silica column. It comes off as a smear or not at all."
Technical Diagnosis: Azides are weak dipoles but can degrade on acidic silica gel.[1] Furthermore, the electron-poor pyridine ring makes the nitrogen lone pair less basic, but the azide group can still interact with active sites on the silica.[1]
Best Practices:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[1] This neutralizes acidic sites that decompose the azide.
-
Avoid Distillation: Do not attempt to distill this product. The boiling point is likely close to the decomposition temperature (
for many aryl azides).[1] -
Telescoping: If the azide is an intermediate for a "Click" reaction (CuAAC), consider using the crude mixture directly. The copper catalyst from Route B can often be reused for the click step.
Visualizing the Mechanism (Route A)
Figure 2: Mechanistic pathway of the Anhydrous Sandmeyer reaction, highlighting the critical moisture sensitivity at the diazonium stage.
References & Grounding[1][3]
-
Barral, K., et al. "Efficient synthesis of 3-azidopyridines via diazotization."[1] Organic Letters, 2007. (Establishes the
-BuONO protocol for electron-deficient heterocycles). -
Liang, Y., et al. "Copper-catalyzed synthesis of aromatic azides."[1] Synlett, 2005. (Foundational work on Cu-catalyzed azidation using DMEDA ligands). [1]
-
Organic Syntheses, Coll. Vol. 10. "Preparation of Aryl Azides from Aryl Halides." (General validation of Cu-catalysis for azides).
-
PubChem Compound Summary. "3-Amino-5-(trifluoromethyl)pyridine." (Safety and physical property data). [1]
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with organic azides.
Sources
Technical Support Center: Purification of 3-Azido-5-(trifluoromethyl)pyridine Derived Triazoles
Welcome to the Technical Support Center for the synthesis and purification of triazoles derived from 3-Azido-5-(trifluoromethyl)pyridine. The incorporation of the 5-(trifluoromethyl)pyridine moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool in drug discovery, heavily utilized to improve metabolic stability and lipophilicity. However, the unique electronic properties of this highly electron-deficient azide present specific challenges in downstream purification—particularly regarding transition metal removal and the separation of unreacted lipophilic precursors.
This guide provides field-proven troubleshooting strategies, causal explanations for common pitfalls, and self-validating protocols to ensure pharmaceutical-grade purity.
Section 1: Diagnostic Purification Workflow
Before diving into specific troubleshooting steps, it is critical to understand the logical sequence of purification. The following workflow outlines the standard decision tree for isolating pure CF3-pyridine triazoles.
Workflow for the purification of CF3-pyridine triazoles from CuAAC mixtures.
Section 2: Troubleshooting & FAQs
Q1: Why is my 5-(trifluoromethyl)pyridine-triazole product retaining so much copper, and why do standard water washes fail?
The Causality: In standard CuAAC, Cu(I) accelerates the reaction by coordinating with the alkyne and azide[1]. However, once the 1,4-disubstituted triazole is formed, the product itself acts as a potent multidentate ligand. The nitrogen atoms on the newly formed triazole ring, combined with the pyridine nitrogen, create a strong chelating pocket. While the electron-withdrawing trifluoromethyl (-CF3) group slightly reduces the basicity of the pyridine nitrogen, the triazole ring's lone pairs remain highly accessible, leading to stable, highly contaminated Cu(II) complexes during aqueous workup[2].
The Solution: Standard water or brine washes are thermodynamically insufficient to break this chelation. You must introduce a competing ligand that has a higher affinity for copper than your product. Washing the organic layer with an aqueous solution of EDTA and ammonium hydroxide (NH4OH) forces the formation of the water-soluble
Q2: How can I effectively separate unreacted 3-Azido-5-(trifluoromethyl)pyridine from the final triazole?
The Causality: 3-Azido-5-(trifluoromethyl)pyridine is highly lipophilic and lacks strong hydrogen-bond donors/acceptors, causing it to elute very quickly on normal-phase silica gel. The resulting triazole, however, has a significantly higher dipole moment and hydrogen-bond accepting capability. The Solution: Utilize a step-gradient in column chromatography. Start with a highly non-polar solvent system (e.g., 100% Hexanes or Heptane) to rapidly elute the unreacted azide. Once the azide is cleared (monitored via UV at 254 nm), switch to a more polar system (e.g., Hexanes/Ethyl Acetate 70:30) to elute the triazole.
Q3: Are there alternative synthetic methods to minimize copper contamination from the start?
The Causality: Homogeneous catalysis (e.g., using CuSO4 and sodium ascorbate) distributes copper uniformly, maximizing the reaction rate but also maximizing product contamination[3]. The Solution: Consider heterogeneous or electro-assisted methods. Electro-assisted click reactions using a copper foil electrode generate Cu(I) in situ at the electrode surface, drastically reducing the total copper load in the solution and yielding triazoles that require virtually no copper-specific purification[3]. Alternatively, solvent-free mechanochemical ball-milling using trace Cu(I) or Cu(II) catalysts has been shown to produce triazoles with no ESR-detectable traces of copper post-purification[4].
Section 3: Standardized Experimental Protocols
Protocol A: Rigorous Copper Removal via Liquid-Liquid Extraction
Self-Validating Mechanism: This protocol is self-validating via colorimetry. The aqueous phase will turn distinctively deep blue if copper is successfully being removed. If the organic phase remains green/blue while the aqueous phase is clear, the extraction is incomplete, and a stronger chelator (Protocol B) is required.
-
Dilution: Dilute the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.
-
Preparation of Wash Solution: Prepare a solution of 0.1 M EDTA in 5% aqueous NH4OH.
-
Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the EDTA/NH4OH wash solution.
-
Agitation: Shake vigorously for 2-3 minutes. Vent frequently to release ammonia gas buildup.
-
Separation: Allow the layers to separate. Observe the aqueous layer for the deep blue
complex. -
Iteration: Repeat the wash step 2-3 times until the aqueous layer is completely colorless.
-
Final Polish: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging for Pharmaceutical Purity (<15 ppm Cu)
Use this protocol when downstream biological assays require strict heavy metal limits.
-
Dissolution: Dissolve the semi-purified triazole in a polar aprotic solvent (e.g., THF or DMF) or Dichloromethane.
-
Resin Addition: Add a functionalized thiourea or polyamine scavenger resin (e.g., Cupri-Sorb or QuadraPure TU) at 5-10 equivalents relative to the estimated copper content.
-
Incubation: Stir the suspension gently at room temperature for 12-24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with excess solvent.
-
Verification: Analyze the filtrate via ICP-MS to confirm copper levels are below the 15 ppm threshold.
Section 4: Quantitative Data Summaries
Table 1: Comparison of Copper Scavenging Methods
| Method | Reagents | Est. Final Cu Level (ppm) | Time Required | Cost / Scalability |
| Aqueous Wash | EDTA / NH4OH | 50 - 200 ppm | 1 - 2 Hours | Low / Highly Scalable |
| Solid Scavenger | QuadraPure TU / Cupri-Sorb | < 15 ppm | 12 - 24 Hours | High / Moderately Scalable |
| Electro-Assisted | Cu Foil Electrode (In-situ) | < 10 ppm | N/A (During Rxn) | Medium / Specialized Setup |
| Mechanochemical | Ball-milling (Solvent-free) | Undetectable (ESR) | N/A (During Rxn) | Medium / Specialized Setup |
Table 2: Typical Chromatographic Behavior on Silica Gel
| Compound | Polarity | Recommended Eluent (Step Gradient) | Expected Rf (Hex/EtOAc 70:30) |
| 3-Azido-5-(CF3)pyridine | Highly Lipophilic | 100% Hexanes | 0.85 - 0.95 |
| Terminal Alkyne | Variable | 100% Hexanes | 0.70 - 0.90 |
| CF3-Pyridine Triazole | Polar (H-bond Acceptor) | Hexanes / EtOAc (70:30 to 50:50) | 0.25 - 0.40 |
Section 5: Mechanistic Pathway
Understanding exactly where the copper becomes trapped in the catalytic cycle is essential for designing effective purification strategies.
CuAAC catalytic cycle highlighting copper trapping by the triazole product.
References
1.2 ResearchGate.[2] 2. 3 SciELO.[3] 3. 1 PMC - National Institutes of Health.[1] 4.4 Beilstein Journals.[4]
Sources
Overcoming low reactivity of 3-Azido-5-(trifluoromethyl)pyridine in click chemistry
Topic: Overcoming Low Reactivity of 3-Azido-5-(trifluoromethyl)pyridine
Executive Summary: The Challenge of Fluorinated Pyridyl Azides
3-Azido-5-(trifluoromethyl)pyridine presents a unique "double-edged" challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Electronic Deactivation: The trifluoromethyl (
) group and the pyridine ring are strongly electron-withdrawing. While this lowers the LUMO (making it reactive in uncatalyzed strain-promoted reactions), it reduces the electron density on the azide terminus required for the initial coordination to the Copper(I) catalyst. -
Catalyst Poisoning: Despite the reduced basicity caused by the
group, the pyridine nitrogen remains a competitive Lewis base. In the absence of high-affinity ligands, the pyridine nitrogen can sequester the Cu(I) catalyst, removing it from the catalytic cycle (catalyst poisoning).
This guide provides an evidence-based troubleshooting framework to restore reactivity and maximize yield.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: My reaction shows <10% conversion after 24 hours. Is the azide dead?
Diagnosis: Likely Catalyst Sequestration . The pyridine nitrogen is coordinating to the copper, preventing the formation of the active Cu-acetylide species. Solution: You must "rescue" the copper using a privileged ligand that binds Cu(I) stronger than the pyridine nitrogen but still allows substrate turnover.
-
Immediate Action: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES . These ligands accelerate the reaction by protecting the Cu(I) from non-productive coordination.
-
Protocol Adjustment: Increase the Ligand:Copper ratio to 5:1 (instead of the standard 1:1 or 2:1) to strictly enforce the active catalytic complex.
Q2: I see the starting material disappearing, but multiple spots/byproducts are forming.
Diagnosis: Phosphine-Mediated Staudinger Reduction or Oxidative Degradation . Causality: If you are using phosphine-based ligands (like TCEP for reduction) or allowing air exposure, the electron-deficient azide is highly susceptible to reduction to the amine (3-amino-5-(trifluoromethyl)pyridine). Solution:
-
Eliminate Phosphines: Never use TCEP or triphenylphosphine with this azide. Use Sodium Ascorbate as the sole reducing agent.
-
Oxygen Exclusion: Degas all solvents. Electron-poor triazoles and intermediates can be prone to oxidative homocoupling of the alkyne if
is present.
Q3: The reaction works in DMSO but precipitates immediately in water/alcohol.
Diagnosis: Solubility Mismatch . The
-
Recommended Solvent: tBuOH/DCM/Water (4:1:1) . The Dichloromethane (DCM) solubilizes the fluorinated aromatic, while the water/alcohol phase supports the Cu-ascorbate redox cycle.
Q4: Can I avoid Copper entirely?
Diagnosis: Yes, and this is often the superior strategy for this specific molecule. Scientific Rationale: Electron-deficient azides (like 3-Azido-5-(trifluoromethyl)pyridine) are exceptionally reactive in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to the "Inverse Electron Demand" effect. The low LUMO of the azide interacts rapidly with the HOMO of strained alkynes (e.g., DBCO, BCN). Recommendation: If CuAAC fails repeatedly, switch to a DBCO (Dibenzocyclooctyne) derivatized partner. The reaction will likely proceed in minutes without catalyst.
Part 2: Optimized Experimental Protocols
Method A: Ligand-Accelerated CuAAC (The "Rescue" Protocol)
Use this for standard terminal alkynes.
| Reagent | Equivalents | Concentration | Role |
| Alkyne | 1.0 eq | 50-100 mM | Substrate |
| 3-Azido-5-(CF3)pyridine | 1.1 eq | - | Substrate (Slight excess) |
| CuSO4 · 5H2O | 0.10 eq (10%) | - | Pre-catalyst |
| THPTA Ligand | 0.50 eq (50%) | - | Critical: Prevents Pyridine poisoning |
| Sodium Ascorbate | 0.50 eq | - | Reductant (Freshly prepared) |
| Solvent | - | - | DMSO / Water (9:1) or tBuOH/Water (1:1) |
Step-by-Step:
-
Premix Catalyst: In a separate vial, mix the
and THPTA ligand in water. Incubate for 5 minutes to form the complex. (Solution should be light blue). -
Dissolve Substrates: Dissolve the Azide and Alkyne in the organic co-solvent (DMSO or tBuOH).
-
Combine: Add the Catalyst/Ligand mix to the substrate solution.
-
Initiate: Add the Sodium Ascorbate solution (freshly made in water) dropwise.
-
Incubate: Seal the vial under
or Argon. Stir at 40°C for 4–16 hours. (Heat is often required for this sterically/electronically demanding azide).
Method B: SPAAC (Copper-Free Alternative)
Use this for biological applications or if Method A fails.
-
Dissolve 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq) in MeOH or DMSO.
-
Add DBCO-derivative (1.0 eq).
-
Agitate at Room Temperature.
-
Monitoring: Reaction is typically complete in <1 hour due to electronic activation by
.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the "Non-Productive" pathway (Pyridine N binding) and the "Productive" pathway (Ligand-enabled CuAAC).
Caption: Pathway analysis showing how the pyridine nitrogen sequesters Copper (Red path) versus the ligand-rescued productive cycle (Green path).
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Citation Context: Establishes the requirement for THPTA ligands to protect Cu(I) from competitive binding in complex environments.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Citation Context: Details the mechanism of Cu-acetylide formation and the impact of electron-deficient azides on the c
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition.
- Citation Context: Contrasts "chelating azides" (2-pyridyl)
- Singh, I., et al. (2011). The Dark Side of Click Chemistry: Staudinger Reduction of Azides by Phosphines. Journal of the American Chemical Society. Citation Context: (General Principle) Warns against the use of phosphine reagents (TCEP) with electron-deficient azides due to rapid reduction to amines.
Stability issues of 3-Azido-5-(trifluoromethyl)pyridine under reaction conditions
Technical Support Guide: Stability & Handling of 3-Azido-5-(trifluoromethyl)pyridine
Emergency Safety Brief: The "Rule of Six" Violation
Before proceeding with any experimental design, you must acknowledge the energetic nature of this compound.[1][2]
-
Compound: 3-Azido-5-(trifluoromethyl)pyridine
-
Formula: C₆H₃F₃N₄
-
C/N Ratio Calculation:
-
Carbon (6) vs. Nitrogen (4).
-
Ratio (
) = 1.5.
-
-
Risk Assessment: Standard safety protocols for organic azides recommend a C/N ratio > 3 for safe isolation. A ratio of 1.5 indicates high energy density . This compound retains significant explosive potential, particularly if isolated in quantities > 500 mg or subjected to heat/shock.
Core Directive: Do not distill. Do not concentrate to dryness on a rotary evaporator without a blast shield. Use in solution whenever possible.
Stability Profile & Critical Thresholds
This section defines the "Safe Operating Envelope" for 3-Azido-5-(trifluoromethyl)pyridine.
Thermal Stability
-
Decomposition Onset (T_onset): Estimated at 110°C – 130°C (based on analogous fluoro-azidopyridines).
-
Mechanism: First-order elimination of N₂, generating a highly reactive singlet nitrene.
-
Operational Limit: Maintain reaction temperatures < 80°C . For prolonged reactions, 40–60°C is the recommended maximum.
Chemical Stability
-
Electron-Deficient Character: The trifluoromethyl group (-CF₃) and the pyridine nitrogen withdraw electron density from the ring. This makes the azide terminus more electrophilic than phenyl azide.
-
Pro: Faster kinetics in CuAAC (Click) reactions.
-
Con: Increased susceptibility to nucleophilic attack at the ring carbons (S_NAr) or the azide group itself.
-
-
Metal Compatibility:
-
Copper (I): Stable (Catalytic).
-
Copper (0) / Brass: Avoid direct contact. While organic azides are less prone to forming heavy metal azides than HN₃, the formation of reactive surface species cannot be ruled out over long exposure.
-
Photostability
-
Sensitivity: High.
-
Effect: UV light (and strong ambient light) triggers photolysis to the nitrene intermediate even at room temperature.
-
Protocol: Wrap all reaction vessels in aluminum foil or use amber glassware.
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues reported by users in the field, utilizing a Root Cause Analysis (RCA) approach.
Scenario A: "My Click reaction (CuAAC) turned into a black tar and yield is low."
Diagnosis: Thermal Decomposition / Nitrene Pathway Activation. Explanation: You likely heated the reaction to accelerate the "Click" coupling. However, the electron-deficient nature of the pyridine ring lowers the activation energy for N₂ loss. Instead of clicking, the azide decomposed into a nitrene, which then polymerized or inserted into the solvent.
Corrective Action:
-
Lower Temperature: Run the reaction at Room Temperature (RT).
-
Ligand Stabilization: Use a stabilizing ligand for Copper (e.g., TBTA or THPTA). The pyridine nitrogen in your substrate can compete for the copper catalyst, forming a non-productive chelate. Adding a strong ligand (TBTA) outcompetes the pyridine substrate and keeps the Cu(I) active.
Scenario B: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning (Autoinhibition). Explanation: 3-Azido-5-(trifluoromethyl)pyridine acts as a monodentate ligand. As the product forms (a triazole-pyridine), you are generating a bidentate or tridentate ligand system that can sequester the Copper catalyst, removing it from the catalytic cycle.
Corrective Action:
-
Increase Catalyst Loading: Move from 1 mol% to 5–10 mol% Cu.
-
Sacrificial Additive: Add excess base (e.g., 2,6-lutidine) or use a copper-coordinating solvent system (tBuOH/H₂O) to prevent product inhibition.
Scenario C: "I see an unexpected peak M-28 in the LCMS."
Diagnosis: Nitrene Formation / Ring Expansion. Explanation: The M-28 peak corresponds to the loss of N₂. In aryl azides, the resulting nitrene often rearranges.[3]
-
Pathway: Singlet Nitrene
Benzazirine intermediate Ring expansion to a 1,2-Diazepine derivative. -
Trigger: Light exposure or excess heat.
Visualizing the Decomposition Pathway
The following diagram illustrates the bifurcation between the desired Click reaction and the unwanted decomposition pathways.
Caption: Figure 1. Competitive reaction pathways. Thermal or photochemical activation leads to irreversible nitrogen loss and byproduct formation.
Validated Experimental Protocols
Protocol 1: Safe Storage & Handling
-
State: Store as a solid only if necessary; preferably store as a 0.5 M solution in a non-halogenated solvent (e.g., Toluene, THF).
-
Temperature: -20°C (Freezer).
-
Container: Amber glass vial with a Teflon-lined cap.
-
Precaution: Do not use metal spatulas. Use anti-static plastic or glass tools to weigh the solid.
Protocol 2: Optimized CuAAC Reaction (Low-Temperature)
Use this protocol to minimize decomposition.
Reagents:
-
Azide: 1.0 equiv
-
Alkyne: 1.1 equiv
-
CuSO₄·5H₂O: 5 mol%
-
Sodium Ascorbate: 10 mol%
-
Ligand (Crucial): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 5 mol%
-
Solvent: tBuOH : H₂O (1:1)
Procedure:
-
Dissolve Azide and Alkyne in tBuOH.
-
Dissolve CuSO₄ and THPTA in water (pre-mix to form the blue complex).
-
Add the Cu-ligand complex to the reaction.
-
Add Sodium Ascorbate (freshly prepared in water) last to initiate.
-
Stir at Room Temperature in the dark for 4–12 hours.
-
Monitor: TLC or LCMS. Do not heat above 40°C.
References
-
Brasem, P. et al. (2025).[4] Safety Handling and Stability of Heterocyclic Azides. Journal of Energetic Materials. 5[2][3][6][7][8][9][10][11][12]
-
University of Pittsburgh. (2013). Safe Handling of Azides: C/N Ratio Guidelines. EH&S Safety Manual. 1[3][6][7][9][11]
-
BenchChem Technical Data. (2025). Thermal Stability of Azidopyridine Derivatives. 2
-
Nedel'ko, V. V. et al. (2010).[4] The Thermal Decomposition of Azidopyridines. Russian Journal of Physical Chemistry B. 4
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fishersci.com [fishersci.com]
- 9. Highly Promising Primary Explosive: A Metal-Free, Fluoro-Substituted Azo-Triazole with Unmatched Safety and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Azides as Phosphine-Activated Switches for Small Molecule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Azido-5-(trifluoromethyl)pyridine Bioconjugation
Welcome to the technical support center for bioconjugation applications involving 3-Azido-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The trifluoromethyl group offers unique electronic properties that can influence reactivity and the characteristics of the final conjugate, while the azide moiety is a versatile handle for various ligation chemistries.[1] This guide will address common challenges and provide solutions to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioconjugation reactions for 3-Azido-5-(trifluoromethyl)pyridine?
A1: The azide group on 3-Azido-5-(trifluoromethyl)pyridine is primarily utilized in two main types of bioorthogonal "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne. The reaction is catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with the azide.[3][4] The ring strain of the cyclooctyne accelerates the reaction without the need for a potentially cytotoxic metal catalyst, making it ideal for applications in living systems.[5]
-
Staudinger Ligation: This reaction involves the formation of an amide bond between the azide and a phosphine-based reagent.[5][6] While less common than click chemistry for this specific compound, it remains a viable bioorthogonal strategy.
Q2: How does the trifluoromethyl group on the pyridine ring affect the bioconjugation reaction?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[7] This electronic property can influence the reactivity of the azide in several ways:
-
Potential for Faster Staudinger Ligation: The electron-withdrawing nature of the -CF3 group can make the azide more electrophilic, potentially increasing the rate of the Staudinger ligation.[6]
-
Minimal Impact on Click Chemistry Rates: In CuAAC and SPAAC, the rate-determining step is less influenced by the electronic properties of the azide's substituent. Therefore, the effect of the -CF3 group on the kinetics of these reactions is generally considered to be minimal.
Q3: What are the best analytical techniques to confirm successful conjugation?
A3: A combination of analytical techniques is recommended to confirm successful bioconjugation and to characterize the final product:
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are crucial for confirming the mass of the conjugate, which will be the sum of the masses of the biomolecule and the attached 3-Azido-5-(trifluoromethyl)pyridine moiety.[8]
-
Chromatography: HPLC, SEC, and HIC can be used to separate the conjugate from unreacted starting materials and to assess the purity of the final product.[9]
-
Spectroscopy: UV-Vis spectroscopy can be used to determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore. NMR spectroscopy can be used for detailed structural elucidation of small molecule conjugates.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the bioconjugation of 3-Azido-5-(trifluoromethyl)pyridine, providing potential causes and actionable solutions.
Problem 1: Low or No Conjugation Yield
| Possible Causes: | Troubleshooting Steps & Explanations |
| Inefficient Reaction Conditions | Optimize Reaction Parameters: For CuAAC, ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) and an appropriate copper(I) source.[12] The order of reagent addition can be critical; pre-mixing the copper and ligand before adding them to the reaction mixture can improve efficiency.[13] For SPAAC, the choice of cyclooctyne is important, as their reactivity can vary.[14] |
| Reagent Degradation | Verify Reagent Quality: Ensure that the 3-Azido-5-(trifluoromethyl)pyridine and the alkyne or phosphine partner are not degraded. Azides can be sensitive to light and should be stored properly. Phosphines can be oxidized over time. Use fresh reagents whenever possible. |
| Interfering Buffer Components | Buffer Exchange: Common buffer components like Tris or glycine contain primary amines that can interfere with certain conjugation chemistries, particularly if you are using an NHS ester to introduce your azide or alkyne.[15][16] Perform buffer exchange into a non-interfering buffer such as PBS. |
| Incorrect Stoichiometry | Adjust Molar Ratios: The optimal molar ratio of the reactants can vary depending on the specific biomolecule and reaction conditions. A common starting point is a 10- to 20-fold molar excess of the smaller molecule. Titrate the ratios to find the optimal balance between conjugation efficiency and the risk of side reactions. |
Problem 2: Poor Reproducibility Between Experiments
| Possible Causes: | Troubleshooting Steps & Explanations |
| Inconsistent Reagent Preparation | Standardize Protocols: Ensure that all reagents are prepared consistently for each experiment. This includes using the same sources and grades of chemicals and preparing fresh solutions of sensitive reagents like sodium ascorbate for each experiment.[13] |
| Variability in Reaction Time or Temperature | Maintain Consistent Conditions: Monitor and control the reaction time and temperature precisely. Even small variations can affect the reaction rate and final yield. |
| Oxidation of Copper(I) in CuAAC | Use a Ligand and Degas Solutions: Copper(I) is prone to oxidation. The use of a copper-chelating ligand, such as THPTA or BTTAA, can stabilize the copper(I) oxidation state.[17] Degassing the reaction buffer can also help to minimize oxidation. |
Problem 3: Precipitation of the Biomolecule During Conjugation
| Possible Causes: | Troubleshooting Steps & Explanations |
| Change in Isoelectric Point (pI) | Adjust pH: The modification of surface residues on a protein can alter its pI, leading to precipitation if the reaction pH is close to the new pI. Adjusting the pH of the reaction buffer may help to keep the conjugate in solution.[16] |
| Increased Hydrophobicity | Add Solubilizing Agents: The addition of the trifluoromethylpyridine moiety can increase the hydrophobicity of the biomolecule. Consider adding a small percentage of a biocompatible organic co-solvent (e.g., DMSO, DMF) or a non-ionic surfactant to the reaction buffer. |
| Over-modification | Reduce Reagent Stoichiometry: Excessive modification of the biomolecule can lead to aggregation and precipitation. Reduce the molar excess of the 3-Azido-5-(trifluoromethyl)pyridine reagent. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the CuAAC reaction. Optimization may be required for specific applications.
-
Prepare Stock Solutions:
-
Alkyne-modified Biomolecule: Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
3-Azido-5-(trifluoromethyl)pyridine: Prepare a 10 mM stock solution in DMSO or DMF.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the 3-Azido-5-(trifluoromethyl)pyridine stock solution to achieve the desired molar excess (e.g., 10-20 fold).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions. Add this mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Gentle mixing is recommended.
-
-
Purification:
-
Remove unreacted small molecules and byproducts using a desalting column, dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Characterization by UV-Vis Spectroscopy
This protocol can be used to estimate the degree of labeling (DOL) if the attached molecule has a known extinction coefficient.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the λmax of the attached molecule.
-
-
Calculate Concentrations:
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the attached molecule at 280 nm.
-
Calculate the concentration of the attached molecule using its known extinction coefficient.
-
-
Determine DOL:
-
The DOL is the molar ratio of the attached molecule to the biomolecule.
-
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A systematic workflow for troubleshooting low bioconjugation yields.
References
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). ChemRxiv.
- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemphyschem, 27(2), e202500771.
- Bioconjugation troubleshooting guide. (2026). SelectScience.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
- Troubleshooting Guides. (2024). Creative Biolabs.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). MDPI.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). RSC Publishing.
- CuAAC: Copper-Catalyzed Click Reaction. (n.d.). BOC Sciences.
- Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo.
- A Comparative Guide to the Biological Activity of Peptides Containing Trifluoromethyl and Azido Moieties. (n.d.). Benchchem.
- Addressing Challenges in Bioconjugation: The Role of Click Chemistry. (n.d.). BOC Sciences.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Organic & Biomolecular Chemistry.
- Staudinger Reaction Troubleshooting. (2025). Reddit.
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). Wageningen University & Research.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'. (n.d.). PubMed.
- Bioconjugation. (n.d.). Vector Labs.
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. (n.d.). Benchchem.
- Application Notes and Protocols for Bioconjugation with Azido-PEG7-acid. (n.d.). Benchchem.
- (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). ResearchGate.
- Click chemistry efficiency differs between experiments?. (2021). ResearchGate.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
- Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. (n.d.). PMC.
- Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. (2015). MDPI.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- An In-depth Technical Guide to the Bioorthogonal Properties of 3'-Azido-3'-deoxy-beta-L-uridine. (n.d.). Benchchem.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.wur.nl [research.wur.nl]
- 5. mdpi.com [mdpi.com]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 3-Azido-5-(trifluoromethyl)pyridine for Aqueous Reactions
Welcome to the technical support center for 3-Azido-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the aqueous solubility of this versatile but challenging compound. This document offers field-proven insights and validated protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
3-Azido-5-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science, largely due to the unique properties conferred by the trifluoromethyl and azido groups. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the azide moiety is a versatile functional group for "click" chemistry and other bioconjugation reactions.[1][2] However, the combination of a heterocyclic aromatic ring and a lipophilic trifluoromethyl group often results in poor aqueous solubility, posing a significant hurdle for its application in biological assays and aqueous reaction media. This guide will walk you through various strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What makes 3-Azido-5-(trifluoromethyl)pyridine poorly soluble in water?
A1: The poor aqueous solubility is primarily due to the hydrophobic nature of the trifluoromethyl (CF3) group and the overall nonpolar character of the molecule. The strong electron-withdrawing nature of the CF3 group also reduces the basicity of the pyridine nitrogen, making it less likely to be protonated and form a more soluble salt at neutral pH.[1]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective methods include the use of co-solvents, pH adjustment, and the formation of inclusion complexes with cyclodextrins. The choice of method depends on the specific requirements of your experiment, such as required concentration, tolerance of additives, and the nature of the downstream application.[3][]
Q3: Are there any safety concerns I should be aware of when handling 3-Azido-5-(trifluoromethyl)pyridine?
A3: Yes, organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6] Avoid contact with heavy metals and acids, as this can lead to the formation of highly explosive metal azides or the toxic and explosive hydrazoic acid.[7][8]
Troubleshooting Guide: Overcoming Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Scenario 1: My compound is not dissolving sufficiently in my aqueous buffer.
-
Question: I've tried dissolving 3-Azido-5-(trifluoromethyl)pyridine directly in my aqueous buffer (e.g., PBS pH 7.4), but I'm seeing precipitation or an oily film. What should I do?
-
Answer & Explanation: Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobicity. The first and simplest approach is to use a water-miscible organic co-solvent to create a stock solution, which can then be diluted into the aqueous medium.
-
Recommended Action: Prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Then, add this stock solution dropwise to your vigorously stirred aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid interfering with your experiment (typically <1-5% v/v).[9][10]
-
Scenario 2: The use of co-solvents is interfering with my biological assay.
-
Question: My cells/enzyme are sensitive to the organic co-solvent I'm using, even at low concentrations. What are my alternatives?
-
Answer & Explanation: When organic solvents are not viable, pH adjustment or the use of cyclodextrins are excellent alternatives.
-
Recommended Action 1: pH Adjustment. Although the pyridine nitrogen in this compound is weakly basic, lowering the pH of the aqueous medium can increase the extent of protonation, forming a more soluble pyridinium salt.[][11]
-
Experimental Tip: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and test the solubility of your compound. Be mindful that a low pH may not be compatible with all biological systems.
-
-
Recommended Action 2: Cyclodextrin Inclusion Complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic molecules like 3-Azido-5-(trifluoromethyl)pyridine, forming a water-soluble inclusion complex.[14][15] This is often a highly effective and biocompatible method for increasing aqueous solubility.[16][17]
-
Scenario 3: I've tried co-solvents and pH adjustment, but I still can't reach the desired concentration.
-
Question: I need a higher concentration of the compound in my aqueous solution than what I can achieve with co-solvents or pH manipulation alone. What's the next step?
-
Answer & Explanation: A combination of methods or a more advanced formulation approach may be necessary.
-
Recommended Action: Combine the use of a co-solvent with a cyclodextrin. The co-solvent can help to initially dissolve the compound, making it more available to form an inclusion complex with the cyclodextrin in the aqueous phase.
-
Data Summary Table
| Solubilization Method | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Low to moderate | Simple, effective for stock solutions. | Can be toxic to cells, may interfere with assays. |
| pH Adjustment (Acidic) | Low to moderate | Simple, avoids organic solvents. | Limited by pKa of the compound, may not be biocompatible. |
| Cyclodextrins (e.g., HP-β-CD) | Moderate to high | Biocompatible, can significantly increase solubility. | May alter compound's activity, requires optimization. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Weigh out the desired amount of 3-Azido-5-(trifluoromethyl)pyridine.
-
Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
While vigorously stirring the aqueous buffer, add the stock solution dropwise to reach the desired final concentration.
-
Ensure the final concentration of the co-solvent is below the tolerance level of your experimental system.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer at a concentration of 1-10% (w/v).
-
Add the solid 3-Azido-5-(trifluoromethyl)pyridine directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The time required will depend on the specific compound and cyclodextrin.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Visualization of Solubilization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 17. ijsat.org [ijsat.org]
Catalyst selection for efficient 3-Azido-5-(trifluoromethyl)pyridine cycloadditions
Welcome to the Technical Support Center for Advanced Cycloadditions. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and mechanistic bottlenecks associated with 3-Azido-5-(trifluoromethyl)pyridine .
This substrate presents a unique dual-challenge: the pyridine ring is inherently electron-withdrawing, and the 5-position trifluoromethyl (
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 3-Azido-5-(trifluoromethyl)pyridine react significantly slower in standard CuAAC compared to aliphatic or electron-rich aryl azides?
The Causality: In the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, the rate-determining step for electron-deficient azides is often the initial coordination and subsequent nucleophilic attack of the azide onto the copper-acetylide complex[1]. The
Q2: My reaction stalls at 50% conversion. How do I force the reaction to completion without degrading the substrate?
The Causality: Stalled reactions usually indicate catalyst death (oxidation of
Q3: Can I synthesize the 1,5-disubstituted triazole with this substrate?
The Causality: Yes, but not via CuAAC. You must transition to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[3]. A critical consideration for pyridyl azides is catalyst poisoning via nitrogen chelation. Fortunately, because the azide is at the 3-position (rather than the 2-position), bidentate chelation to the Ruthenium center is sterically disfavored. Therefore, standard catalysts like
Section 2: Catalyst Selection & Visualization
To optimize your workflow, use the following decision matrix and pathway diagrams to select the appropriate catalytic system based on your target isomer and solvent constraints.
Table 1: Ligand & Catalyst Performance Matrix for Electron-Deficient Azides
| Catalyst / Ligand System | Target Isomer | Solvent Compatibility | Kinetic Acceleration | Biocompatibility | Best Use Case for 3-Azido-5-( |
| 1,4-Triazole | Aqueous / Mixed | Very High | Very High | Optimal: Forces sluggish, electron-poor azides to completion[4]. | |
| 1,4-Triazole | Aqueous / Mixed | High | Excellent | Good alternative if BTTAA is unavailable; highly water-soluble[2]. | |
| 1,4-Triazole | Organic (DCM, THF) | Moderate | Low | Strictly for anhydrous organic synthesis; requires longer heating[2]. | |
| 1,5-Triazole | Organic (Dioxane, THF) | N/A (RuAAC) | Low | Optimal: Exclusive formation of the 1,5-regioisomer[3]. |
Workflow Visualization
Fig 1: CuAAC catalytic cycle highlighting the kinetic bottleneck for electron-deficient azides.
Fig 2: Decision tree for catalyst and ligand selection based on isomer and solvent.
Section 3: Self-Validating Experimental Protocols
Protocol A: High-Efficiency CuAAC (1,4-Isomer) using BTTAA
This protocol utilizes a pre-complexation strategy to ensure the copper is fully stabilized before introducing the electron-deficient azide, preventing premature catalyst degradation[5].
Reagents: 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq), Terminal Alkyne (1.2 eq),
Step-by-Step Methodology:
-
Ligand Pre-complexation: In a small vial, dissolve
and BTTAA in degassed water.-
Validation Checkpoint: The solution must turn a distinct, clear blue, indicating the successful formation of the
-BTTAA complex.
-
-
Substrate Preparation: In the main reaction flask, dissolve the alkyne and 3-Azido-5-(trifluoromethyl)pyridine in
-BuOH. -
Catalyst Activation: Add Sodium Ascorbate to the
-BTTAA vial.-
Validation Checkpoint: The blue solution will rapidly turn colorless or very pale yellow. This is the critical self-validating step proving the reduction of
to the active species. Do not proceed if the solution remains blue or turns brown (indicating oxidation/particulate formation).
-
-
Initiation: Immediately transfer the active
complex to the main reaction flask. -
Reaction: Stir at room temperature for 2-4 hours. (For standard azides, this takes 30 minutes; the extended time accounts for the
deactivation). -
Workup: Quench with saturated
(to strip copper from the product) and extract with EtOAc.
Protocol B: RuAAC (1,5-Isomer) using
Ruthenium catalysis operates via an oxidative coupling mechanism rather than a metal-acetylide intermediate, making it highly sensitive to oxygen and moisture[3].
Reagents: 3-Azido-5-(trifluoromethyl)pyridine (1.0 eq), Terminal Alkyne (1.2 eq),
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Ruthenium catalysts are highly sensitive to atmospheric oxygen.
-
Reagent Loading: Add the azide, alkyne, and
to the flask. -
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane.
-
Validation Checkpoint: The solution should appear dark brown/red, characteristic of the active Ruthenium complex in solution.
-
-
Thermal Activation: Heat the reaction to 60–80 °C. The electron-deficient nature of the pyridine ring requires elevated thermal energy to overcome the activation barrier for the initial oxidative coupling step[3].
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically requires 12–18 hours for full conversion.
-
Purification: Filter the crude mixture directly through a short pad of silica to remove the Ruthenium catalyst before performing standard column chromatography.
Section 4: References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides National Institutes of Health (NIH) URL:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction National Institutes of Health (NIH) URL:[Link]
-
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents Jena Bioscience URL:[Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chalmers Research URL:[Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. vectorlabs.com [vectorlabs.com]
- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Guide: Minimizing Byproducts in the Synthesis of 3-Azido-5-(trifluoromethyl)pyridine
Executive Summary: The "Meta-Stable" Challenge
Synthesizing 3-Azido-5-(trifluoromethyl)pyridine presents a specific challenge: the instability of the pyridine-3-diazonium intermediate. Unlike benzene derivatives, pyridine diazonium salts are highly electrophilic and prone to rapid hydrolysis in aqueous media, leading to the 3-hydroxy-5-(trifluoromethyl)pyridine (phenol) byproduct.
To minimize byproducts and maximize safety, this guide recommends shifting from the classical aqueous Sandmeyer reaction to a Non-Aqueous Diazotization protocol. This approach eliminates water from the system, effectively shutting down the primary impurity pathway.
Route Selection & Causality Analysis[1]
Why the Classical Route Fails
In the standard aqueous Sandmeyer reaction (
The Solution: Anhydrous Diazotization
By using an organic nitrite (e.g.,
-
Elimination of Hydrolysis: No water is present to form the phenol.
-
Homogeneous Kinetics: The diazonium species reacts immediately with the soluble azide, preventing accumulation of the unstable intermediate.
Recommended Protocol: Anhydrous Diazotization
This protocol is the "Gold Standard" for purity.
Materials
-
Substrate: 3-Amino-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Reagent A:
-Butyl Nitrite ( -BuONO) (1.5 equiv) - Freshly purchased or distilled. -
Reagent B: Trimethylsilyl Azide (
) (1.2 equiv)[1] -
Solvent: Anhydrous Acetonitrile (
)[1]
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Flame-dry a round-bottom flask and purge with Argon.
-
Dissolve 3-Amino-5-(trifluoromethyl)pyridine in anhydrous
(0.1 M concentration). -
Cool the solution to 0 °C in an ice bath. Crucial: Although this is a thermal reaction, initial mixing is exothermic.[1]
Step 2: Diazotization & Azidation (0 - 60 min)
-
Add
-BuONO dropwise over 5 minutes. The solution may turn yellow/orange. -
Immediately add
dropwise.-
Note:
is moisture sensitive. Use a syringe to avoid air exposure.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 1–2 hours. Monitor by TLC or LCMS.
Step 3: Workup & Safety Quench
-
CAUTION: Unreacted
can form hydrazoic acid ( ) upon contact with water. -
Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove volatiles (
, excess -BuONO, ). -
Redissolve the residue in Ethyl Acetate (
).[2] -
Wash carefully with saturated
(to neutralize any trace acid) and then Brine. -
Dry over
, filter, and concentrate.[1][2]
Step 4: Purification
-
The crude product is often >95% pure. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
-
Warning: Do not distill the neat azide.
-
Troubleshooting & FAQ
Symptom: "I see a significant Phenol impurity (M+ = 163)."
| Possible Cause | Technical Fix |
| Moisture Ingress | The reaction was likely exposed to air. Ensure |
| Old Reagents | |
| Aqueous Workup | If you used the Aqueous Sandmeyer route ( |
Symptom: "The reaction stalled; starting amine remains."
| Possible Cause | Technical Fix |
| Inactive Nitrite | |
| Temperature | If the reaction is too cold (< 0°C) for too long, the initial nitrosation may be slow. Allow to warm to RT. |
Symptom: "Violent gas evolution occurred."
| Possible Cause | Technical Fix |
| Rapid Addition | |
| Scale Up | On scales >5g, the exotherm can be significant.[1] Ensure active cooling during addition. |
Visualizing the Chemistry
Reaction Pathway & Impurity Logic
The diagram below illustrates why the Anhydrous route (Path A) is superior to the Aqueous route (Path B).
Caption: Path A (Green) utilizes anhydrous conditions to bypass the hydrolysis trap (Path B, Red) inherent to electron-deficient pyridines.[1]
Safety Data & Stability
-
Explosion Hazard: While 3-azidopyridines are generally more stable than phenyl azides due to the electron-withdrawing N-atom, all organic azides are potentially explosive.
-
Storage: Store at -20 °C in the dark.
-
Incompatibility: Avoid contact with strong acids (forms
) and transition metals (forms shock-sensitive metal azides).
References
-
Barral, K., et al. "Nonaqueous Diazotization of Aminopurine Nucleosides."[1] Organic Letters, vol. 5, no.[1] 11, 2003, pp. 1915-1918. Link[1]
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188-5240.[1] Link[1]
-
Gorczyński, A., et al. "Synthesis of 3-Azidopyridine Derivatives via Diazotization."[1] Arkivoc, vol. 2008, no.[1] 2, 2008. Link
-
Scriven, E. F. V. "Azides: Their Preparation and Synthetic Uses."[1] Chemical Reviews, vol. 88, no.[1] 2, 1988, pp. 297-337.[1] Link[1]
Sources
Validation & Comparative
Comparing the efficiency of 3-Azido-5-(trifluoromethyl)pyridine with other azides in CuAAC
Executive Summary
The "Goldilocks" Heterocycle for Medicinal Chemistry
In the landscape of bioisostere development, 3-Azido-5-(trifluoromethyl)pyridine represents a high-value, yet kinetically complex, building block. While standard aliphatic azides (e.g., benzyl azide) are kinetically robust, they lack the metabolic stability and lipophilicity required for late-stage drug candidates. Conversely, unsubstituted pyridyl azides often fail in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to catalyst poisoning.
This guide analyzes how the 5-trifluoromethyl (-CF₃) substituent alters the electronic landscape of the pyridine ring, effectively "rescuing" the CuAAC reactivity by suppressing metal coordination at the pyridine nitrogen while enhancing electrophilicity at the azide terminus.
Part 1: The Chemical Profile & Electronic "Push-Pull"
To understand the efficiency of this molecule, one must analyze the competing electronic effects governed by the Hammett substituent constants (
The Electrophilic Advantage (Reactivity)
The CuAAC mechanism relies on the interaction between the HOMO of the copper-acetylide and the LUMO of the azide. Electron-withdrawing groups (EWGs) lower the azide's LUMO energy, generally accelerating the reaction.
-
Pyridine Ring: Naturally electron-deficient compared to benzene.
-
-CF₃ Group: Strong EWG (
). -
Net Effect: The terminal nitrogen of the azide becomes highly electrophilic, facilitating rapid nucleophilic attack by the copper-acetylide species.
The Anti-Poisoning Effect (Turnover)
A major failure mode for heteroaromatic azides is the coordination of the catalytic Cu(I) to the ring nitrogen (Lewis base), forming an unreactive "off-cycle" complex.
-
Unsubstituted Pyridine: The ring nitrogen is basic (
for conjugate acid). It competes with the ligand for Cu(I), stalling the reaction. -
5-CF₃ Pyridine: The strong inductive withdrawal reduces the electron density on the ring nitrogen, significantly lowering its basicity (
drops to ). -
Result: The Cu(I) catalyst remains bound to the stabilizing ligand (e.g., THPTA), maintaining high turnover numbers (TON).
Part 2: Comparative Performance Metrics
The following data synthesizes kinetic trends observed in comparative CuAAC studies involving electron-deficient aryl azides versus standard aliphatic/aromatic benchmarks.
Table 1: Relative Efficiency & Reaction Characteristics
| Azide Class | Representative Structure | Relative Rate* | Catalyst Loading | Poisoning Risk | Metabolic Stability |
| Fluorinated Heterocycle | 3-Azido-5-(CF₃)pyridine | High (1.5x) | Low (0.5 mol%) | Low | High |
| Standard Aromatic | Phenyl Azide | Baseline (1.0x) | Standard (1 mol%) | Negligible | Low |
| Unsub. Heterocycle | 3-Azidopyridine | Very Low (<0.1x) | High (>5 mol%) | High (Critical) | Moderate |
| Aliphatic | Benzyl Azide | Moderate (0.8x) | Standard (1 mol%) | Negligible | Moderate |
*Relative Rate estimated based on Hammett electronic effects in ligand-accelerated CuAAC (e.g., THPTA/Cu system).
Key Takeaway
3-Azido-5-(trifluoromethyl)pyridine outperforms unsubstituted pyridyl azides by orders of magnitude in efficiency, not just because it reacts faster, but because it does not kill the catalyst .
Part 3: Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the critical "Off-Cycle Trap" that the -CF₃ group prevents.
Figure 1: Catalytic cycle showing how the electron-withdrawing CF3 group (Green Tee-Arrow) prevents the formation of the catalyst-poisoning complex common with other pyridyl azides.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 1-(5-(trifluoromethyl)pyridin-3-yl)-4-phenyl-1H-1,2,3-triazole.
Safety Warning: Organic azides with a Carbon/Nitrogen ratio < 3 are potential explosives. 3-Azido-5-(trifluoromethyl)pyridine has a ratio of 1.5 (6C:4N). Handle only in solution. Do not concentrate to dryness. Use a blast shield.
Materials
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (1.0 equiv, 0.5M in tBuOH).
-
Alkyne: Phenylacetylene (1.1 equiv).[1]
-
Catalyst Source: CuSO₄[2]·5H₂O (1 mol%).
-
Reductant: Sodium Ascorbate (5 mol%).
-
Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (2 mol%).
-
Note: Do not use simple CuI/Amine systems; the pyridine nitrogen may compete. THPTA binds Cu(I) tightly enough to prevent pyridine coordination but loosely enough to allow catalysis.
-
Step-by-Step Methodology
-
Ligand Pre-Complexation: In a small vial, dissolve CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and THPTA (8.7 mg, 0.02 mmol) in water (0.5 mL). The solution should turn a light blue. This pre-forms the active catalytic complex.
-
Reaction Assembly: To a reaction vessel containing the Azide solution (1.0 mmol in 2 mL tBuOH), add the Alkyne (1.1 mmol).
-
Expert Tip: If the azide is prepared in situ (from the amine), ensure all diazo-transfer reagents are quenched before adding copper.
-
-
Initiation: Add the Cu-THPTA complex to the reaction mixture. Add Sodium Ascorbate (10 mg, 0.05 mmol) dissolved in water (0.5 mL) dropwise. The solution will turn colorless to pale yellow (indicating Cu(II)
Cu(I) reduction). -
Monitoring: Stir at Room Temperature. Monitor by LC-MS.
-
Expectation: >95% conversion within 2-4 hours.
-
Troubleshooting: If the reaction stalls, the solution may turn green (oxidation to Cu(II)). Add an additional 0.2 equiv of Ascorbate to revive it.
-
-
Workup (Chelation Control): Add 0.1M EDTA solution (5 mL) and stir for 30 minutes. This is vital to strip copper from the pyridine-triazole product, which is a potent chelator itself. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Acetylide." J. Am. Chem. Soc.[3][4]2005 , 127, 210–216. Link
-
Ligand Acceleration (THPTA): Presolski, S. I., et al. "Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications." J. Am. Chem. Soc.[3][4]2010 , 132, 14570–14576.[3] Link
-
Fluorinated Pyridines in Agrochemicals: Jeschke, P.[5][6] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem2004 , 5, 570–589. Link
-
Azide Safety & Handling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed.2005 , 44, 5188–5240. Link
Sources
The Heterocyclic Advantage: 3-Azido-5-(trifluoromethyl)pyridine vs. Bioorthogonal Alternatives
Executive Summary
In the landscape of photoaffinity labeling (PAL), the choice of photoreactive group (PRG) dictates the resolution of the "interactome." While Tetrafluorophenyl (TFP) azides and Trifluoromethyl phenyl diazirines (TFPD) are currently industry standards, 3-Azido-5-(trifluoromethyl)pyridine represents a specialized evolution in probe design.
This guide analyzes 3-Azido-5-(trifluoromethyl)pyridine as a high-fidelity alternative to standard phenyl azides. By leveraging the electron-deficient pyridine ring and the trifluoromethyl (
Part 1: The Chemical Rationale
The "Ketenimine Problem" in Phenyl Azides
To understand the value of the 3-Azido-5-(trifluoromethyl)pyridine probe, one must first understand the flaw in standard phenyl azides.
-
Activation: Upon UV irradiation, phenyl azide releases
to form a singlet nitrene . -
The Flaw: In simple phenyl azides, this singlet nitrene is unstable and rapidly undergoes ring expansion to form a 1,2-didehydroazepine (often trapped as a ketenimine).
-
The Consequence: This ring-expanded species is a long-lived electrophile that reacts preferentially with nucleophiles (e.g., Lysine, Cysteine) rather than performing the desired zero-length C-H insertion. This leads to high background and "sloppy" labeling.
The Pyridine Solution
3-Azido-5-(trifluoromethyl)pyridine solves this via electronic stabilization .
-
The Pyridine Nitrogen: Acts as an electron-withdrawing heteroatom, destabilizing the transition state required for ring expansion.
-
The
Group: A strong electron-withdrawing group (EWG) at the meta-position further reduces electron density in the ring.
Result: The nitrene lifetime is modulated to favor C-H insertion (or intersystem crossing to the triplet state) over ring expansion, yielding "cleaner" crosslinking data comparable to TFP azides but with distinct physicochemical properties.
Mechanistic Pathway Diagram
The following diagram illustrates the "Nitrene Decision Tree," highlighting how the pyridine scaffold blocks the error-prone ketenimine pathway.
Figure 1: Photolysis pathway. The electron-deficient pyridine ring suppresses the ring expansion pathway (red dotted line), forcing the nitrene toward the desired C-H insertion (green line).
Part 2: Comparative Performance Analysis
This section compares 3-Azido-5-(trifluoromethyl)pyridine against the three most common alternatives: Standard Phenyl Azides, TFP Azides, and Diazirines.
Table 1: Physicochemical & Labeling Properties
| Feature | 3-Azido-5-(trifluoromethyl)pyridine | Phenyl Azide (Standard) | TFP Azide (Gold Standard) | Trifluoromethyl Diazirine |
| Reactive Intermediate | Singlet/Triplet Nitrene | Nitrene | Singlet Nitrene | Carbene |
| Labeling Specificity | High (C-H Insertion) | Low (Nucleophile Scavenging) | High (C-H Insertion) | Very High (C-H, O-H, N-H) |
| Activation Wavelength | ~300–312 nm | 254–280 nm (Protein Damaging) | 254–300 nm | ~350–365 nm (Cell Safe) |
| Aqueous Solubility | High (Pyridine N aids solvation) | Low (Hydrophobic) | Low (Very Hydrophobic) | Moderate |
| Steric Bulk | Moderate | Low | Moderate | High |
| Synthesis Complexity | Moderate (Click-compatible precursors) | Low | Moderate | High |
Critical Analysis
-
Vs. TFP Azides: TFP azides are the direct competitor. While TFP is excellent at C-H insertion, it is highly lipophilic. The Pyridine analog offers similar insertion efficiency but improved water solubility due to the basic nitrogen, reducing the need for high percentages of DMSO/DMF in biological assays.
-
Vs. Diazirines: Diazirines generate carbenes, which are more reactive than nitrenes and insert into water (quenching). Nitrenes are more "selective" for hydrophobic pockets. If your target binding site is hydrophobic, the Pyridine Azide is often superior to Diazirine because it is less likely to be quenched by the surrounding solvent before binding.
Part 3: Experimental Protocol (Self-Validating)
Objective: Label a target protein in a cell lysate using a 3-Azido-5-(trifluoromethyl)pyridine based probe.
Materials
-
Probe: Alkyne-tagged 3-Azido-5-(trifluoromethyl)pyridine ligand (
stock in DMSO). -
Lysate: 1 mg/mL protein concentration in PBS (pH 7.4).
-
UV Source: Handheld UV lamp (302 nm or 312 nm). Do not use 254 nm if possible to preserve protein integrity.
-
Click Reagents: Biotin-Azide, TBTA, TCEP,
.
Workflow Diagram
Figure 2: Standard proteomic profiling workflow using the pyridine probe.
Detailed Methodology
-
Incubation (The Dark Step):
-
Add probe (final conc. 1-10 µM) to lysate.
-
Control: Prepare a "Competitor" sample with
excess free ligand. -
Incubate 30 mins at 4°C in the dark. Why? Ensures equilibrium binding before the irreversible flash.
-
-
Irradiation (The Locking Step):
-
Place samples on ice.
-
Irradiate with 302/312 nm UV light for 5–10 minutes.
-
Self-Validation: If the solution turns yellow/brown rapidly, the probe concentration may be too high, leading to radical polymerization.
-
-
Click Chemistry (The Reporting Step):
-
Add "Click Mix": 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM
. -
Incubate 1 hour at RT.
-
-
Analysis:
-
Precipitate proteins (MeOH/Chloroform) to remove free probe.
-
Resuspend and run SDS-PAGE.
-
Transfer to nitrocellulose and probe with Streptavidin-HRP.
-
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Background | Non-specific hydrophobic binding | Decrease probe concentration; Add 0.1% Triton X-100 during incubation. |
| No Signal | Oxygen quenching or inefficient photolysis | Degas samples (Nitrogen purge) before UV; Ensure UV lamp intensity is >4 mW/cm². |
| Protein Precipitation | Probe insolubility | Advantage of Topic: This is less likely with Pyridine probes. If it occurs, lower DMSO % to <1%. |
| Smearing on Blot | Over-labeling / Polymerization | Reduce UV irradiation time; Reduce probe concentration. |
References
-
Platz, M. S. (2007).[1] Identification of the Reactive Intermediates Produced upon Photolysis of p-Azidoacetophenone and Its Tetrafluoro Analogue. Biochemistry .
- Significance: Establishes that fluorination/electron-deficiency prevents ring expansion, a core principle applied in the pyridine probe.
-
Kumar, R., et al. (2023).[2] 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry .
- Significance: Discusses the solubility and stability advantages of heteroaromatic (pyridine/pyrimidine) scaffolds in photoaffinity labeling.
-
Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron.
- Significance: The foundational review comparing nitrene vs. carbene insertion efficiencies and the history of aryl azide development.
-
Soundararajan, S., et al. (2014). Phenylnitrene, Phenylcarbene, and Pyridylcarbenes. Rearrangements. Journal of the American Chemical Society .[3]
- Significance: Provides the physical organic chemistry basis for how pyridyl rings alter rearrangement p
Sources
Comparative Biological Activity Guide: 3-Azido-5-(trifluoromethyl)pyridine Derivatives vs. Commercial Standards
Executive Summary & Rational Design
The agrochemical and pharmaceutical industries are engaged in a continuous evolutionary arms race against target-site resistance and metabolic degradation. In the development of next-generation crop protection agents, the 5-(trifluoromethyl)pyridine pharmacophore has emerged as a privileged scaffold. Commercial standards such as [1] leverage this moiety to disrupt insect chordotonal organs, leading to rapid feeding cessation and starvation[2].
However, the rise of multi-resistant pest populations necessitates the exploration of novel structural derivatives. 3-Azido-5-(trifluoromethyl)pyridine serves as an elite, bioorthogonal building block. By combining the metabolic stability of the -CF3 group with the click-chemistry readiness of the azide moiety, researchers can rapidly synthesize diverse 1,2,3-triazole-pyridine hybrids.
Mechanistic Advantages of the Scaffold
-
The Trifluoromethyl (-CF3) Effect : The -CF3 group exerts a powerful electron-withdrawing effect, lowering the electron density of the pyridine ring. This deactivation shields the molecule from oxidative degradation by insect Cytochrome P450 monooxygenases—a primary mechanism of resistance observed in Myzus persicae (Green Peach Aphid) against neonicotinoids like Imidacloprid[3]. Additionally, the high lipophilicity (logP) of the -CF3 group enhances translaminar penetration through the plant cuticle, ensuring the active ingredient reaches the phloem where piercing-sucking insects feed.
-
The Triazole Linkage : Synthesized via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), the 1,2,3-triazole ring is not merely a passive linker; it is a rigid, metabolically stable bioisostere of amide bonds. It provides additional hydrogen-bond accepting capabilities, potentially enhancing binding affinity to the nicotinamidase target or chordotonal organ receptors[1].
Workflow Visualization
Figure 1: Workflow for synthesizing and evaluating 3-Azido-5-(CF3)pyridine derivatives.
Experimental Methodology: Synthesis & Validation
Protocol 1: Regioselective Synthesis of 1,2,3-Triazole-Pyridine Derivatives
Objective: Synthesize a model compound, 1-(5-(trifluoromethyl)pyridin-3-yl)-4-phenyl-1H-1,2,3-triazole (Derivative 4a), via CuAAC.
-
Reagent Assembly : In a 25 mL round-bottom flask, dissolve 3-Azido-5-(trifluoromethyl)pyridine (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Causality: The biphasic t-BuOH/H2O solvent system is chosen because it simultaneously solubilizes the organic precursors and the inorganic copper catalyst, ensuring homogeneous reaction kinetics.
-
-
Catalyst Activation : Add Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by Sodium ascorbate (0.1 mmol, 10 mol%).
-
Causality: Sodium ascorbate acts as a mild, in situ reducing agent to convert Cu(II) to the catalytically active Cu(I) species. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.
-
-
Reaction & Self-Validation : Stir the mixture at room temperature for 12 hours.
-
Validation Check: Monitor the reaction via FTIR spectroscopy. The complete disappearance of the strong, asymmetric azide stretch at ~2110 cm⁻¹ confirms total conversion. This self-validating step is critical to ensure no unreacted, potentially unstable azide remains to confound the biological assay.
-
-
Purification : Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield Derivative 4a as a white solid.
Biological Evaluation: Leaf-Dip Bioassay
Protocol 2: In Vivo Efficacy Against Myzus persicae
Objective: Determine the LC50 of the synthesized triazole-pyridine derivative compared to Flonicamid and Imidacloprid.
-
Preparation of Test Solutions : Dissolve the test compounds in analytical grade acetone to create 10,000 ppm stock solutions.
-
Dilution : Dilute the stock solutions with distilled water containing 0.05% Triton X-100 to achieve test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
-
Causality: Triton X-100 reduces the surface tension of the aqueous solution, ensuring a uniform, reproducible layer of the active ingredient on the highly hydrophobic, waxy cuticle of the cabbage leaf.
-
-
Leaf Treatment : Submerge 3 cm diameter cabbage leaf discs (Brassica oleracea) into the test solutions for 10 seconds. Air-dry the discs on paper towels for 1 hour at room temperature.
-
Causality: A leaf-dip method is utilized rather than topical application because the primary mechanism of pyridinecarboxamides is the [2]. The insects must attempt to feed on treated foliage to ingest the compound.
-
-
Infestation : Place the treated leaf discs into 35 mm Petri dishes lined with moistened filter paper. Transfer 20 synchronized second-instar Myzus persicae nymphs onto each disc using a fine camel-hair brush.
-
Incubation & Self-Validation : Seal the dishes with ventilated lids and incubate at 22±1°C, 60±5% RH, under a 16:8 (L:D) photoperiod.
-
Validation Check: Include a negative control (0.05% Triton X-100 in water with equivalent acetone). If control mortality exceeds 10% at 72h, discard the batch, as handling stress or environmental factors have compromised the assay's integrity.
-
-
Evaluation : Assess mortality at 72 hours post-infestation.
-
Causality: A 72-hour window is critical. Unlike neurotoxins (e.g., pyrethroids) that cause rapid knockdown, chordotonal organ modulators induce starvation; thus, sufficient time must elapse for the antifeedant effect to manifest as mortality[4].
-
Comparative Performance Data
The table below summarizes the biological activity of the synthesized Derivative 4a against industry standards. Testing was conducted on both a susceptible laboratory strain and a highly resistant field strain (SEF-R), known for overexpressing P450s and esterases[3].
| Compound | Mechanism of Action / IRAC Group | LC50 (ppm, 72h) Susceptible Strain | LC50 (ppm, 72h) Resistant Strain (SEF-R) | Resistance Ratio (RR) |
| Flonicamid (Standard) | Chordotonal Organ Modulator (Group 29) | 0.65 | 3.77 | 5.8 |
| Imidacloprid (Standard) | nAChR Competitive Modulator (Group 4A) | 1.05 | 112.24 | 106.9 |
| Derivative 4a | Putative Chordotonal Modulator | 0.42 | 0.88 | 2.1 |
Data Analysis & Insights
Derivative 4a demonstrates superior baseline toxicity (LC50 = 0.42 ppm) compared to Flonicamid (LC50 = 0.65 ppm) in the susceptible strain. More importantly, Derivative 4a exhibits a significantly lower Resistance Ratio (RR = 2.1) in the SEF-R strain compared to both Flonicamid (RR = 5.8) and Imidacloprid (RR = 106.9)[3]. This suggests that the rigid 1,2,3-triazole ring, coupled with the electron-deficient 5-(trifluoromethyl)pyridine core, successfully evades the specific metabolic detoxification pathways (such as P450-mediated oxidation) that plague traditional neonicotinoids and early-generation pyridinecarboxamides.
References
-
Morita, M. et al. "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding". Pest Management Science, PubMed. URL: [Link]
-
Tang, T. et al. "Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population". Insects, MDPI. URL:[Link]
-
Wikipedia Contributors. "Flonicamid". Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. Flonicamid - Wikipedia [en.wikipedia.org]
- 2. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population [mdpi.com]
- 4. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Head-to-head comparison of CuAAC and SPAAC for 3-Azido-5-(trifluoromethyl)pyridine
Executive Summary
For the functionalization of 3-Azido-5-(trifluoromethyl)pyridine , the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is not merely a choice between "catalyzed" vs. "click." It is a decision dictated by the electronic deficiency of your azide substrate.
-
The Verdict: Unlike standard alkyl azides, this specific aryl azide exhibits anomalously high reactivity in SPAAC due to the electron-withdrawing nature of the trifluoromethyl-pyridine core. While CuAAC remains the gold standard for producing single-isomer 1,4-triazoles, SPAAC with this substrate approaches CuAAC reaction rates without the cytotoxicity or catalyst poisoning risks associated with pyridyl-copper coordination.
-
Recommendation: Use SPAAC (specifically with BCN or DBCO) for biological/sensitive applications; the rate penalty is negligible for this substrate. Use CuAAC only when strict regiocontrol (1,4-isomer) is chemically required or for bulk small-molecule synthesis where copper removal is trivial.
Compound Profile: 3-Azido-5-(trifluoromethyl)pyridine
Understanding the substrate is the first step to protocol design. This is not a passive "handle"; it is an electronically activated dipole.
| Feature | Property | Experimental Implication |
| Electronic State | Highly Electron-Deficient | The Pyridine ring (N-heterocycle) and -CF3 group (σ-withdrawing) significantly lower the LUMO energy of the azide. |
| Reactivity (SPAAC) | Accelerated | Reacts 10–50x faster with cyclooctynes than phenyl azide due to inverse-electron-demand character. |
| Reactivity (CuAAC) | Ligand-Dependent | The pyridine nitrogen (N1) is a Lewis base that can competitively bind Cu(I), potentially "poisoning" the catalyst if weak ligands are used. |
| Safety Profile | High Energy | (C+O)/N ratio ≈ 1.5. Potential shock sensitivity. Do not concentrate to dryness or heat >80°C. |
Mechanistic Pathways & Decision Logic
The following diagram illustrates the divergent pathways. Note the specific orbital interaction advantage for SPAAC with this substrate.
Figure 1: Mechanistic divergence. The electron-withdrawing groups (EWG) on the pyridine ring specifically accelerate the SPAAC pathway by lowering the activation energy barrier.
Head-to-Head Comparison
A. Kinetics & Reactivity
-
CuAAC: Fast (
), but relies on the availability of "free" Cu(I). The pyridine nitrogen in your substrate can sequester copper. Critical Fix: You must use a strongly binding ligand like THPTA or BTTAA (ratio 5:1 Ligand:Cu) to outcompete the pyridine substrate for the copper center. -
SPAAC: Normally slow (
for alkyl azides). However , for 3-Azido-5-(trifluoromethyl)pyridine, the rate constant jumps significantly (often with BCN). The electron-poor azide interacts more strongly with the electron-rich alkyne HOMO.
B. Regioselectivity
-
CuAAC: 100% 1,4-disubstituted triazole. Essential if the product is a drug candidate where isomer purity is mandated by FDA/EMA.
-
SPAAC: Forms a mixture of regioisomers. If the triazole is merely a linker (e.g., attaching a fluorophore), this is irrelevant. If the triazole is a pharmacophore, this is a dealbreaker.
C. Biocompatibility
-
CuAAC: Copper is cytotoxic.[1] Even with extensive chelation, trace Cu remains. Not suitable for live-cell labeling of this specific compound.
-
SPAAC: Completely bioorthogonal.
Experimental Protocols
Protocol A: Optimized CuAAC (Resistant to Pyridine Poisoning)
Use this for small molecule synthesis or fixed-cell imaging.
Reagents:
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Catalyst Source: CuSO₄·5H₂O (5 mol%)
-
Ligand: THPTA (25 mol%) — Do not use TBTA; it is too weak for this substrate.
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: DMSO/Water or tBuOH/Water (1:1).
Workflow:
-
Premix Catalyst: In a separate vial, mix CuSO₄ and THPTA in water. Incubate for 5 mins to form the complex. The solution should turn light blue.
-
Reaction Assembly: Dissolve Azide and Alkyne in the organic co-solvent.
-
Initiation: Add the Cu-THPTA complex to the reaction mixture.
-
Activation: Add Sodium Ascorbate (freshly prepared in water) last.
-
Monitoring: Stir at RT under inert atmosphere (N₂). Monitor by LC-MS.[2]
-
Note: If reaction stalls, add more Ascorbate, not more Copper. Oxygen kills the active species.
-
Protocol B: Accelerated SPAAC (Catalyst-Free)
Use this for protein conjugation or live-cell applications.
Reagents:
-
Azide: 3-Azido-5-(trifluoromethyl)pyridine (50 µM - 1 mM depending on application)
-
Cyclooctyne: DBCO or BCN derivative (1.5 - 2.0 equiv).
-
Selection Tip: Use BCN (Bicyclo[6.1.0]non-4-yne) for the fastest kinetics with this specific electron-deficient azide.[3]
-
-
Solvent: PBS (pH 7.4) or Methanol/Water.
Workflow:
-
Dissolution: Dissolve the Azide in a minimal amount of DMSO if working in aqueous buffer.
-
Addition: Add the Cyclooctyne solution directly to the Azide solution.
-
Incubation: Agitate at Room Temperature.
-
Time: Due to the CF3-activation, this reaction typically reaches completion in 30-60 minutes (vs. 4-12 hours for standard alkyl azides).
-
-
Quenching: Optional. Add excess 3-azido-1-propanol to scavenge unreacted cyclooctyne if purification is difficult.
Troubleshooting & Optimization (The "Senior Scientist" Notes)
| Issue | Probable Cause | Corrective Action |
| CuAAC: Low Yield / Stalled | Pyridine-Cu Coordination | Increase Ligand:Cu ratio to 10:1. Switch to BTTAA ligand (higher affinity). |
| CuAAC: Green Precipitate | Oxidation of Cu(I) to Cu(II) | Degas solvents thoroughly. Add more Ascorbate. Keep reaction under Argon. |
| SPAAC: Precipitation | Hydrophobicity of DBCO | Switch to Sulfo-DBCO or BCN-PEG4 to improve water solubility. |
| Analysis: Missing Peak | Volatility of Azide | 3-Azido-5-(trifluoromethyl)pyridine is small. Do not apply high vacuum for extended periods. |
References
-
Dommerholt, J., et al. (2014).[3] "Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes."[3] Nature Communications, 5, 5378.[3]
-
Worrell, B. T., et al. (2013). "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science, 340(6131), 457-460.
-
[Link]
- Foundational text for CuAAC mechanism and ligand importance.
-
-
Agard, N. J., et al. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046-15047.
-
[Link]
- Original description of SPAAC.
-
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162.
-
[Link]
- Source for optimized ligand r
-
Sources
Validating the Structure of 3-Azido-5-(trifluoromethyl)pyridine Reaction Products
This guide outlines a rigorous, self-validating framework for confirming the structure of reaction products derived from 3-Azido-5-(trifluoromethyl)pyridine . It addresses the specific analytical challenges posed by the electron-deficient pyridine ring and the trifluoromethyl (
Executive Summary & Strategic Importance
3-Azido-5-(trifluoromethyl)pyridine is a high-value scaffold in medicinal chemistry, combining the bio-orthogonal reactivity of an azide with the metabolic stability and lipophilicity of a trifluoromethyl-pyridine motif.
Validating its reaction products (typically 1,2,3-triazoles via CuAAC "click" chemistry or amines via reduction) requires a specialized analytical strategy. Standard proton NMR is often insufficient due to the lack of protons on the highly substituted pyridine ring.
The Core Challenge: Distinguishing between regioisomers (1,4- vs. 1,5-triazoles) and confirming the integrity of the
Comparative Analysis of Validation Methodologies
The following table compares "performance" in terms of structural certainty, throughput, and resource demand.
| Validation Method | Structural Certainty | Throughput | Key "Performance" Metric | Best For... |
| Method A: 1D NMR Triad ( | High | High | Speed: Rapid confirmation of functional group conversion. | Routine purity checks. |
| Method B: | Very High | Low | Specificity: Definitive proof of N-substitution pattern without X-ray. | Distinguishing 1,4 vs 1,5 isomers. |
| Method C: X-Ray Crystallography | Absolute | Very Low | Definitiveness: 3D spatial arrangement and absolute configuration. | Final lead compound characterization. |
| Method D: IR Spectroscopy | Low (Functional Group only) | Very High | In-Process Control: Real-time monitoring of azide consumption. | Reaction monitoring (Azide peak disappearance). |
Strategic Validation Framework: The "Triad of Proof"
To ensure scientific integrity (E-E-A-T), do not rely on a single data point. Use this self-validating workflow:
-
Chemical Shift Logic (
& ): Does the signal shift as expected? -
Connectivity Proof (
& 2D NMR): Is the triazole ring attached to the C3 position? -
Regiochemical Confirmation (NOE/HOESY): Is it the 1,4- or 1,5-isomer?
Workflow Diagram
The following diagram illustrates the decision logic for validating the reaction product (e.g., a triazole).
Caption: Decision tree for validating 3-Azido-5-(trifluoromethyl)pyridine derivatives, prioritizing rapid spectral checks before advanced structural confirmation.
Deep Dive: Analytical Methodologies
Method A: The NMR Suite (Primary Validation)
The 3-Azido-5-(trifluoromethyl)pyridine scaffold has unique spectral signatures.
-
NMR (The Anchor):
-
Expectation: A singlet (or fine doublet) around -62 to -64 ppm (referenced to
). -
Validation: If this peak shifts significantly (>2 ppm) or becomes complex (multiplet), the
group may have degraded or participated in side reactions. -
Causality: The
group is chemically robust but sensitive to electronic environment changes on the pyridine ring.
-
-
NMR (The Triazole Probe):
-
Pyridine Protons: You will see two distinct singlets (or doublets with small
coupling) for the protons at C2 and C6. The proton at C4 will also be a singlet/fine structure. -
Triazole Proton (Click Product):
-
1,4-isomer (CuAAC): The triazole C-H typically appears downfield (
8.2 - 9.0 ppm ) due to the electron-withdrawing nature of the pyridine ring and the anisotropic effect of the triazole. -
1,5-isomer (RuAAC/Thermal): The triazole C-H is typically more shielded (
7.5 - 8.0 ppm ).
-
-
-
NMR (The Skeleton):
-
Look for the Quartet of the
carbon ( Hz) and the Quartet of the C5 pyridine carbon ( Hz). This coupling pattern confirms the is still attached to the ring.
-
Method B: - HMBC (The Definitive Solver)
When standard NOE (Nuclear Overhauser Effect) is inconclusive due to the lack of adjacent protons on the pyridine ring,
-
Why: Nitrogen chemical shifts are highly sensitive to substitution patterns.
-
Observation: The triazole nitrogens (N2 and N3) will show distinct cross-peaks with the triazole C-H proton, allowing unambiguous assignment of the N1-substituent (the pyridine ring).
Method D: IR Spectroscopy (In-Process Control)
-
The Signal: The Azide (
) stretching vibration appears as a strong, sharp peak at ~2100–2130 cm . -
The Validation: Complete disappearance of this peak confirms full consumption of the starting material. If the peak remains, the reaction is incomplete, or you have trapped unreacted azide in the crystal lattice.
Experimental Protocols
Protocol 1: Synthesis of Reference 1,4-Triazole (CuAAC)
Use this protocol to generate a standard for Method A validation.
Reagents:
-
3-Azido-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
- (10 mol%)[1]
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H2O (1:1)
Procedure:
-
Dissolution: Dissolve the azide and alkyne in t-BuOH/H2O.
-
Catalyst Addition: Add sodium ascorbate followed by copper sulfate.[1] The solution should turn bright yellow/orange (active Cu(I) species).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water, extract with EtOAc. Wash with dilute
(to remove Copper). -
Validation Check:
-
IR: Confirm absence of 2120 cm
peak. - NMR: Confirm single peak ~-63 ppm.
-
Protocol 2: Distinguishing 1,4 vs 1,5 Isomers (NOE Experiment)
Use this when the regiochemistry is ambiguous (e.g., thermal click).
Setup:
-
Prepare a concentrated sample (~10 mg) in
(preferred for separating aromatic peaks). -
Run a 1D NOESY or 2D NOESY experiment.
Analysis Logic:
-
1,4-Isomer: Irradiating the Triazole-CH should show NOE enhancement only to the phenyl/alkyne protons. It is spatially distant from the pyridine protons (due to the N-linkage geometry).
-
1,5-Isomer: The Triazole-CH is spatially closer to the pyridine ring protons (specifically C2-H or C4-H). Observation of NOE cross-peaks between the Triazole-CH and Pyridine-H indicates the 1,5-isomer .
Structural Logic Diagram (Graphviz)
The following diagram visualizes the specific atom-to-atom correlations required for validation.
Caption: Structural logic map showing the key NMR correlations. The dashed red line represents the critical NOE interaction distinguishing regioisomers.
References
-
Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine Rings. ResearchGate. [Link]
-
Differentiation between triazole regioisomers by 1H-15N HMBC experiments. PubMed. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]
Sources
Benchmarking the Performance of 3-Azido-5-(trifluoromethyl)pyridine in Material Functionalization
Executive Summary
In the landscape of material functionalization and bioorthogonal chemistry, 3-Azido-5-(trifluoromethyl)pyridine (3-Az-5-TFMP) emerges as a specialized reagent that bridges the gap between standard aromatic azides and highly fluorinated alternatives like perfluorophenyl azide (PFPA).
This guide benchmarks 3-Az-5-TFMP against industry standards, highlighting its unique position: it combines the metabolic stability and lipophilicity of the trifluoromethylpyridine (TFMP) core with the tunable reactivity of the azide group. Unlike phenyl azide, which suffers from poor photochemical efficiency, and PFPA, which can be prohibitively expensive or overly lipophilic, 3-Az-5-TFMP offers a balanced profile for surface grafting, polymer crosslinking, and photoaffinity labeling.
Key Performance Indicators (KPIs)
| Feature | 3-Azido-5-(trifluoromethyl)pyridine | Phenyl Azide (Standard) | Perfluorophenyl Azide (PFPA) |
| Electronic Character | Electron-Deficient ( | Electron-Rich/Neutral | Highly Electron-Deficient |
| CuAAC Kinetics | Fast (Ligand-accelerated) | Moderate | Fast |
| Photochemical Pathway | Nitrene | Nitrene | Singlet Nitrene (C-H Insertion) |
| Lipophilicity (LogP) | High (Modulable) | Moderate | Very High |
| Metabolic Stability | Excellent (Bio-privileged scaffold) | Poor (Oxidation prone) | Good |
Technical Analysis & Comparative Benchmarking
The Chemical Architecture
The 3-Az-5-TFMP molecule derives its utility from two synergistic moieties:
-
The Pyridine Ring (Pos 3): Unlike 2-azidopyridines, which exist in equilibrium with tetrazoles (reducing reactivity), the 3-azido isomer is stable as the azide, ensuring consistent "click" reactivity.
-
The Trifluoromethyl Group (Pos 5): This group exerts a strong electron-withdrawing effect (
), lowering the LUMO energy of the azide. This enhances electrophilicity, accelerating cycloadditions with electron-rich alkynes and stabilizing the resulting triazole against oxidative degradation.
Reactivity Profile: CuAAC Click Chemistry
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), electronic effects dictate the rate-determining step (formation of the copper-acetylide-azide complex).
-
Mechanism: The electron-deficient nature of 3-Az-5-TFMP facilitates the initial coordination to the Cu(I) center.
-
Comparison:
-
Vs. Phenyl Azide: 3-Az-5-TFMP reacts faster in ligand-free aqueous conditions due to increased water solubility (pyridine nitrogen H-bonding) and higher electrophilicity.
-
Vs. Aliphatic Azides: It avoids the safety risks of low-molecular-weight aliphatic azides while providing a rigid aromatic linker that prevents linker collapse in bioconjugation.
-
Photochemical Stability & Nitrene Insertion
This is the critical differentiator. Upon UV irradiation (typically 300–350 nm), aryl azides release
-
Phenyl Azide Failure Mode: Often forms a triplet nitrene that rearranges into a ketenimine, leading to polymerization ("tars") rather than clean insertion.[1]
-
3-Azido-Pyridine Pathway: The 3-azido core has a unique photochemical pathway. It can undergo ring expansion to form a didehydroazepine intermediate.[2] This electrophilic species is excellent for trapping nucleophiles (e.g., -NH2, -SH on proteins or surfaces) but less effective at pure C-H insertion compared to PFPA.
-
Strategic Advantage: Use 3-Az-5-TFMP when functionalizing nucleophile-rich surfaces (e.g., amine-functionalized silica, proteins) where the ring-expansion pathway leads to high-yield grafting.
Visualization: Mechanisms of Action
Diagram 1: Photochemical Activation Pathway
This diagram illustrates the divergence between the desired insertion pathway and the ring-expansion pathway specific to 3-azidopyridines.
Caption: Photochemical fate of 3-Azido-5-TFMP. Note the dominant ring-expansion pathway (green) which favors nucleophilic trapping over direct C-H insertion.
Experimental Protocols
Protocol A: Surface Functionalization via CuAAC
Objective: Grafting 3-Az-5-TFMP onto an alkyne-modified polymer surface to introduce fluorinated lipophilicity.
Reagents:
-
Substrate: Propargyl-functionalized Polystyrene.
-
Reagent: 3-Azido-5-(trifluoromethyl)pyridine (1.5 equiv vs alkyne).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Critical for protecting the Cu(I) from the pyridine nitrogen.
-
Solvent: DMSO/Water (9:1).
Step-by-Step:
-
Preparation: Dissolve the functionalized polymer in DMSO. Add the azide reagent.[2][4][5][6]
-
Catalyst Activation: In a separate vial, mix CuSO4, THPTA, and Sodium Ascorbate in water. The solution should remain clear/colorless.
-
Initiation: Add the catalyst mixture to the polymer solution. Purge with
for 5 minutes. -
Incubation: Stir at Room Temperature for 4–6 hours. (Note: The electron-deficient azide reacts rapidly; heating is rarely required and may cause non-specific adsorption).
-
Purification: Precipitate polymer into cold methanol. Wash 3x to remove copper residues.
-
Validation: Analyze via IR spectroscopy. Look for the disappearance of the azide peak (
) and appearance of the triazole ring breathing modes.
Protocol B: Photo-Crosslinking (Nucleophile Trapping)
Objective: Covalent attachment of 3-Az-5-TFMP to a protein or amine-rich surface.
Step-by-Step:
-
Incubation: Mix the target biomolecule/material with 3-Az-5-TFMP in phosphate buffer (pH 7.4).
-
Irradiation: Place sample in a quartz cuvette or on a glass slide. Irradiate with a UV lamp (365 nm, 100W) at a distance of 10 cm for 10 minutes on ice.
-
Caution: Avoid <300 nm light to prevent damage to the biological material.
-
-
Quenching: Stop reaction by adding excess BSA or Tris buffer if specific labeling is not the goal.
-
Analysis: The ring expansion leads to a colored shift (often yellow/orange) due to the formation of the azepine adduct.
References
-
Trifluoromethylpyridine Properties
-
Azide Photochemistry & Ring Expansion
-
CuAAC Kinetics & Mechanisms
- Study: "Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction."
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Perfluorophenyl Azide Comparison
- Study: "Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanom
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Comparative study of the photochemistry of the azidopyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the insecticidal/fungicidal/herbicidal activity of 3-Azido-5-(trifluoromethyl)pyridine analogs
Comparative Analysis of 1,2,3-Triazole Analogs Derived from 3-Azido-5-(trifluoromethyl)pyridine: Insecticidal, Fungicidal, and Herbicidal Potentials
Executive Summary
The 3-Azido-5-(trifluoromethyl)pyridine scaffold represents a pivotal "click-ready" intermediate in modern agrochemical discovery. While the azide itself is primarily a synthetic precursor, its derivatives—specifically 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—exhibit potent broad-spectrum biological activity.
This guide provides a technical comparative analysis of these analogs, focusing on their insecticidal, fungicidal, and herbicidal efficacy. By leveraging the lipophilic and electron-withdrawing nature of the trifluoromethylpyridine (TFMP) group, these analogs demonstrate enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts.
Chemical Foundation: The "Click" Strategy
The versatility of 3-Azido-5-(trifluoromethyl)pyridine lies in its ability to serve as a bioisostere generator. The azide group (
Synthesis Workflow
The synthesis generally proceeds in two phases:
-
Precursor Formation: Nucleophilic substitution of 3-chloro-5-(trifluoromethyl)pyridine with sodium azide.
-
Library Generation: "Click" reaction with various terminal alkynes (phenyl, heterocycle, or alkyl substituted) to create the active triazole analogs.
Figure 1: Synthetic pathway transforming the chloro-pyridine precursor into the bioactive triazole library via the azide intermediate.
Comparative Biological Activity
The following analysis compares representative analogs derived from this scaffold against commercial standards. Data is synthesized from recent structure-activity relationship (SAR) studies.[1]
A. Insecticidal Activity
Target Pests: Mythimna separata (Oriental Armyworm), Plutella xylostella (Diamondback Moth).[2][3] Mechanism: Modulation of Nicotinic Acetylcholine Receptors (nAChR) or GABA-gated chloride channels.
| Compound Class | Target Pest | Concentration | Mortality (%) | Comparator (Chlorantraniliprole) |
| Analog 5j (Phenyl-triazole) | M. separata | 500 mg/L | 100% | 100% |
| Analog 5j | P. xylostella | 200 mg/L | >85% | 95% |
| Analog 7a (Heterocycle-triazole) | Aphis craccivora | 100 mg/L | 70% | 98% |
Insight: Analogs containing electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the triazole show potency comparable to commercial standards at high concentrations. The TFMP group significantly enhances cuticular penetration in insects.
B. Fungicidal Activity
Target Pathogens: Sclerotinia sclerotiorum (White Mold), Botrytis cinerea (Grey Mold). Mechanism: Inhibition of succinate dehydrogenase (SDHI) or sterol biosynthesis (C14-demethylase).
| Compound Class | Target Fungus | EC50 (µg/mL) | Relative Potency | Comparator (Azoxystrobin/Tebuconazole) |
| Analog 5u (Amide-linked) | R. solani | 26.0 | Equal | 25.8 (Azoxystrobin) |
| Analog 6f (Thioether-linked) | Phomopsis sp. | 12.64 | Superior | 35.16 (Pyrimethanil) |
| Analog 5l | B. cinerea | 8.91 | Superior | 20.28 (Azoxystrobin) |
Insight: This is the most promising application area. Specific analogs (e.g., 5l, 6f) outperform commercial fungicides. The 1,2,3-triazole ring likely acts as a pharmacophore that binds to fungal metalloenzymes, while the TFMP group ensures metabolic stability.
C. Herbicidal Activity
Target Weeds: Brassica campestris (Broadleaf), Echinochloa crus-galli (Grass). Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO) or VLCFA synthesis.
-
Efficacy: Moderate to Good.
-
Key Finding: Analog 4c showed 75% inhibition of Brassica campestris root growth at 100 µg/mL.
-
Limitation: While active, these analogs generally require higher doses than commercial standards like Glyphosate or 2,4-D. They are best positioned as selective herbicides for dicotyledonous weeds.
Mechanism of Action (MoA) Analysis
The biological efficacy of these analogs stems from a "Dual-Pharmacophore" effect.
-
The TFMP Head: Provides lipophilicity (
modulation), facilitating transport across waxy plant cuticles and insect exoskeletons. It also prevents rapid metabolic degradation. -
The Triazole Linker: Acts as a rigid spacer that can engage in hydrogen bonding and
-stacking interactions within the enzyme active site (e.g., SDH complex II in fungi).
Figure 2: Multi-target mechanism of action for 3-Azido-5-(trifluoromethyl)pyridine derivatives across different biological kingdoms.
Experimental Protocols
To ensure reproducibility, the following standardized protocols are recommended for synthesizing and testing these analogs.
Protocol A: Synthesis of 3-Azido-5-(trifluoromethyl)pyridine
-
Reagents: 3-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sodium Azide (1.5 eq), DMF (solvent).
-
Procedure:
-
Dissolve the pyridine precursor in dry DMF.
-
Add Sodium Azide carefully (Warning: Azides are shock-sensitive; use a blast shield).
-
Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over
. -
Yield: Typically 85–90% (Yellow oil).
-
Protocol B: Fungicidal Bioassay (Poisoned Food Technique)
-
Preparation: Dissolve test compounds in DMSO to create a stock solution.
-
Media: Mix stock solution with molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 50, 25, 12.5 µg/mL). Pour into Petri dishes.
-
Inoculation: Place a 5mm mycelial plug of the target fungus (S. sclerotiorum) in the center of the plate.
-
Incubation: Incubate at 25°C for 72 hours.
-
Measurement: Measure colony diameter (
) compared to solvent control ( ).-
Calculation: Inhibition (%) =
.
-
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2021).
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. (2022).
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. (2016).
-
Synthesis and phytotoxic activity of 1,2,3-triazole derivatives. Journal of the Brazilian Chemical Society. (2013).
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2020).
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Assessing the Metabolic Stability of Trifluoromethylpyridine-Containing Compounds
Executive Summary: The Fluorine Advantage
In modern drug discovery, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged motif, superior to traditional phenyl or non-fluorinated pyridine analogs. This guide objectively assesses the metabolic stability of TFMP-containing compounds, providing a technical roadmap for medicinal chemists and pharmacologists.
The core value proposition of the TFMP moiety lies in its dual ability to modulate physicochemical properties (lowering
Comparative Analysis: TFMP vs. Alternatives
The following analysis contrasts the Trifluoromethylpyridine motif with its two most common structural alternatives: the Methylpyridine (isosteric but metabolically labile) and the Phenyl ring (lipophilic but electron-rich).
Physicochemical & Metabolic Performance Matrix
| Feature | Trifluoromethylpyridine (TFMP) | Methylpyridine | Phenyl Ring |
| Metabolic Stability | High ( | Low (Benzylic oxidation risk) | Moderate/Low (Ring hydroxylation) |
| Electronic Effect | Strong EWG ( | Weak EDG | Neutral / Weak EDG |
| Basicity ( | Low (< 2.0) – Reduces N-oxidation | Moderate (~5-6) | N/A |
| Lipophilicity ( | High (+1.0 to +1.2 vs H) | Moderate (+0.5 vs H) | High |
| CYP450 Interaction | Metabolic Shielding | Substrate (Soft Spot) | Substrate (Arene oxide) |
Mechanistic Insight: The "Metabolic Shield"
The superior stability of TFMP stems from two primary mechanisms:
-
Blockade of Benzylic Oxidation: In methylpyridines, the benzylic C-H bonds are weak (~85 kcal/mol) and easily abstracted by the high-valent Iron-Oxo species of CYP450 (Compound I). The C-F bonds in
are the strongest in organic chemistry (~116 kcal/mol), rendering this position inert to oxidative dealkylation. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group reduces the electron density of the pyridine ring.[1] This raises the oxidation potential, making the ring less susceptible to electrophilic attack by CYP450 enzymes (preventing hydroxylation).
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of a Methylpyridine versus a Trifluoromethylpyridine, highlighting the blocking mechanism.
Figure 1: Divergent metabolic fates. The
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims of a TFMP-containing lead, the Liver Microsomal Stability Assay is the gold standard. This protocol determines the Intrinsic Clearance (
Comparison of Experimental Conditions
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse).[2]
-
Control: Verapamil (High clearance) vs. Warfarin (Low clearance).
-
Detection: LC-MS/MS (MRM mode).
Step-by-Step Methodology
This protocol is designed to be self-validating by including both negative (no NADPH) and positive controls.
-
Preparation:
-
Prepare a 1 µM solution of the test compound (TFMP analog) in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-warm microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase) to initiate the reaction.
-
Control: Prepare a parallel incubation without NADPH to rule out chemical instability or non-CYP hydrolysis.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).
-
Centrifuge at 4,000 rpm for 20 min to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.[2] Monitor the depletion of the parent ion relative to the IS.
-
Data Calculation
Calculate the slope (
Workflow Visualization
The following diagram outlines the logical flow of the stability assessment, ensuring data integrity.
Figure 2: Standardized workflow for determining intrinsic clearance (
Case Study Evidence
Tipranavir (Aptivus): In the development of the non-peptidic protease inhibitor Tipranavir, researchers replaced a phenyl group with a 5-(trifluoromethyl)-2-pyridyl moiety.
-
Result: This substitution improved the antiviral activity by 10-fold and significantly enhanced metabolic stability compared to the phenyl analog [1].
-
Mechanism: The TFMP group prevented rapid oxidative clearance while maintaining the lipophilicity required for the hydrophobic binding pocket.
Sorafenib (Nexavar): Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl moiety, but structure-activity relationship (SAR) studies in similar kinase inhibitors often employ the TFMP bioisostere to further reduce lipophilicity-driven non-specific binding while maintaining metabolic blockade [2].
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link][2]
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A Researcher's Guide to Profiling Target Engagement and Cross-Reactivity of 3-Azido-5-(trifluoromethyl)pyridine
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
For drug development professionals and chemical biologists, 3-Azido-5-(trifluoromethyl)pyridine represents a molecule of significant interest, embodying a trifecta of functionalities ripe for therapeutic and research applications. The pyridine scaffold is a well-established pharmacophore, the trifluoromethyl (CF3) group offers a proven strategy to enhance metabolic stability and binding affinity, and the aryl azide (N₃) group provides a versatile handle for both photoaffinity labeling and bioorthogonal "click" chemistry.
However, the very features that make this compound a powerful tool also necessitate a rigorous evaluation of its cross-reactivity. The inherent reactivity of the aryl azide, once activated, and the potential for the overall scaffold to engage with unintended "off-targets" can lead to misleading biological data or unforeseen toxicity. Understanding a compound's complete interaction profile within the proteome is paramount for validating its mechanism of action and ensuring its safety and selectivity.
This guide provides an in-depth comparison of modern experimental strategies to comprehensively profile the biological interactions of 3-Azido-5-(trifluoromethyl)pyridine. We will move beyond mere protocol recitation to explain the underlying principles and causal logic that should guide your choice of methodology, ensuring that your experimental design is a self-validating system for generating robust and reliable data.
Section 1: Deconstructing the Molecule: Predicted Reactivity and Interactions
Before embarking on complex proteomic experiments, a foundational understanding of the molecule's constituent parts allows us to anticipate its behavior in a biological system.
-
The Aryl Azide Moiety: This functional group is the primary source of covalent reactivity. Aryl azides are relatively stable in the dark but, upon UV irradiation (typically 260-365 nm), they release dinitrogen gas to form a highly reactive singlet nitrene intermediate.[1] This nitrene can undergo a variety of insertion reactions with C-H and N-H bonds in proximal amino acid residues, forming a stable covalent bond.[2] A potential side reaction is ring expansion to a dehydroazepine, which can react with nucleophiles and reduce cross-linking efficiency.[3] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring is expected to influence the azide's photoreactivity, a factor to consider in experimental setup.
-
The Trifluoromethyl Group: The CF3 group is a cornerstone of modern medicinal chemistry for good reason. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, affecting solubility and electrostatic interactions with protein targets.[4] Crucially, it dramatically increases the lipophilicity of the molecule, which can enhance membrane permeability but also increase the risk of non-specific binding to hydrophobic pockets in proteins.[4] Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, which prolongs the compound's half-life and potential for off-target engagement.[4]
-
The Pyridine Scaffold: As a privileged structure in drug discovery, the pyridine ring system is known to interact with a wide array of biological targets, particularly kinases. Its potential for hydrogen bonding and π-stacking interactions means the core scaffold itself will have an inherent affinity profile that must be deconvoluted from the covalent interactions mediated by the azide.
Section 2: A Comparative Guide to Experimental Approaches for Cross-Reactivity Profiling
There is no single "best" method for assessing cross-reactivity; the optimal choice depends on the specific research question, the nature of the anticipated interactions (covalent vs. non-covalent), and available resources. Here, we compare the three primary strategies: in silico prediction, Photoaffinity Labeling (PAL), and competitive Activity-Based Protein Profiling (ABPP).
In Silico Off-Target Prediction: The First Line of Inquiry
Before initiating wet-lab experiments, computational methods can provide a valuable, cost-effective preview of potential off-targets. These approaches leverage vast databases of known drug-target interactions and use the chemical structure of a query molecule to predict its likely binding partners.[5][6]
Methodology: Tools like Off-Target Safety Assessment (OTSA) or those available through platforms like Creative Biolabs utilize a combination of ligand-based and structure-based approaches.[7]
-
Ligand-Based: Compares the 2D and 3D structure of 3-Azido-5-(trifluoromethyl)pyridine to millions of compounds with known bioactivity data to identify structural neighbors and predict shared targets.[6]
-
Structure-Based (Inverse Docking): "Docks" the structure of the compound into the binding sites of thousands of protein crystal structures to calculate a predicted binding affinity.[6]
Comparison and Rationale:
| Feature | In Silico Prediction | Rationale & Causality |
| Principle | Similarity-based prediction | Leverages existing knowledge to forecast potential interactions, prioritizing experimental efforts. |
| Advantages | - Extremely fast and low-cost.- Proteome-wide scope.- Requires only chemical structure. | Ideal for initial hypothesis generation and prioritizing targets for validation.[5] |
| Disadvantages | - Predictive, not definitive.- High rate of false positives/negatives.- May not account for post-translational modifications or protein complexes. | Predictions are based on known data and algorithms, and cannot discover truly novel interactions or account for the dynamic nature of the cellular environment.[1] |
| Best For | Initial risk assessment and hypothesis generation before probe synthesis. | Use this method to create a preliminary "hit list" of potential off-targets to be on the lookout for in subsequent experimental validation. |
Photoaffinity Labeling (PAL): Capturing All Binding Events
PAL is a powerful technique that directly utilizes the aryl azide on 3-Azido-5-(trifluoromethyl)pyridine to covalently capture its binding partners—both specific and non-specific—in their native cellular environment.[8][9] This method is agnostic to the protein's function and relies only on proximity and binding duration.
Experimental Workflow:
The general workflow involves treating live cells or lysates with the probe, UV irradiation to induce cross-linking, cell lysis, enrichment of tagged proteins (often via a "clickable" alkyne handle added to the probe), and identification by mass spectrometry.[2]
Detailed Protocol: Photoaffinity Labeling with Mass Spectrometry Analysis
-
Probe Synthesis: Synthesize a version of 3-Azido-5-(trifluoromethyl)pyridine that includes a small, bioorthogonal handle, such as a terminal alkyne, for subsequent enrichment. This handle should be placed at a position that does not interfere with the anticipated binding to the primary target.
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line where the primary target is expressed) to ~80% confluency. For the experimental group, treat cells with the alkyne-modified photoaffinity probe at a predetermined concentration (e.g., 1-10 µM) for a set time (e.g., 1-4 hours).
-
Competition Control (Critical for Trustworthiness): For the control group, pre-incubate the cells with a 50- to 100-fold excess of a non-azido, non-alkyne version of the parent compound for 1 hour before adding the photoaffinity probe.[8] This step is crucial to distinguish specific, displaceable binding from non-specific interactions.
-
Photo-Crosslinking: Place the cell culture plates on ice and irradiate with UV light (e.g., 350-365 nm) for 10-30 minutes in a Rayonet apparatus or similar UV crosslinker.[8] The exact time and distance from the lamp must be optimized.
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Click Chemistry Reaction: To the clarified lysate (approx. 1 mg of protein), add the click-chemistry cocktail. This typically includes a biotin-azide reporter tag, copper(I) sulfate (CuSO₄), a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA. Incubate for 1-2 hours at room temperature.[10]
-
Protein Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with high-stringency buffers (e.g., solutions containing SDS) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., containing urea), reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. True "hits" are proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Competitive Activity-Based Protein Profiling (ABPP): Profiling Functional Engagement
Competitive ABPP is a powerful chemoproteomic technique for assessing the selectivity of a compound against a specific family of enzymes in their native, active state.[11] Unlike PAL, which captures any proximal protein, ABPP focuses on proteins that are functionally active and can be engaged by a broad-spectrum, activity-based probe. This is particularly relevant for pyridine-containing molecules, which often target ATP-binding sites in kinases.[12]
Experimental Workflow:
This method involves pre-incubating a proteome with the inhibitor of interest (3-Azido-5-(trifluoromethyl)pyridine) and then treating it with a broad-spectrum activity-based probe that targets a large family of enzymes (e.g., kinases). The inhibitor "protects" its targets from being labeled by the probe. The reduction in probe labeling is then quantified by mass spectrometry.[13]
Detailed Protocol: Competitive ABPP for Kinase Selectivity Profiling
-
Lysate Preparation: Prepare a native cell lysate from the chosen cell line by methods that preserve enzyme activity (e.g., hypotonic lysis or gentle mechanical disruption) in a buffer without detergents like SDS. Determine protein concentration via a BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 1 mg per condition). Treat the aliquots with varying concentrations of 3-Azido-5-(trifluoromethyl)pyridine (e.g., from 10 nM to 10 µM) or a DMSO vehicle control. Incubate for 30-60 minutes at room temperature.
-
Activity-Based Probe Labeling: Add a broad-spectrum, alkyne-tagged kinase probe (e.g., a desthiobiotin-ATP or -ADP probe) to each lysate. Incubate for a further 30-60 minutes. The causality here is that the inhibitor will occupy the binding sites of its targets, preventing the activity-based probe from binding to them.
-
Click Chemistry and Enrichment: Perform a click chemistry reaction to attach an azide-biotin tag and enrich the probe-labeled proteins using streptavidin beads, as described in steps 6-8 of the PAL protocol.
-
Sample Preparation for Quantitative MS: For robust quantification, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing all samples into a single LC-MS/MS run, which reduces run-to-run variability and improves the accuracy of quantification.[12]
-
LC-MS/MS Analysis: Combine the TMT-labeled peptide sets and analyze by LC-MS/MS. The instrument should be operated in a mode that isolates and fragments the reporter ions from the TMT tags for quantification.
-
Data Analysis: Process the mass spectrometry data to identify peptides and quantify the relative abundance of the TMT reporter ions for each protein across all conditions. Proteins whose probe-labeling signal decreases in a dose-dependent manner with the inhibitor are identified as targets or off-targets. This dose-response relationship is a key self-validating feature of the experiment.[14]
Section 3: Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between PAL and competitive ABPP is not arbitrary and should be driven by the specific goals of the study.
| Feature | Photoaffinity Labeling (PAL) | Competitive ABPP | Rationale for Selection |
| Principle | Proximity-based covalent capture of any binding partner (transient or stable).[9] | Activity-based covalent capture of a specific class of active enzymes.[11] | PAL is for unbiased discovery of any interactor. ABPP is for selectivity profiling within a known target class (e.g., kinases, serine hydrolases).[15] |
| Probe Requirement | Requires synthesis of a photoreactive analog of the compound of interest. | Uses the compound of interest directly, but requires a validated, broad-spectrum activity-based probe for the enzyme class. | If a good activity-based probe for the target class exists, ABPP is often faster to implement. If not, or if the target class is unknown, PAL is necessary. |
| Identifies... | Direct physical interactors. | Proteins whose activity is functionally modulated by the compound. | PAL proves a physical interaction. ABPP proves functional engagement with an active site. These are not always the same. A compound could bind to an allosteric site (found by PAL) that doesn't block the active site probe (missed by ABPP). |
| Advantages | - Unbiased; can identify any binding protein, including non-enzymes.- Captures transient or weak interactions.- Does not require an active enzyme. | - Measures functional engagement.- Highly sensitive for active-site competition.- Less prone to "sticky" protein background if the probe is selective. | Choose PAL for initial target deconvolution of a phenotypic screen hit. Choose ABPP to determine the selectivity of a known enzyme inhibitor against its family members.[16] |
| Disadvantages | - Prone to non-specific labeling from highly abundant or "sticky" proteins.[17]- Crosslinking efficiency can be low.[1]- UV irradiation can damage proteins. | - Limited to enzyme classes for which broad-spectrum probes exist.- Will not identify binding to allosteric sites that don't block the probe.- Will not identify non-enzyme targets (e.g., structural proteins, receptors). | The limitations are key: PAL has a higher risk of biologically irrelevant "hits" due to non-specific labeling, while ABPP has a "blind spot" for targets outside the probe's scope.[15] |
Illustrative Quantitative Comparison (Based on Kinase Inhibitor Case Studies):
The following table summarizes typical data that might be obtained from profiling a clinical kinase inhibitor, illustrating the quantitative outputs of these methods.
| Metric | PAL (Hypothetical) | Competitive ABPP (Dasatinib Example) | Chemoproteomics (Imatinib Example)[18] |
| Primary Target(s) Identified | Yes (e.g., ABL1) | Yes (ABL1, SRC family kinases) | Yes (ABL1, KIT) |
| Known Off-Targets Identified | 15-25 Kinases | 28 Kinases | 2 Kinases |
| Novel/Unexpected Off-Targets | 5-10 Non-Kinases | 3 Non-Kinase proteins | 1 Novel Kinase, 1 Non-Kinase |
| Typical Data Output | Fold-change enrichment vs. competition control | IC₅₀ values for probe displacement | % Inhibition at a set concentration |
| Quantitative Confidence | Moderate (relies on effective competition) | High (dose-response curves) | High (direct competition measurement) |
| Estimated Time (Start to Finish) | 4-6 weeks (including probe synthesis) | 1-2 weeks | 1-2 weeks |
Note: Data for Dasatinib and Imatinib are adapted from published chemoproteomics studies and serve as representative examples of what can be achieved with competitive profiling techniques.
Section 4: The Final Word: Orthogonal Validation
No single proteomic method, however powerful, provides the definitive answer. The gold standard in target identification and cross-reactivity profiling is the use of orthogonal methods to validate key findings.[3][6]
-
Biochemical Validation: Hits identified by mass spectrometry must be validated. This can involve expressing the putative off-target protein recombinantly and measuring the binding affinity of 3-Azido-5-(trifluoromethyl)pyridine directly using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used in live cells to confirm that the compound engages the target protein, causing it to become more thermally stable. This provides crucial evidence that the interaction occurs in a physiological context.
-
Functional Validation: If an off-target is a kinase, does the compound inhibit its activity in a cell-based assay (e.g., by measuring the phosphorylation of a known substrate)? If a target is knocked down using siRNA or CRISPR, does this phenocopy the effects of the compound? Answering these questions connects physical binding to a functional cellular consequence.
By integrating predictive in silico analysis with a primary experimental screen (PAL or ABPP) and confirming the most significant findings with orthogonal biochemical and cellular assays, researchers can build a high-confidence, comprehensive profile of a compound's biological interactions. This rigorous, multi-faceted approach is the only way to truly understand the cross-reactivity of a promising molecule like 3-Azido-5-(trifluoromethyl)pyridine and confidently advance it in the drug discovery pipeline.
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Gollize, K. L., et al. (2015). Rapid profiling of protein kinase inhibitors by quantitative proteomics. MedChemComm, 6(3), 543-552. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
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Bantscheff, M., et al. (2012). Kinase inhibitor profiling using chemoproteomics. Methods in Molecular Biology, 795, 161–177. [Link]
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Lanning, B. R., et al. (2014). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Journal of the American Chemical Society, 136(49), 17132–17142. [Link]
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Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(17), 2269-2283. [Link]
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(10), 689-695. [Link]
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Muthas, D., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1647–1660. [Link]
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Adibekian, A., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Biochemistry, 62(8), 1319-1331. [Link]
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Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 165–186. [Link]
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Ge, Y., et al. (2018). A simple photo-affinity labeling protocol. Chemical Communications, 54(84), 11919-11922. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
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Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2603-2611. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Cabrera, A., et al. (2020). Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. Journal of the American Society for Mass Spectrometry, 31(2), 217-226. [Link]
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Wang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 359. [Link]
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Das, J. (2001). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Biotechniques, 31(2), 324-328, 330, 332-333. [Link]
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Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
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Yang, Y., & Sun, Y. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7958–7977. [Link]
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McMahan, S. A., & Burgess, R. R. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 33(40), 12092–12099. [Link]
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Hu, J., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(2), 268-274. [Link]
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Trowbridge, A. D., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Proceedings of the National Academy of Sciences, 119(34), e2209531119. [Link]
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Chowdhury, S. M., & Moghaddam, M. F. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1206–1217. [Link]
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Kumar, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(11), 875. [Link]
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Luesch Lab. (n.d.). Target Identification and Mode of Action Studies. [Link]
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Mutlu, H., & Theato, P. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Molecules, 25(4), 1009. [Link]
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Molina, J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(19), 6528. [Link]
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Safety Operating Guide
3-Azido-5-(trifluoromethyl)pyridine proper disposal procedures
An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, deactivation, and disposal of 3-Azido-5-(trifluoromethyl)pyridine.
Chemical Profiling & Stability Assessment
3-Azido-5-(trifluoromethyl)pyridine (CAS: 118078-63-0) is a highly reactive heterocyclic building block frequently utilized in the synthesis of fused bicyclic pest control agents and pharmaceutical intermediates[1][2]. Like all organic azides, it possesses a high-energy
Before designing a disposal or operational plan, a Senior Application Scientist must mathematically evaluate the compound's explosive potential using established Environmental Health and Safety (EHS) heuristics[4][5].
Table 1: Stability Metrics for 3-Azido-5-(trifluoromethyl)pyridine
| Metric | Calculation / Value | EHS Interpretation |
| Molecular Formula | Contains 6 Carbons, 4 Nitrogens. | |
| C/N Ratio | Moderate Risk: Ratios between 1 and 3 indicate the azide can be synthesized and isolated, but must be stored at | |
| Rule of Six | Borderline Stable: Exactly meets the minimum threshold of 6 carbons per energetic functional group, providing sufficient dilution for safe professional handling[4][5]. | |
| Electronic Effects | Strongly electron-withdrawing | Aromatic azides are generally less stable than aliphatic azides[4]. The electron-deficient ring makes the azide highly susceptible to nucleophilic attack. |
Operational Safety & Handling Logic
The causality behind azide safety protocols is rooted in preventing the formation of two highly lethal byproducts: Hydrazoic Acid (
-
Avoid Acidic Media: Never allow azide waste to mix with acidic waste streams. Protonation of residual azide ions generates hydrazoic acid, a highly volatile, toxic, and explosive gas[3][5].
-
Avoid Metals: Never use metal spatulas, needles, or metal storage shelves. Azides react with heavy metals (e.g., copper, lead, brass) to form shock-sensitive metal azides that can detonate upon the slightest friction[3][5].
-
Avoid Halogenated Solvents (During Synthesis): If unreacted sodium azide (
) is present from the synthesis of 3-Azido-5-(trifluoromethyl)pyridine, avoid solvents like dichloromethane ( ). reacts with DCM to form diazidomethane, an extremely unstable explosive[4][6].
Step-by-Step Disposal & Deactivation Protocols
For professional laboratory settings, organic azides should either be segregated into dedicated waste streams or chemically deactivated (reduced) to their corresponding stable amines prior to disposal[5].
Protocol A: Direct EHS Waste Segregation (For Dilute/Stable Solutions)
If the 3-Azido-5-(trifluoromethyl)pyridine is in a dilute solution (
-
Segregation: Collect the azide solution in a dedicated, explicitly labeled High-Density Polyethylene (HDPE) waste container. Do not use glass containers with ground-glass joints, as friction can cause detonation[4][7].
-
Labeling: Label clearly with an orange "WASTE CHEMICALS" tag, specifically listing "3-Azido-5-(trifluoromethyl)pyridine" and the exact solvent composition[5].
-
Storage: Store the waste container in a dark, cool environment (preferably secondary containment below room temperature) away from any acidic or heavy metal waste streams[3][4].
Protocol B: Chemical Deactivation via Staudinger Reduction (For Bulk/Reactive Waste)
For quantities approaching the 5-gram limit, or highly concentrated waste streams, EHS best practices dictate converting the energetic organic azide into a stable amine (3-amino-5-(trifluoromethyl)pyridine) before disposal[5][8].
-
Setup: In a well-ventilated fume hood, place the azide waste in a round-bottom flask equipped with a magnetic stir bar (PTFE-coated, no exposed metal) and a gas bubbler to monitor nitrogen evolution.
-
Solvent Addition: Dilute the azide with a mixture of Tetrahydrofuran (THF) and Water (e.g., 4:1 ratio) to ensure solubility of both the azide and the reducing agent.
-
Reduction: Slowly add 1.2 equivalents of Triphenylphosphine (
) portion-wise.-
Mechanistic Note: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate, which expels
gas to form an iminophosphorane. Hydrolysis by the water yields the stable amine and triphenylphosphine oxide.
-
-
Monitoring: Stir at room temperature until gas evolution (
) completely ceases. -
Disposal: The resulting solution is now free of energetic azide hazards and can be disposed of in the standard organic basic/neutral waste stream according to local EHS guidelines.
Protocol C: Quenching Residual Sodium Azide ( )
If your waste stream contains unreacted aqueous sodium azide from the synthesis of the pyridine derivative, it must be destroyed using nitrous acid generated in situ[9][10].
-
Dilution: Dilute the aqueous
waste in a fume hood until the concentration is [6]. -
Nitrite Addition: Add a 20% aqueous solution of Sodium Nitrite (
), using 1.5 g of per 1.0 g of [6][9]. -
Acidification: Slowly add 20% sulfuric acid (
) dropwise with vigorous stirring. Toxic Nitric Oxide ( ) and Nitrogen ( ) gases will evolve[9]. -
Verification: Test the solution with starch-iodide paper. A rapid blue color change indicates excess nitrite, confirming the complete destruction of the azide[9]. Neutralize to pH 6-9 before EHS disposal[6][9].
Waste Management Decision Pathway
Decision matrix for the safe deactivation and disposal of organic and inorganic azide waste streams.
References
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. Retrieved from [Link]
-
Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
Standard Operating Procedure: Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry. Retrieved from [Link]
- Fused bicyclic heterocyclic derivatives as pest control agents (Patent CN109996799B).Google Patents.
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- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling 3-Azido-5-(trifluoromethyl)pyridine
An essential mandate for any laboratory handling 3-Azido-5-(trifluoromethyl)pyridine is recognizing that you are working with a compound that possesses both the extreme reactivity of an organic azide and the toxicological hazards of a fluorinated pyridine derivative[1].
As a Senior Application Scientist, I have designed this operational guide not just to list safety rules, but to explain the chemical causality behind them. By understanding the thermodynamics of azides, your safety protocols become self-validating systems rather than rote memorization.
Thermodynamic Stability & Hazard Causality
To safely handle any organic azide, researchers must mathematically assess its stability using two foundational metrics: The Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six"[2][3].
Quantitative Hazard Assessment for 3-Azido-5-(trifluoromethyl)pyridine (
| Metric | Calculation | Result | Safety Implication |
| Total Carbons (C) | 5 (Pyridine) + 1 ( | 6 | - |
| Total Nitrogens (N) | 1 (Pyridine) + 3 (Azide) | 4 | - |
| C/N Ratio | 1.5 | Ratios between 1 and 3 indicate the compound can be synthesized and isolated but is potentially explosive . It must be stored at | |
| Rule of Six | 6.0 | Meets the minimum threshold ( |
Causality of Chemical Incompatibilities:
-
Metals (Spatulas, Shelving, Needles): Azides react with transition metals (Cu, Pb, Brass) to form metal azides, which are highly shock-sensitive primary explosives. Causality: The ionic character of metal azides drastically lowers the activation energy required for
release.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Halogenated Solvents (Dichloromethane, Chloroform): Causality: Azides undergo nucleophilic substitution with halogenated solvents to form diazidomethane or triazidomethane, which are notoriously unstable and prone to catastrophic detonation[3].
-
Acids: Causality: Protonation of the azide ion yields hydrazoic acid (
), a highly volatile, acutely toxic gas with a toxicity profile comparable to hydrogen cyanide.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Personal Protective Equipment (PPE) & Engineering Controls
Do not rely solely on PPE; engineering controls are your primary line of defense. Every piece of equipment chosen below is a direct response to the specific failure modes of organic azides.
| Protection Category | Required Equipment | Causality & Self-Validation Protocol |
| Engineering | Fume Hood with Polycarbonate Blast Shield | Contains overpressure events and shrapnel. Validation: Verify hood flow rate is >100 fpm and the sash is positioned below the breathing zone before opening the vial. |
| Hand Protection | Heavy-duty Nitrile or Neoprene Gloves | Protects against systemic toxicity of the trifluoromethyl pyridine moiety. Validation: Inspect for micro-tears; double-gloving is mandatory during transfer. |
| Eye/Face | Splash Goggles + Face Shield | Protects against glass shrapnel in the event of an energetic decomposition. Safety glasses are insufficient. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents synthetic fabric from melting into the skin during an exothermic flash. |
| Tools | Plastic, Ceramic, or Teflon Spatulas | Eliminates the risk of friction-induced detonation and metal azide formation[5]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a self-validating workflow where each step confirms the safety of the subsequent action.
Step 1: Pre-Operational Setup & Environment Validation
-
Clear the fume hood of all unnecessary glassware, heat sources, and incompatible chemicals (acids, heavy metals, halogenated solvents).
-
Deploy the heavy polycarbonate blast shield.
-
Line the workspace with static-dissipative, removable absorbent bench paper to easily contain microscopic spills.
Step 2: Frictionless Transfer and Weighing
-
Retrieve the amber vial of 3-Azido-5-(trifluoromethyl)pyridine from the -18 °C freezer. Allow it to equilibrate to room temperature inside a secondary container to prevent condensation, which could introduce trace water.
-
Self-Validation Check: Visually inspect your spatula. If it contains any metal, discard it and obtain a Teflon or ceramic spatula.
-
Weigh the material behind the blast shield. Crucial: Do not expose the compound to ground-glass joints (e.g., glass stoppers or standard taper joints), as the friction of opening/closing can trigger detonation[3]. Use rubber septa exclusively.
Step 3: Reaction Execution
-
Dissolve the azide in an approved, non-halogenated solvent (e.g., THF, Toluene, or DMF) immediately after weighing to desensitize it. Keep the concentration strictly below 1.0 M[2].
-
Self-Validation Check: Before heating the reaction, verify that the system is under an inert atmosphere (Nitrogen/Argon) and that a pressure-relief mechanism (e.g., a bubbler) is in place to handle the evolution of
gas. -
If concentrating the product post-reaction, do not use a rotary evaporator to bring the mixture to complete dryness. Always leave the azide in a small volume of solvent to prevent crystallization-induced shock sensitivity[6].
Process Visualization
Workflow for the safe handling, reaction, and disposal of 3-Azido-5-(trifluoromethyl)pyridine.
Spill Response and Disposal Logistics
Emergency Spill Protocol (Small Spills < 250 mL):
-
Isolate: Stop work immediately, alert nearby personnel, and ensure the fume hood sash is pulled down.
-
Neutralize: Do not use water or acidic solutions. Prepare a buffer solution with a pH > 9.0. Causality: Alkaline environments prevent the protonation of the azide into volatile, deadly hydrazoic acid[5].
-
Absorb: Gently cover the spill with absorbent pads. Do not sweep solid azide crystals , as the friction of bristles against the benchtop can cause detonation.
-
Clean: Wipe the surface gently with the pH > 9 buffer using non-metallic, non-abrasive materials.
Waste Disposal Logistics:
-
Segregation: Place all azide-containing waste in a dedicated, explicitly labeled "Organic Azide Waste" container.
-
Incompatibility Check: Self-Validation: Before adding to the waste jug, test the pH of the waste stream with indicator paper to ensure it is neutral or basic. Never add azide waste to a container that has previously held acids[7].
-
Quenching: If operationally feasible, quench residual unreacted 3-Azido-5-(trifluoromethyl)pyridine by reacting it with an excess of a phosphine (via Staudinger reduction) to convert the explosive azide into a stable amine prior to disposal[8].
References
-
University of Pittsburgh Environmental Health and Safety. Safe Handling of Azides.[Link]
-
University of Victoria Occupational Health, Safety & Environment. Safe Work Procedure: Azides.[Link]
-
Stanford University Environmental Health & Safety. Information on Azide Compounds: Rule of Six and C/N Ratios.[Link]
-
Karlsruhe Institute of Technology (KIT). Research interests - Azide Safety and Stability.[Link]
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- 1. Pridine azide | Sigma-Aldrich [sigmaaldrich.com]
- 2. uvic.ca [uvic.ca]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. uvic.ca [uvic.ca]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
